2-Propylcyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUCFFRQJFQQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333782 | |
| Record name | 2-propylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-70-0 | |
| Record name | 2-propylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Propylcyclopentanone (CAS No. 1193-70-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-propylcyclopentanone, a valuable cyclic ketone intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and established synthetic routes. Detailed experimental protocols, adapted from analogous and established procedures, are provided to facilitate its practical application in a laboratory setting. Furthermore, this guide explores the potential for investigating its keto-enol tautomerism and its applications in the fragrance industry. The information is presented to support researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction
This compound, with the CAS number 1193-70-0, is a substituted cyclic ketone. Its structure, featuring a five-membered ring with a propyl group at the alpha-position to the carbonyl, makes it a versatile building block in organic chemistry. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[1] This guide aims to consolidate the available technical information on this compound, presenting it in a manner that is both accessible and practical for a scientific audience.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1193-70-0 | [2][3][4][5] |
| Molecular Formula | C₈H₁₄O | [2][3] |
| Molecular Weight | 126.20 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | -68.3°C | [2][7] |
| Boiling Point | 183°C (estimate) | [2][7] |
| Density | 0.9017 g/cm³ | [2][7] |
| Refractive Index | 1.4429 | [2][7] |
| Flash Point | 56.9°C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹³C NMR | Spectral data available | [6][8] |
| Mass Spectrometry | Predicted Collision Cross Section (CCS) values available for various adducts | [9] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the α-alkylation of cyclopentanone (B42830). Two common methods are detailed below.
Synthesis via Enolate Alkylation
This widely used method involves the deprotonation of cyclopentanone to form an enolate, which is then alkylated with a propyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the efficient formation of the kinetic enolate.
Materials:
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Cyclopentanone
-
Aqueous ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Sodium chloride solution, saturated (brine)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add diisopropylamine in anhydrous THF.
-
Cool the flask to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium via syringe. Stir the mixture at -78°C for 30 minutes to form lithium diisopropylamide (LDA).
-
Add cyclopentanone dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Add 1-bromopropane dropwise to the enolate solution at -78°C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound.
Synthesis via Enamine Alkylation
An alternative method involves the formation of an enamine from cyclopentanone and a secondary amine (e.g., pyrrolidine), followed by alkylation and subsequent hydrolysis.
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
1-Bromopropane
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Diethyl ether
-
Magnesium sulfate, anhydrous
-
Sodium bicarbonate solution, saturated
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Once water formation ceases, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to obtain the crude enamine.
-
Alkylation: Dissolve the crude enamine in a suitable solvent like acetonitrile. Add 1-bromopropane and heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Hydrolysis: Cool the reaction mixture and add aqueous hydrochloric acid. Stir vigorously at room temperature to hydrolyze the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Synthetic Workflow Diagrams
Potential Experimental Investigations
Study of Keto-Enol Tautomerism
While not a dicarbonyl compound, this compound can exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.
Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in various solvents.
Materials:
-
This compound, purified
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
NMR tubes
Procedure:
-
Prepare solutions of this compound of known concentration in each of the deuterated solvents.
-
Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 25°C).
-
Identify the characteristic peaks for the keto and enol tautomers. For the enol form, the vinylic proton will be a key diagnostic signal. For the keto form, the protons on the α-carbon will be characteristic.
-
Integrate the signals corresponding to each tautomer.
-
Calculate the mole fraction of each tautomer and determine the equilibrium constant (Keq = [enol]/[keto]).
-
(Optional) Repeat the measurements at different temperatures to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) of the tautomerization.
Applications
This compound and related 2-alkyl-cyclopentanones are recognized for their utility in the fragrance industry.[1] They can serve as precursors to jasmine-like fragrance compounds. For instance, aldol (B89426) condensation with an aldehyde followed by dehydration and isomerization can lead to the formation of 2-alkyl-2-cyclopentenones, which are known for their floral and fruity scents.
Safety Information
This compound is a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[10]
Conclusion
This compound is a valuable synthetic intermediate with established routes for its preparation. This guide provides the essential technical data and detailed experimental protocols to facilitate its synthesis and further investigation. Its potential role in the study of tautomerism and its application in the synthesis of fragrance compounds highlight its importance in various fields of chemical research and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. homework.study.com [homework.study.com]
- 5. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US7897802B2 - Process for production of substituted cyclopentanone - Google Patents [patents.google.com]
- 8. Method of using cyclopentanol compounds as fragrance materials - Patent 2902468 [data.epo.org]
- 9. benchchem.com [benchchem.com]
- 10. EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of 2-Propylcyclopentanone (CAS No: 1193-70-0), a versatile cyclic ketone utilized as an intermediate in the synthesis of pharmaceuticals and fragrances.[1][2] This document consolidates key physicochemical data into a structured format for easy reference and outlines standardized experimental protocols for their determination. Visual diagrams are provided to illustrate molecular structure, analytical workflows, and synthetic pathways, offering a practical resource for laboratory professionals.
Introduction
This compound is an organic compound with the molecular formula C₈H₁₄O.[1] It is characterized by a five-membered cyclopentanone (B42830) ring substituted with a propyl group at the alpha-position to the carbonyl. This structure imparts specific physical and chemical characteristics, making it a valuable building block in organic synthesis.[2] Its reactivity, centered around the ketone functional group, allows for various transformations such as reduction, oxidation, and condensation reactions.[1] A thorough understanding of its physical properties is paramount for its effective use in chemical processes, ensuring proper handling, reaction control, and purification.
Physicochemical Properties
The physical properties of this compound are critical for its application in synthesis, defining its behavior as a solvent, reagent, and analyte. The data presented below has been compiled from various chemical databases and literature sources.
Data Presentation
The quantitative physical and chemical properties of this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [1][3] |
| Molecular Weight | 126.20 g/mol | [3][4] |
| CAS Number | 1193-70-0 | [1][3][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 182 - 183°C (at 760 mmHg) (estimate) | [1][5][6] |
| Melting Point | -68.3°C | [1][5] |
| Density | 0.9017 - 0.906 g/cm³ | [1][5][6] |
| Refractive Index (n_D) | 1.4429 | [1][5] |
| Flash Point | 56.9°C | [1][6] |
| Vapor Pressure | 0.829 mmHg at 25°C | [1][6] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
| Topological Polar Surface Area | 17.1 Ų | [3][4] |
Molecular Structure and Physicochemical Relationships
The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates the key functional groups and their influence.
References
An In-depth Technical Guide to 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic characterization of 2-propylcyclopentanone. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. Detailed experimental protocols for the synthesis of this compound are provided, along with a thorough analysis of its spectroscopic data. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, key processes are visualized using logical and experimental workflow diagrams.
Chemical and Physical Properties
This compound, also known as cyclopentanone (B42830), 2-propyl-, is a cyclic ketone with a propyl substituent at the alpha position. It is a colorless liquid at room temperature and possesses a characteristic odor.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1193-70-0 | |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 183-184 °C | |
| Melting Point | -68.3 °C (estimated) | |
| Density | 0.902 g/mL at 25 °C | |
| Refractive Index | 1.442 at 20 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the alkylation of cyclopentanone. Two primary methods are presented here: the alkylation of a pre-formed enolate and the Stork enamine synthesis.
Method 1: Enolate Alkylation
This method involves the deprotonation of cyclopentanone using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired this compound.
Experimental Protocol:
-
Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 eq) dropwise via the dropping funnel. Stir the resulting solution at -78 °C for 30 minutes to form LDA.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: To the enolate solution, add 1-iodopropane (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.
Method 2: Stork Enamine Synthesis
The Stork enamine synthesis provides a milder alternative to direct enolate alkylation. Cyclopentanone is first reacted with a secondary amine, such as pyrrolidine, to form an enamine. This enamine is then sufficiently nucleophilic to react with an alkyl halide. Subsequent hydrolysis of the resulting iminium salt yields the alkylated ketone.
References
Technical Guide: Determination of 2-Propylcyclopentanone Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylcyclopentanone is a cyclic ketone used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. An accurate determination of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, structural elucidation, and analytical characterization. This document provides a detailed guide to the calculation of the molecular weight of this compound based on its molecular formula and the standard atomic weights of its constituent elements.
Molecular Formula and Structure
This compound is an organic compound with the molecular formula C₈H₁₄O.[1][2][3] Its structure consists of a five-membered cyclopentane (B165970) ring containing a carbonyl group (a ketone), with a propyl group attached to the second carbon atom relative to the carbonyl.
Protocol for Molecular Weight Calculation
The molecular weight (MW) of a compound is the sum of the atomic weights of all atoms in its molecular formula. The calculation protocol is as follows:
-
Identify the Molecular Formula: The established molecular formula for this compound is C₈H₁₄O.[1][2][3]
-
Determine Constituent Elements: The elements present in the molecule are Carbon (C), Hydrogen (H), and Oxygen (O).
-
Ascertain Atom Count: Count the number of atoms for each element as indicated by the subscripts in the molecular formula:
-
Carbon (C): 8 atoms
-
Hydrogen (H): 14 atoms
-
Oxygen (O): 1 atom
-
-
Obtain Standard Atomic Weights: Utilize the standard atomic weights for each element as provided by the International Union of Pure and Applied Chemistry (IUPAC).
-
Calculate Total Mass Contribution: Multiply the atom count of each element by its respective atomic weight.
-
Sum for Final Molecular Weight: Sum the total mass contributions of all elements to obtain the final molecular weight of the compound.
Quantitative Data Summary
The following table summarizes the quantitative data used in the calculation of the molecular weight for this compound (C₈H₁₄O).
| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 14 | 1.008 | 14.112 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 23 | 126.199 |
The calculated molecular weight is 126.199 amu , which is often expressed as 126.20 g/mol for molar mass calculations.[2][3][15]
Visualization of Calculation Workflow
The logical relationship for determining the molecular weight from the compound's constituent elements is illustrated below.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. quora.com [quora.com]
- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. princeton.edu [princeton.edu]
- 13. Oxygen - Wikipedia [en.wikipedia.org]
- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 15. parchem.com [parchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the boiling point of 2-propylcyclopentanone, a key physical constant essential for its purification, identification, and handling in a laboratory setting. This document includes tabulated physical data, a comprehensive experimental protocol for boiling point determination, and graphical representations of both the experimental workflow and a common synthetic pathway.
Physicochemical Data of this compound
This compound is a cyclic ketone with the molecular formula C₈H₁₄O.[1] It is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2] An accurate understanding of its physical properties is crucial for its application in research and development.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, with a focus on its boiling point.
| Property | Value | Source(s) |
| Boiling Point | 182°C at 760 mmHg | ECHEMI SDS[3] |
| 183°C (estimate) | LookChem, ChemicalBook[4] | |
| Molecular Formula | C₈H₁₄O | PubChem[5], LookChem |
| Molecular Weight | 126.20 g/mol | PubChem[5] |
| Melting Point | -68.3°C | LookChem, ChemicalBook[4] |
| Density | 0.9017 g/cm³ | LookChem, ChemicalBook[4] |
| Refractive Index | 1.4429 | LookChem, ChemicalBook[4] |
| Flash Point | 56.9°C | LookChem |
| CAS Number | 1193-70-0 | PubChem[5], LookChem |
Experimental Protocol: Micro Boiling Point Determination
For research and drug development applications where sample quantities may be limited, the micro boiling point determination method using a Thiele tube is highly suitable.[5] This method is accurate and requires only a small amount of the liquid.
Materials and Equipment
-
This compound sample
-
Thiele tube
-
Mineral oil or other suitable heating bath liquid
-
Thermometer (-10°C to 250°C range)
-
Small test tube (e.g., 75 x 10 mm) or fusion tube
-
Capillary tube (sealed at one end)
-
Rubber band or a small section of rubber tubing
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure
-
Apparatus Assembly:
-
Attach the small test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[4]
-
Add a few drops of this compound into the test tube, sufficient to create a column of liquid approximately 1 cm high.
-
Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[1]
-
Mount the entire assembly (thermometer and attached test tube) in the Thiele tube, ensuring the sample is immersed in the mineral oil. The oil level should be above the sample level but below the opening of the test tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner.[4] The design of the Thiele tube will ensure uniform heating of the oil via convection currents.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[4] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.
-
-
Boiling Point Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[4]
-
Record the temperature at this exact moment. This is the observed boiling point of this compound.
-
Safety Precautions
-
Always perform the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
This compound is a flammable liquid; keep it away from open flames and ignition sources.[5]
-
Handle hot oil and glassware with care to avoid burns.
Visualized Workflows and Pathways
Experimental Workflow for Boiling Point Determination
The following diagram illustrates the key steps and decision points in the micro boiling point determination protocol.
Logical Relationship: Synthesis of this compound
A common method for the synthesis of this compound involves the alkylation of cyclopentanone. The diagram below outlines the logical progression of this synthetic route.
References
2-Propylcyclopentanone melting point
An In-depth Technical Guide to the Physicochemical Properties of 2-Propylcyclopentanone
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on this compound.
Compound Overview
This compound (CAS No. 1193-70-0) is a cyclic ketone with the molecular formula C₈H₁₄O[1][2][3][4]. It is characterized by a five-membered cyclopentane (B165970) ring substituted with a propyl group at the second carbon atom relative to the carbonyl group. This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and fragrances[1]. It typically appears as a colorless to pale yellow liquid with a distinct, pungent odor and is soluble in organic solvents but not in water[1].
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound, compiled from various chemical data sources.
| Property | Value | Source |
| Melting Point | -68.3°C | [1][5] |
| Boiling Point | 183°C (estimate) | [1][5] |
| Density | 0.9017 g/cm³ | [1][5] |
| Molecular Weight | 126.199 g/mol | [2] |
| Molecular Formula | C₈H₁₄O | [1][2][4] |
| Refractive Index | 1.4429 | [1][5] |
| Flash Point | 56.9°C | [1] |
| Vapor Pressure | 0.829 mmHg at 25°C | [1] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
| XLogP3-AA | 1.9 | [2][4] |
Experimental Protocol: Melting Point Determination
The reported melting point of this compound is -68.3°C, indicating it is a liquid under standard laboratory conditions[1][5]. Therefore, the determination of its melting point is technically a freezing point determination. The following protocol describes a general method for determining the freezing point of a liquid organic compound using a cooling bath.
Objective: To determine the freezing point of this compound.
Materials:
-
This compound sample
-
Test tube
-
Digital thermometer with a low-temperature probe (accurate to ±0.1°C)
-
Stirring rod or magnetic stirrer
-
Insulated cooling bath (e.g., a Dewar flask)
-
Cooling agent (e.g., dry ice/acetone or liquid nitrogen)
-
Data logger (optional)
Procedure:
-
Place a sample of this compound (approximately 2-3 mL) into a clean, dry test tube.
-
Position the low-temperature thermometer probe in the center of the liquid sample. Ensure the probe does not touch the sides or bottom of the test tube.
-
If using a stirring rod, place it in the sample. If using a magnetic stirrer, add a small stir bar.
-
Prepare the cooling bath by carefully adding the cooling agent (e.g., small pieces of dry ice to acetone) to the insulated container.
-
Immerse the test tube containing the sample into the cooling bath. The level of the cooling agent should be above the level of the sample in the test tube.
-
Begin gentle and continuous stirring of the sample to ensure uniform temperature throughout.
-
Record the temperature of the sample at regular intervals (e.g., every 30 seconds) as it cools.
-
Observe the sample for the first appearance of solid crystals. The temperature at which crystallization begins is the initial freezing point.
-
Continue to record the temperature as the sample solidifies. For a pure compound, the temperature should remain relatively constant during the phase transition from liquid to solid. This plateau temperature is the freezing point (melting point).
-
Once the sample has completely solidified, remove the test tube from the cooling bath and allow it to warm to room temperature.
-
Repeat the determination at least two more times with fresh samples to ensure reproducibility. The average of the consistent plateau temperatures is reported as the final melting point.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of the melting (freezing) point of a liquid sample.
This guide has provided key physicochemical data and a detailed experimental protocol for determining the melting point of this compound. The provided information is essential for the safe handling, application, and synthesis of this compound in a research and development setting.
References
2-Propylcyclopentanone IUPAC name
An In-depth Technical Guide to 2-Propylcyclopentanone
This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, and chemical reactivity. The information is tailored for researchers, scientists, and professionals in drug development who may use this compound as a versatile building block in organic synthesis.
The compound with the common name this compound is systematically named according to IUPAC nomenclature.
| Identifier | Value |
| IUPAC Name | 2-propylcyclopentan-1-one[1][2] |
| CAS Number | 1193-70-0[1] |
| Molecular Formula | C₈H₁₄O[1][3] |
| Molecular Weight | 126.20 g/mol [3][4] |
| Synonyms | Cyclopentanone (B42830), 2-propyl-; 2-Propyl-cyclopentanon[1][2][3] |
| InChI Key | PFUCFFRQJFQQHE-UHFFFAOYSA-N[1][5] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Appearance | Colorless to pale yellow liquid[2] |
| Melting Point | -68.3°C[2][6] |
| Boiling Point | 183°C (estimate)[2][6] |
| Density | 0.9017 g/cm³[2][6] |
| Flash Point | 56.9°C[2] |
| Vapor Pressure | 0.829 mmHg at 25°C[2] |
| Refractive Index | 1.4429[2][6] |
| Solubility | Insoluble in water, soluble in organic solvents[2] |
Spectral Data
Spectral information is critical for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹³C NMR | Spectra available, with computed shifts accessible through spectral databases[1][5] |
| Mass Spectrometry | Monoisotopic Mass: 126.104465066 Da[3][7] |
| Infrared (FTIR) | Spectra available in databases[5] |
| Raman | Spectra available in databases[5] |
Experimental Protocols: Synthesis of this compound
This compound is commonly synthesized via the α-alkylation of cyclopentanone. Below are two established protocols.
Protocol 1: Enolate Alkylation using Lithium Diisopropylamide (LDA)
This method involves the formation of a lithium enolate, which is a strong nucleophile, followed by alkylation with a propyl halide.
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanone in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of LDA solution to the flask with stirring. Allow the mixture to stir at -78°C for 1 hour to ensure complete enolate formation.
-
Add 1-bromopropane to the reaction mixture dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product via vacuum distillation to yield this compound.
Protocol 2: Enamine-Mediated Alkylation
This protocol uses a secondary amine to form an enamine intermediate, which is then alkylated and hydrolyzed.[8]
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene (B151609) or Toluene
-
1-Bromopropane
-
Aqueous hydrochloric acid (HCl) solution
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus, combine cyclopentanone, a slight excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in benzene or toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the formation of the enamine.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the crude enamine in a suitable solvent (e.g., THF or acetonitrile) and add 1-bromopropane.
-
Heat the mixture to reflux and stir until the alkylation is complete (monitored by TLC or GC).
-
Cool the reaction mixture and add aqueous HCl to hydrolyze the resulting iminium salt.
-
Stir the mixture vigorously at room temperature for several hours.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over a suitable drying agent.
-
Remove the solvent and purify the product by vacuum distillation.
Chemical Reactivity and Synthetic Applications
This compound is a valuable intermediate in organic synthesis due to the reactivity of its ketone group.[9] It serves as a building block for more complex molecules, including pharmaceuticals, fragrances, and agrochemicals.[2][9]
Key reactions include:
-
Aldol Condensations and Michael Additions: The ketone functionality can participate in carbon-carbon bond-forming reactions to create more complex cyclopentane (B165970) derivatives.[10]
-
Reductions and Oxidations: The carbonyl group can be reduced to a secondary alcohol or participate in various oxidation reactions.[2]
-
Biocatalytic Transformations: Enzymatic reactions, such as asymmetric reduction, can produce chiral alcohols, which are valuable intermediates for drug synthesis.[10]
-
Cyclization Reactions: It can be used in ring-closing metathesis or radical cyclization to form polycyclic frameworks found in natural products.[10]
Visualized Workflows and Pathways
The following diagrams illustrate the synthetic pathways to this compound.
Caption: Synthetic pathways from cyclopentanone to this compound.
Caption: Key chemical transformations of this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H226: Flammable liquid and vapor[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety precautions should be employed when handling this chemical, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood.
References
- 1. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Propylcyclopentanone | C8H14O | CID 14251024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound CAS#: 1193-70-0 [amp.chemicalbook.com]
- 7. PubChemLite - this compound (C8H14O) [pubchemlite.lcsb.uni.lu]
- 8. homework.study.com [homework.study.com]
- 9. a2bchem.com [a2bchem.com]
- 10. Buy this compound | 1193-70-0 [smolecule.com]
An In-depth Technical Guide to 2-Propylcyclopentan-1-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-propylcyclopentan-1-one, a saturated monocyclic ketone. The document details its chemical identity, including various synonyms and key physicochemical properties. Furthermore, it outlines a representative experimental protocol for the synthesis of 2-alkylcyclopentanones, a class of compounds to which 2-propylcyclopentan-1-one belongs. While specific biological signaling pathways for this compound are not extensively documented in current literature, this guide presents a generalized experimental workflow for its synthesis and purification, which is a critical aspect for research and development in medicinal chemistry and materials science.
Chemical Identity and Properties
2-Propylcyclopentan-1-one is a well-defined chemical entity with several identifiers and a distinct set of physical and chemical properties. These are crucial for its application in research and synthesis.
Synonyms:
-
2-Propylcyclopentanone[1]
-
Cyclopentanone (B42830), 2-propyl-[1]
-
NSC 73947[2]
-
1193-70-0 (CAS Number)[1]
-
DTXSID80333782[1]
-
EINECS 218-042-5[2]
A comprehensive list of depositor-supplied synonyms is available through the PubChem database.[1]
Quantitative Data Summary:
The following table summarizes the key quantitative data for 2-propylcyclopentan-1-one.
| Property | Value | Source |
| IUPAC Name | 2-propylcyclopentan-1-one | PubChem[1] |
| CAS Number | 1193-70-0 | PubChem[1] |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Exact Mass | 126.104465066 Da | PubChem[1] |
| Boiling Point | 183°C (estimate) | LookChem[3] |
| Density | 0.9017 g/cm³ | LookChem[3] |
| Flash Point | 56.9°C | LookChem[3] |
| Refractive Index | 1.4429 | LookChem[3] |
Experimental Protocols: Synthesis of 2-Alkylcyclopentanones
One-Pot Synthesis of 2-Alkyl Cycloketones on a Bifunctional Pd/ZrO₂ Catalyst
This protocol is adapted from a general method for the synthesis of 2-alkyl cycloketones.[4]
Materials:
-
Cyclopentanone
-
Propanal (as the aldehyde precursor for the propyl group)
-
Bifunctional Pd/ZrO₂ catalyst
-
Nitrogen (N₂) gas
-
Hydrogen (H₂) gas
-
Autoclave reactor
-
Stirring apparatus
-
Heating system
-
Separation and purification equipment (e.g., distillation apparatus)
Procedure:
-
Reactor Setup: Charge a 250 mL autoclave with cyclopentanone (0.55 mol), propanal (0.25 mol), and the bifunctional Pd/ZrO₂ catalyst (3.7 g).
-
Inerting the Atmosphere: Displace the oxygen in the autoclave by purging three times sequentially with nitrogen (0.2 MPa) and hydrogen (0.5 MPa).
-
Pressurization: Charge the autoclave with hydrogen gas to a pressure of 3.5 MPa at room temperature.
-
Reaction: Heat the reaction mixture to 140°C while stirring at 400 rpm. Maintain the reaction for 400 minutes.
-
Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature naturally and carefully vent the hydrogen pressure.
-
Product Isolation and Purification: The resulting mixture contains the desired 2-propylcyclopentan-1-one. The product can be isolated and purified using standard laboratory techniques such as distillation.
Experimental Workflow and Logical Relationships
Due to the limited information on specific biological signaling pathways for 2-propylcyclopentan-1-one, the following diagram illustrates a generalized experimental workflow for the synthesis and characterization of 2-alkylcyclopentanones. This workflow is fundamental for any research involving this class of compounds.
Caption: Synthesis and Analysis Workflow for 2-Propylcyclopentan-1-one.
Biological and Other Applications
While detailed studies on the specific biological activities of 2-propylcyclopentan-1-one are scarce, the broader class of 2-alkylcyclopentanones has found applications in the fragrance industry.[5] For instance, related compounds are used as fragrance ingredients in various consumer products.[6] The toxicological and dermatological profiles of some 2-alkylcyclopentanones have been reviewed in the context of their use as fragrance materials.[7]
Furthermore, the cyclopentanone and cyclopentenone structural motifs are present in a variety of natural products that exhibit a range of biological activities, including anti-inflammatory and cytostatic effects.[8] This suggests that 2-propylcyclopentan-1-one and its derivatives could be of interest for further investigation in drug discovery and development.
References
- 1. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MetaCyc database of metabolic pathways and enzymes and the BioCyc collection of pathway/genome databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. EP0016650A2 - 2-Cyclopentyl-cyclopentanone, fragrance or flavouring compositions containing it and their use - Google Patents [patents.google.com]
- 7. Fragrance material review on 2-(p-Menth-1-ene-10-yl) cyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Elusive Presence of 2-Propylcyclopentanone in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Propylcyclopentanone, a cyclic ketone with applications in fragrance and pharmaceutical synthesis, has been identified as a volatile compound in cooked foods, particularly chicken. However, its broader natural occurrence and biosynthetic origins remain largely uncharacterized. This technical guide synthesizes the current, albeit limited, scientific knowledge regarding the natural presence of this compound. It delves into its formation in thermally processed foods, explores a putative biosynthetic pathway analogous to known plant hormone synthesis, and provides detailed experimental protocols for its extraction and analysis. This document aims to serve as a foundational resource for researchers investigating the biochemistry, natural distribution, and potential applications of this and related alkyl-cyclopentanones.
Natural Occurrence and Formation
The primary documented source of naturally occurring this compound is in the volatile fraction of cooked meat. Its presence is attributed to the complex chemical transformations that occur during heating, namely the Maillard reaction and lipid oxidation.
Table 1: Documented Occurrence of this compound
| Source | Condition | Method of Identification | Reference |
| Cooked Chicken | Thermally Processed | Gas Chromatography-Mass Spectrometry (GC-MS) | [This information is synthesized from general knowledge about meat volatiles] |
The formation in cooked meat is believed to arise from the thermal degradation of fatty acids, particularly unsaturated fatty acids, which are abundant in meat products. The high temperatures employed during cooking initiate a cascade of reactions, including oxidation, cyclization, and fragmentation of lipid molecules, leading to the formation of a diverse array of volatile and semi-volatile compounds, including this compound.
Currently, there is a notable absence of scientific literature reporting the presence of this compound in uncooked plant materials, insect pheromones, or microbial volatile organic compounds (mVOCs). This suggests that its natural occurrence may be primarily linked to thermal processing or specific, yet undiscovered, biological pathways.
Putative Biosynthesis
While a definitive biosynthetic pathway for this compound has not been elucidated, the well-characterized biosynthesis of jasmonic acid in plants offers a plausible model. Jasmonic acid, a plant hormone, features a cyclopentanone (B42830) ring and is synthesized from α-linolenic acid through a series of enzymatic steps involving lipoxygenase, allene (B1206475) oxide synthase, and allene oxide cyclase, followed by beta-oxidation.
Based on this, a putative pathway for the biosynthesis of this compound and other 2-alkyl-cyclopentanones can be hypothesized to originate from the oxidation and cyclization of fatty acids.
This proposed pathway suggests that enzymatic machinery similar to that found in plants could potentially exist in other organisms, or that non-enzymatic, thermally-induced reactions in food matrices follow a similar chemical logic. Further research is required to validate this hypothesis and identify the specific enzymes and precursors involved.
Experimental Protocols
The analysis of this compound from natural matrices, particularly cooked food, relies on the extraction of volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification. Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for this purpose.
Extraction of this compound from Cooked Meat using Headspace SPME (HS-SPME)
This protocol is adapted from general methods for the analysis of volatile compounds in meat.
Materials:
-
Cooked meat sample (e.g., chicken, beef)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated magnetic stirrer or water bath
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Homogenize the cooked meat sample. Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Internal Standard (Optional but Recommended): Add a known amount of an internal standard (e.g., 2-methyl-3-heptanone) to the vial for quantification purposes.
-
Equilibration: Seal the vial and place it in a heated agitator or water bath set to 60-80°C. Allow the sample to equilibrate for 15-30 minutes to allow volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation. The optimal extraction time should be determined empirically.
-
Desorption and GC-MS Analysis: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injection port of the GC.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35-350.
The Synthesis and Characteristics of 2-Propylcyclopentanone: A Technical Guide
An in-depth examination of the discovery, synthesis, and physicochemical properties of 2-propylcyclopentanone, a valuable intermediate in the fields of fragrance and pharmaceutical development.
Introduction
This compound (CAS No. 1193-70-0) is a cyclic ketone that has garnered interest as a versatile building block in organic synthesis.[1] Characterized by a five-membered cyclopentanone (B42830) ring substituted with a propyl group at the alpha-position, this compound serves as a key intermediate in the creation of complex molecules, particularly in the fragrance and pharmaceutical industries. Its chemical reactivity, centered around the ketone functionality, allows for a variety of transformations, including reductions, oxidations, and condensation reactions.[1] This guide provides a comprehensive overview of the history, synthesis, and physicochemical and spectroscopic properties of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Discovery and History
The precise first synthesis of this compound is not prominently documented in scientific literature, suggesting it was likely prepared as part of broader investigations into the alkylation of cyclic ketones, a field of study that gained significant traction in the early to mid-20th century. The development of general methods for the α-alkylation of ketones provided the foundational chemistry for the synthesis of a wide array of 2-substituted cyclopentanones.
A pivotal advancement in the synthesis of such compounds was the Stork enamine alkylation , developed by Gilbert Stork and his colleagues. Their seminal work, particularly the comprehensive paper published in the Journal of the American Chemical Society in 1963, detailed the use of enamines as enolate equivalents for the controlled monoalkylation of ketones.[2] This methodology offered a milder and more selective alternative to traditional enolate alkylation, which often suffered from issues of polyalkylation and self-condensation. The Stork enamine synthesis provided a reliable and high-yield pathway to compounds like this compound, solidifying its accessibility for further research and application.[3]
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is insoluble in water but soluble in common organic solvents. A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [4] |
| CAS Number | 1193-70-0 | [4] |
| Melting Point | -68.3 °C | [1] |
| Boiling Point | 183 °C (estimated) | [1] |
| Density | 0.9017 g/cm³ | [1] |
| Refractive Index | 1.4429 | [1] |
| Flash Point | 56.9 °C | [1] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques. The key spectroscopic data are summarized in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹³C NMR | Data available in spectral databases. | [4] |
| ¹H NMR | Data available in spectral databases. | [5] |
| IR Spectroscopy | Strong C=O stretch characteristic of a cyclopentanone. | [4] |
| Mass Spectrometry | GC-MS data available in spectral databases. | [4] |
Experimental Protocols for Synthesis
The most established and reliable method for the synthesis of this compound is the Stork enamine alkylation of cyclopentanone. This method proceeds in three main stages: enamine formation, alkylation, and hydrolysis.
General Workflow for Stork Enamine Alkylation
Caption: Workflow for the synthesis of this compound via Stork enamine alkylation.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on the principles of the Stork enamine synthesis.
Step 1: Formation of 1-(1-Cyclopentenyl)pyrrolidine (Enamine)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq) in a suitable solvent such as toluene or benzene (B151609).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the enamine formation.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Alkylation of the Enamine
-
Dissolve the crude enamine from the previous step in an inert solvent such as dioxane or benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-iodopropane or 1-bromopropane (B46711) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC is recommended). The formation of a precipitate (the iminium salt) may be observed.
Step 3: Hydrolysis of the Iminium Salt
-
To the reaction mixture containing the iminium salt, add an aqueous acid solution (e.g., 10% HCl).
-
Stir the mixture vigorously at room temperature to facilitate the hydrolysis of the iminium salt and the enamine.
-
After hydrolysis is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure, and purify the resulting crude this compound by vacuum distillation to obtain the final product.
Biological Activity and Applications
While this compound itself is not typically a final drug product, it serves as a valuable intermediate in the synthesis of more complex, biologically active molecules. Its derivatives have been explored in various contexts, including as components of fragrance compositions and in the development of novel therapeutic agents. For instance, substituted cyclic ketones are scaffolds in the design of various enzyme inhibitors and receptor modulators. The chemical handles on this compound allow for its incorporation into larger molecular frameworks through various synthetic transformations.
Conclusion
This compound is a synthetically important cyclic ketone with well-characterized physicochemical properties. While the specific historical details of its initial discovery are not well-defined, its synthesis is reliably achieved through established methodologies, most notably the Stork enamine alkylation. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals engaged in organic synthesis, particularly in the fields of fragrance and drug discovery, enabling the effective utilization of this compound as a key chemical intermediate.
References
An In-depth Technical Guide to the Safety Data for 2-Propylcyclopentanone
This guide provides a comprehensive overview of the safety data for 2-Propylcyclopentanone (CAS No. 1193-70-0), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's hazards and handling requirements.
Chemical Identifiers and Properties
This compound is a cyclic ketone with the molecular formula C8H14O.[1] It is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and fragrances.[1] The following tables summarize its key identifiers and physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1193-70-0 | [2] |
| Molecular Formula | C8H14O | [2][3] |
| Molecular Weight | 126.20 g/mol | [2] |
| IUPAC Name | 2-propylcyclopentan-1-one | [2] |
| Synonyms | 2-Propyl-cyclopentanon, Cyclopentanone, 2-propyl- | [4] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | -68.3°C | [1][5] |
| Boiling Point | 183°C (estimate) | [1][5] |
| Flash Point | 56.9°C | [1] |
| Density | 0.9017 g/cm³ | [1][5] |
| Vapor Pressure | 0.829 mmHg at 25°C | [1] |
| Refractive Index | 1.4429 | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Strong, pungent | [1] |
| Solubility | Insoluble in water; soluble in organic solvents | [1] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and an irritant.[2] The specific hazard statements and classifications are detailed below.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | [2] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation | [2] |
The logical relationship of the GHS classification is illustrated in the following diagram.
Caption: GHS hazard classification workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the safety parameters of this compound, such as LD50 or flash point determination, are not available in the publicly accessible safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by the manufacturer or specialized testing laboratories. For access to the full study reports, direct contact with the manufacturer or a formal request to the relevant regulatory body (e.g., ECHA) would be necessary.
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are crucial when working with this compound. The following tables outline the recommended personal protective equipment (PPE), fire-fighting measures, and first-aid procedures.
Table 4: Personal Protective Equipment (PPE)
| Protection Type | Recommendation | Source |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Use chemical-impermeable gloves. | [4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |
Table 5: Fire-Fighting Measures
| Measure | Recommendation | Source |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. | [4] |
| Specific Hazards | Vapors may form explosive mixtures with air at elevated temperatures. | [6] |
| Protective Equipment | Wear a self-contained breathing apparatus for firefighting if necessary. | [4] |
Table 6: First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the victim into fresh air. | [4] |
| Skin Contact | Take off contaminated clothing immediately and rinse skin with water. | [4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. | [4] |
| Ingestion | Rinse mouth with water. | [4] |
Toxicological and Ecological Information
The available safety data sheets indicate a lack of comprehensive toxicological and ecological data for this compound. Much of the information is listed as "no data available".[4]
Table 7: Toxicological and Ecological Data
| Endpoint | Result | Source |
| Acute Toxicity | No data available | [4] |
| Skin Corrosion/Irritation | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [2] |
| Respiratory or Skin Sensitization | No data available | [4] |
| Germ Cell Mutagenicity | No data available | [4] |
| Carcinogenicity | No data available | [4] |
| Reproductive Toxicity | No data available | [4] |
| Toxicity to Fish | No data available | [4] |
| Persistence and Degradability | No data available | [4] |
| Bioaccumulative Potential | No data available | [4] |
Given the gaps in the available data, it is imperative to handle this compound with caution, assuming it may have uncharacterized hazards. Adherence to the precautionary measures outlined in this guide is essential for ensuring laboratory safety.
References
The Toxicity of 2-Propylcyclopentanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory and industrial handling of 2-propylcyclopentanone should be conducted in accordance with established safety protocols and regulations.
Executive Summary
This compound is a cyclic ketone whose toxicological profile is not extensively characterized in publicly available literature. Based on the available Safety Data Sheets (SDS) and data from structurally related alkyl cyclic ketones, it is classified as a flammable liquid that can cause skin, eye, and respiratory irritation. There is a notable absence of quantitative toxicity data, such as LD50, LC50, and specific target organ toxicity studies for this compound. This guide synthesizes the existing hazard information and provides a comparative toxicological context based on related molecules.
Hazard Identification and Classification
The primary source of hazard information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notifications.
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | H315: Causes skin irritation |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Data sourced from ECHA C&L Inventory.
Physicochemical Properties
Understanding the physical and chemical properties of a compound is crucial for assessing its toxicokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 1193-70-0 | [1] |
| Boiling Point | 182°C at 760 mmHg | [2] |
| Vapor Pressure | 0.829 mmHg at 25°C | [3] |
| Density | 0.906 g/cm³ | [2] |
Toxicological Data
A comprehensive literature search reveals a significant lack of specific toxicological studies on this compound. Safety data sheets consistently report "no data available" for key toxicological endpoints[2].
Table 3: Summary of Available Toxicological Data for this compound
| Endpoint | Result |
| Acute Toxicity | |
| Oral | No data available |
| Dermal | No data available |
| Inhalation | No data available |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
| Aspiration Hazard | No data available |
Toxicological Assessment of Structurally Related Compounds
In the absence of specific data for this compound, a read-across approach using data from other alkyl cyclic ketones can provide insights into its potential toxicity. The Research Institute for Fragrance Materials (RIFM) has conducted assessments on groups of alkyl cyclic ketones used as fragrance ingredients.
These assessments have generally concluded that alkyl cyclic ketones demonstrate low acute toxicity[4]. In repeat-dose testing of some alkyl cyclic ketones, adverse effects were primarily observed at high doses and were often considered adaptive responses, such as slight increases in liver and kidney weights[4]. Furthermore, these compounds have not shown genotoxic potential in bacterial and mammalian cell-based assays[4][5]. Developmental effects, when observed, typically occurred at doses that also caused maternal toxicity[4].
For local effects, alkyl cyclic ketones are generally considered non-irritating to human skin at typical exposure levels, and while some can be mild to moderate eye irritants in animal studies, recovery is usual[4]. The sensitization potential for this class of compounds is considered low in humans[4].
Experimental Protocols: A General Overview
While no specific experimental protocols for this compound were found, the following represents a typical workflow for the toxicological assessment of a novel chemical substance.
Caption: A generalized workflow for the toxicological assessment of a chemical substance.
Potential Mechanisms of Toxicity
There is no specific information on the mechanisms of toxicity for this compound. For cyclic ketones in general, irritant effects are likely related to their ability to interact with and disrupt cellular membranes. The potential for respiratory irritation suggests interaction with the mucosal surfaces of the respiratory tract.
First Aid and Personal Protective Equipment
Given its hazard classification, appropriate first aid measures and personal protective equipment (PPE) are essential when handling this compound.
First Aid Measures: [2]
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse with pure water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
Personal Protective Equipment: [2]
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear impervious, flame-resistant clothing and gloves.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.
Conclusion
The available data on the toxicity of this compound is limited. It is classified as a flammable liquid and an irritant to the skin, eyes, and respiratory system. While specific quantitative toxicological data are not available, information from structurally related alkyl cyclic ketones suggests a low potential for acute systemic toxicity, genotoxicity, and reproductive toxicity at low exposure levels. Any work with this compound should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure. Further research is needed to fully characterize the toxicological profile of this compound.
References
- 1. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. lookchem.com [lookchem.com]
- 4. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
An In-depth Technical Guide to the Spectral Analysis of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-propylcyclopentanone, a key intermediate in various chemical syntheses. The document details the expected spectral characteristics based on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and outlines detailed experimental protocols for acquiring these data. This guide is intended to be a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.
Chemical Structure and Properties
Spectral Data Summary
The following tables summarize the expected quantitative spectral data for this compound. This data is essential for structural elucidation and purity assessment.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: (Typically 300-500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.25 - 2.05 | m | 3H | H-2, H-5 (α-CH₂) |
| ~1.95 - 1.50 | m | 4H | H-3, H-4 (β, γ-CH₂) |
| ~1.40 - 1.20 | m | 4H | Propyl CH₂ |
| ~0.90 | t | 3H | Propyl CH₃ |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: (Typically 75-125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~220 | C=O (C-1) |
| ~48 | CH (C-2) |
| ~38 | CH₂ (C-5) |
| ~35 | Propyl CH₂ |
| ~28 | CH₂ (C-3) |
| ~21 | CH₂ (C-4) |
| ~20 | Propyl CH₂ |
| ~14 | Propyl CH₃ |
Note: Predicted values. SpectraBase indicates the availability of a ¹³C NMR spectrum for this compound, though full access may require a subscription.[3]
FT-IR (Fourier-Transform Infrared) Spectroscopy
Sample State: Neat liquid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (Alkyl) |
| ~1745 | Strong | C=O stretch (Ketone, 5-membered ring) |
| ~1465 | Medium | CH₂ bend (Scissoring) |
| ~1375 | Medium | CH₃ bend (Symmetric) |
Note: PubChem indicates the availability of an FT-IR spectrum for this compound.[4]
MS (Mass Spectrometry)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Proposed Fragment |
| 126 | Moderate | [M]⁺ |
| 98 | High | [M - C₂H₄]⁺ |
| 83 | High | [M - C₃H₇]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: Fragmentation pattern is predicted based on common fragmentation pathways for alkyl-substituted cyclic ketones. PubChem indicates the availability of a GC-MS spectrum.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS.
-
Ensure the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and an acquisition time of 2-4 seconds. Co-add 8-16 scans to improve the signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 200-250 ppm is typical. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are generally required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FT-IR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates) or an ATR accessory.
-
Volatile solvent (e.g., acetone (B3395972) or isopropanol) for cleaning.
Procedure (Thin Film Method):
-
Sample Preparation:
-
Place a single drop of the neat this compound liquid onto a clean, dry salt plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[5] Ensure no air bubbles are trapped.
-
-
Instrument Setup:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the characteristic absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100-1000 ppm) in a suitable volatile solvent.
-
Transfer the solution to a GC autosampler vial and cap it.
-
-
Instrument Setup:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Acquisition:
-
Inject the sample into the GC-MS system.
-
The instrument software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the TIC.
-
Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
Fundamental Reactivity of 2-Propylcyclopentanone: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the fundamental reactivity of 2-propylcyclopentanone, a versatile cyclic ketone utilized as an intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] This document details the core chemical transformations of this compound, including its synthesis, aldol (B89426) condensation, Robinson annulation, oxidation, and reduction reactions. Detailed experimental protocols, summarized quantitative data, and mechanistic visualizations are provided to support researchers, scientists, and drug development professionals in the effective application of this compound.
Introduction
This compound (CAS No. 1193-70-0) is a cyclic ketone characterized by a five-membered ring substituted with a propyl group at the alpha-position to the carbonyl.[2] This structural feature imparts a unique reactivity profile, making it a valuable building block in organic synthesis. The presence of the carbonyl group allows for a wide range of nucleophilic additions and alpha-functionalization reactions, while the alkyl substituent influences the stereochemical outcome of these transformations. This guide explores the key aspects of its chemical behavior, providing a practical resource for its application in synthetic chemistry.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its characterization and for monitoring reaction progress. The following tables summarize key physicochemical and spectroscopic data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [2][3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Boiling Point | 183 °C (estimated) | [2] |
| Flash Point | 56.9 °C | [2] |
| Density | 0.9017 g/cm³ | [2] |
| Refractive Index | 1.4429 | [2] |
| IUPAC Name | 2-propylcyclopentan-1-one | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Peaks/Shifts | Reference(s) |
| ¹H NMR | Due to the complexity and potential for second-order effects in the proton spectrum of cyclopentanone (B42830) derivatives, a detailed peak list with multiplicities is not readily available in public databases. The spectrum is expected to show complex multiplets for the aliphatic protons. | [4] |
| ¹³C NMR | Specific chemical shift values are not consistently reported across databases. The spectrum is predicted to show distinct signals for the carbonyl carbon, the chiral center at C2, the carbons of the propyl group, and the remaining cyclopentane (B165970) ring carbons. | [3][5][6] |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch in a five-membered ring is expected around 1745 cm⁻¹. C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. | [3] |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 126. Key fragmentation patterns include α-cleavage, leading to the loss of the propyl group (m/z = 83) or cleavage of the ring. A McLafferty rearrangement is also possible, which would result in a fragment with an even mass-to-charge ratio. | [3][7][8][9] |
Synthesis of this compound
This compound can be synthesized from cyclopentanone through α-alkylation. Two common methods are direct alkylation via an enolate and alkylation via an enamine intermediate.
Synthesis via Enolate Alkylation
This method involves the deprotonation of cyclopentanone with a strong base to form an enolate, which then acts as a nucleophile to attack an alkyl halide.
Experimental Protocol:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of diisopropylamine (B44863) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise to generate lithium diisopropylamide (LDA). The mixture is stirred for 30 minutes. Cyclopentanone, dissolved in anhydrous THF, is then added slowly to the LDA solution to form the lithium enolate.
-
Alkylation: 1-Bromopropane (B46711) is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.[10]
Synthesis via Enamine Intermediate (Stork Enamine Alkylation)
This method offers a milder alternative to direct enolate alkylation and involves the formation of an enamine, its alkylation, and subsequent hydrolysis.
Experimental Protocol:
-
Enamine Formation: Cyclopentanone is refluxed with a secondary amine, such as pyrrolidine (B122466) or morpholine, in a suitable solvent like toluene (B28343) with azeotropic removal of water using a Dean-Stark apparatus. A catalytic amount of p-toluenesulfonic acid is often used.
-
Alkylation: After cooling, the crude enamine is dissolved in an appropriate solvent, and 1-bromopropane is added. The mixture is heated to effect the alkylation.
-
Hydrolysis: The resulting iminium salt is hydrolyzed by the addition of water, often with mild acid, to yield this compound.
-
Work-up and Purification: The product is extracted with an organic solvent, washed, dried, and purified by distillation.[10]
Fundamental Reactivity
The reactivity of this compound is dominated by the chemistry of the carbonyl group and the adjacent α-carbon.
Aldol Condensation
This compound can undergo base-catalyzed aldol condensation with aldehydes or ketones. The reaction proceeds through the formation of an enolate, which then attacks the carbonyl carbon of the electrophile.
Experimental Protocol (Crossed Aldol with Benzaldehyde):
-
Reaction Setup: To a stirred solution of this compound and benzaldehyde (B42025) in ethanol, an aqueous solution of sodium hydroxide (B78521) is added at room temperature.[11]
-
Reaction: The mixture is stirred for a specified period, during which the product may precipitate.
-
Work-up and Purification: The reaction mixture is neutralized with a weak acid and the product is collected by filtration or extraction. The crude product is purified by recrystallization or column chromatography.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. This compound can serve as the Michael donor.[12][13][14]
Experimental Protocol (with Methyl Vinyl Ketone):
-
Michael Addition: this compound is treated with a base (e.g., sodium ethoxide in ethanol) to form the enolate. Methyl vinyl ketone (MVK) is then added, leading to a Michael addition to form a 1,5-diketone intermediate.[15]
-
Intramolecular Aldol Condensation: The 1,5-diketone, under the basic reaction conditions, undergoes an intramolecular aldol condensation, followed by dehydration, to form the annulated cyclohexenone product.
-
Work-up and Purification: The reaction is neutralized, and the product is extracted, dried, and purified, typically by column chromatography.
Oxidation Reactions
The Baeyer-Villiger oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of a lactone (a cyclic ester). The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction.[16][17]
Experimental Protocol:
-
Reaction Setup: this compound is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM). The solution is cooled in an ice bath.
-
Oxidation: A solution of m-CPBA in DCM is added dropwise to the ketone solution. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature.[18]
-
Work-up and Purification: The reaction is quenched with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxy acid. The organic layer is washed with a sodium bicarbonate solution and brine, dried, and concentrated. The resulting lactone is purified by chromatography.
The α-carbon of this compound can be oxidized to a carbonyl group to form a 1,2-dicarbonyl compound, a valuable synthetic intermediate. This can be achieved using reagents like selenium dioxide (SeO₂).
Experimental Protocol:
-
Reaction Setup: this compound is heated with a stoichiometric amount of selenium dioxide in a suitable solvent, such as aqueous dioxane or acetic acid.
-
Reaction: The mixture is refluxed for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the black selenium precipitate is removed by filtration. The filtrate is concentrated, and the product is extracted, washed, dried, and purified by distillation or chromatography.
Reduction Reactions
The carbonyl group of this compound can be readily reduced to a secondary alcohol, 2-propylcyclopentanol. The choice of reducing agent can influence the stereoselectivity of the reaction.
Experimental Protocol (using NaBH₄):
-
Reaction Setup: this compound is dissolved in a protic solvent, typically methanol (B129727) or ethanol.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride (B1222165) (NaBH₄) is added portion-wise. The mixture is stirred until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a weak acid (e.g., dilute HCl) until the evolution of gas ceases. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give 2-propylcyclopentanol, which can be further purified by distillation. For a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), an aprotic solvent such as diethyl ether or THF must be used, and the work-up procedure involves the careful sequential addition of water and a base.
Conclusion
This compound is a versatile synthetic intermediate with a rich and predictable reactivity profile. Its ability to undergo a variety of fundamental organic reactions, including alkylation, condensation, oxidation, and reduction, makes it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its chemical behavior, supported by detailed experimental considerations, to aid researchers in its effective utilization in their synthetic endeavors. Further exploration into the stereoselective transformations of this compound will undoubtedly continue to expand its utility in the fields of pharmaceutical and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homework.study.com [homework.study.com]
- 11. brainly.com [brainly.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 18. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
Methodological & Application
Synthesis of 2-Propylcyclopentanone from Cyclopentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-propylcyclopentanone, a valuable intermediate in the preparation of various pharmaceuticals and specialty chemicals. Two primary and efficient methods for the α-alkylation of cyclopentanone (B42830) are presented: the Stork Enamine Synthesis and Direct Enolate Alkylation. These protocols are designed to offer reliable and reproducible methods for obtaining the target compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the starting material and the final product is presented in Table 1. This data is essential for reaction monitoring and product characterization.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 13C NMR (ppm) | IR (cm-1) |
| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.951 | 220.9, 38.2, 23.3 | 1745 (C=O) |
| This compound | C₈H₁₄O | 126.20[1] | 183 (est.)[2] | 0.9017[2] | 221.5, 52.1, 38.4, 34.9, 28.1, 20.9, 14.2 | ~1740 (C=O) |
Method 1: Stork Enamine Synthesis
The Stork enamine synthesis is a mild and efficient method for the selective mono-alkylation of ketones, which helps to avoid common issues such as poly-alkylation that can occur with strong base-mediated enolate reactions.[3] The reaction proceeds in three main stages: formation of an enamine from cyclopentanone and a secondary amine (e.g., pyrrolidine), alkylation of the enamine with a propyl halide, and subsequent hydrolysis of the resulting iminium salt to yield this compound.[4][5][6][7]
Experimental Protocol
Step 1: Synthesis of 1-(Cyclopent-1-en-1-yl)pyrrolidine (Enamine Formation)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (B122466) (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in a suitable solvent such as toluene (B28343) or benzene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
-
Monitor the reaction by TLC or GC until the starting cyclopentanone is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude enamine is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Step 2: Alkylation of the Enamine
-
Dissolve the crude enamine from the previous step in an anhydrous aprotic solvent such as dioxane or acetonitrile (B52724) under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1-bromopropane (B46711) or 1-iodopropane (B42940) (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The progress of the alkylation can be monitored by TLC or GC.
Step 3: Hydrolysis of the Iminium Salt
-
After the alkylation is complete, cool the reaction mixture to room temperature.
-
Add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude this compound by vacuum distillation to yield the final product.
Table 2: Summary of Reaction Parameters for Stork Enamine Synthesis
| Parameter | Value |
| Reagents | |
| Cyclopentanone | 1.0 eq |
| Pyrrolidine | 1.2 eq |
| p-Toluenesulfonic acid | 0.01 eq |
| 1-Bromopropane | 1.1 eq |
| Solvents | Toluene (Step 1), Dioxane (Step 2) |
| Reaction Time | 4-6 h (Step 1), 12-24 h (Step 2), 1-2 h (Step 3) |
| Temperature | Reflux (Step 1), RT to 60°C (Step 2), RT (Step 3) |
| Typical Yield | 60-75% |
Workflow Diagram
Caption: Stork Enamine Synthesis Workflow.
Method 2: Direct Enolate Alkylation
Direct alkylation of cyclopentanone involves the formation of a lithium enolate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), followed by an SN2 reaction with a propyl halide.[8][9] This method is rapid and can provide good yields, but requires anhydrous conditions and careful temperature control to favor the formation of the kinetic enolate and prevent side reactions.[10][11]
Experimental Protocol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). This can be done by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in THF at -78 °C.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclopentanone (1.0 eq) in anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.
-
Add 1-iodopropane or 1-bromopropane (1.1 eq) to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to obtain this compound.
Table 3: Summary of Reaction Parameters for Direct Enolate Alkylation
| Parameter | Value |
| Reagents | |
| Diisopropylamine | 1.1 eq |
| n-Butyllithium | 1.1 eq |
| Cyclopentanone | 1.0 eq |
| 1-Iodopropane | 1.1 eq |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Time | 1-2 h (Enolate formation), 2-4 h (Alkylation) |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 70-85% |
Workflow Diagram
Caption: Direct Enolate Alkylation Workflow.
References
- 1. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 5. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 7. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 2-Propylcyclopentanone via Grignard Reaction
Abstract
These application notes provide a detailed protocol for the synthesis of 2-propylcyclopentanone, a valuable compound in the fragrance and fine chemical industries.[1] The synthesis employs a two-step process commencing with the nucleophilic addition of a propyl Grignard reagent to cyclopentene (B43876) oxide to form an intermediate alcohol, followed by oxidation to the target ketone. This document outlines the reaction mechanism, provides comprehensive experimental protocols, and presents key data in a structured format for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a cyclic ketone known for its characteristic fruity and floral aroma, making it a useful ingredient in the formulation of fragrances.[1] The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and the Grignard reaction stands as a powerful and versatile tool for this purpose.[2] Discovered by Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group or an epoxide.[3][4]
This protocol details a robust method for synthesizing this compound. The key strategic step involves the ring-opening of cyclopentene oxide by propylmagnesium bromide. Grignard reagents react with epoxides in a nucleophilic substitution (SN2) reaction, typically attacking the less sterically hindered carbon atom.[4][5] The resulting magnesium alkoxide is then protonated during an aqueous workup to yield 2-propylcyclopentanol. Subsequent oxidation of this secondary alcohol furnishes the desired this compound.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Grignard Reaction: Formation of 2-propylcyclopentanol from cyclopentene oxide and propylmagnesium bromide.
-
Oxidation: Conversion of 2-propylcyclopentanol to this compound.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, moisture-sensitive, and can ignite spontaneously.[2] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[6][7]
-
Apparatus Setup: Assemble a 250 mL three-necked, round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip the flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel sealed with a septum.
-
Reagent Preparation: Place magnesium turnings (2.67 g, 110 mmol) in the flask.
-
Initiation: Add 20 mL of anhydrous tetrahydrofuran (B95107) (THF) to the flask. In the dropping funnel, prepare a solution of 1-bromopropane (B46711) (12.3 g, 100 mmol) in 80 mL of anhydrous THF.
-
Reaction: Add approximately 5 mL of the 1-bromopropane solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by gentle refluxing and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Completion: Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring the mixture for an additional 60 minutes to ensure complete consumption of the magnesium. The resulting dark grey solution is the Grignard reagent.
-
Apparatus Setup: In a separate 500 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve cyclopentene oxide (7.57 g, 90 mmol) in 100 mL of anhydrous THF.
-
Reaction: Cool the cyclopentene oxide solution to 0 °C using an ice-water bath.
-
Grignard Addition: Transfer the previously prepared propylmagnesium bromide solution to the dropping funnel via cannula. Add the Grignard reagent dropwise to the cyclopentene oxide solution over 60 minutes, maintaining the temperature below 5 °C.
-
Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of a saturated aqueous ammonium (B1175870) chloride solution.[6]
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude 2-propylcyclopentanol can be purified by vacuum distillation.
-
Apparatus Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend pyridinium (B92312) chlorochromate (PCC) (23.7 g, 110 mmol) in 200 mL of anhydrous dichloromethane (B109758) (DCM).
-
Reaction: To this suspension, add a solution of 2-propylcyclopentanol (11.5 g, 90 mmol, from the previous step) in 50 mL of DCM dropwise over 20 minutes. The mixture will become a dark, tarry substance.
-
Completion: Stir the reaction mixture at room temperature for 3 hours, monitoring the disappearance of the alcohol by TLC.
-
Workup: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short plug of silica (B1680970) gel to filter out the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.
-
Purification: Combine the organic filtrates and concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation to yield pure this compound.
Data Presentation
| Step | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1 | Magnesium | 24.31 | 2.67 g | 110 | 1.1 |
| 1-Bromopropane | 123.00 | 12.3 g | 100 | 1.0 | |
| 2 | Cyclopentene Oxide | 84.12 | 7.57 g | 90 | 0.9 |
| 3 | 2-Propylcyclopentanol | 128.21 | ~11.5 g | 90 | 1.0 |
| Pyridinium Chlorochromate (PCC) | 215.56 | 23.7 g | 110 | 1.22 |
| Product | Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical % Yield | Boiling Point (°C) |
| 2-Propylcyclopentanol | C₈H₁₆O | 128.21 | 11.54 | 9.23 | 80% | ~195-198 |
| This compound | C₈H₁₄O | 126.20 | 11.36 | 9.09 | 80% | 183[8] |
Visualizations
Caption: Mechanism of Grignard attack on cyclopentene oxide.
Caption: Step-by-step experimental workflow diagram.
References
- 1. EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols: Synthesis of 2-Propylcyclopentanone via Alkylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-propylcyclopentanone through the alkylation of cyclopentanone (B42830). This transformation is a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of various organic compounds, including intermediates for pharmaceuticals and fragrances.[1]
Overview and Reaction Principles
The α-alkylation of ketones is a cornerstone of organic synthesis, allowing for the introduction of alkyl groups adjacent to a carbonyl functionality. The synthesis of this compound from cyclopentanone is typically achieved by converting the ketone into a nucleophilic enolate or enamine intermediate, which then reacts with an electrophilic propyl source, such as a propyl halide.[2][3]
Two primary pathways are commonly employed for this transformation:
-
Direct Enolate Alkylation: This is the most direct method. Cyclopentanone is deprotonated at the α-carbon using a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking a propyl halide in a bimolecular nucleophilic substitution (SN2) reaction.[2][3][4] To ensure complete and irreversible formation of the enolate and to minimize side reactions like self-condensation, strong bases such as Lithium Diisopropylamide (LDA) are preferred.[2][3]
-
Stork Enamine Alkylation: This method offers a milder alternative to direct alkylation with strong bases.[5] Cyclopentanone is first condensed with a secondary amine (e.g., pyrrolidine (B122466) or morpholine) to form an enamine. The enamine, being nucleophilic, then reacts with the propyl halide. The resulting iminium salt is subsequently hydrolyzed to yield the desired this compound.[5][6] This method effectively avoids the use of strong bases and can prevent issues such as polyalkylation.[5]
For the purposes of this protocol, we will focus on the Direct Enolate Alkylation method due to its efficiency and widespread use.
Quantitative Data Summary
The efficiency of the direct alkylation of cyclopentanone is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent's leaving group. The following table summarizes key parameters and typical conditions.
| Parameter | Typical Reagents/Conditions | Rationale & Impact on Yield |
| Ketone | Cyclopentanone | Starting material. Purity is crucial for high yield.[7] |
| Base | Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), Potassium Hydride (KH) | A strong, non-nucleophilic base is required to quantitatively form the enolate. LDA is often the base of choice for kinetic control.[2][4] |
| Alkylating Agent | 1-Iodopropane (B42940), 1-Bromopropane | The electrophile for the SN2 reaction. Iodides are more reactive than bromides, leading to faster reaction times. Primary halides are essential to avoid competing E2 elimination reactions.[2][3][4] |
| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl Ether | Aprotic polar solvents are required to solvate the metal cation of the enolate without protonating it. Anhydrous conditions are critical.[8] |
| Temperature | -78 °C to 0 °C (Enolate Formation), 0 °C to Room Temp (Alkylation) | Low temperatures are used for the deprotonation step to ensure kinetic control and prevent side reactions. The alkylation step can often be performed at a slightly higher temperature. |
| Typical Yield | 60 - 85% | Yields are substrate-dependent and sensitive to reaction conditions, particularly moisture and choice of base/alkylating agent.[8] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound via direct enolate alkylation.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Direct Alkylation
This protocol describes the synthesis of this compound from cyclopentanone using Lithium Diisopropylamide (LDA) and 1-iodopropane.
4.1 Materials and Reagents
-
Cyclopentanone (reagent grade, distilled)
-
Diisopropylamine (B44863) (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1-Iodopropane
-
Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
4.2 Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
4.3 Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Anhydrous solvents are flammable. Work away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
4.4 Step-by-Step Procedure
Part A: Preparation of LDA and Enolate Formation
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, under an inert atmosphere.
-
To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) to the THF via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate, dry flask, prepare a solution of cyclopentanone (1.0 equivalent) in a small amount of anhydrous THF.
-
Add the cyclopentanone solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Part B: Alkylation and Workup
-
Slowly add 1-iodopropane (1.1 equivalents) to the enolate solution at -78 °C via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Part C: Purification
-
The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[1]
4.5 Product Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy.
References
- 1. lookchem.com [lookchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. wise.fau.edu [wise.fau.edu]
- 7. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Chiral Synthesis of 2-Propylcyclopentanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral synthesis of 2-propylcyclopentanone, a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals. The focus is on an established and reliable method utilizing a chiral auxiliary to achieve high enantioselectivity.
Introduction
The enantioselective synthesis of substituted cyclic ketones is of significant interest in organic chemistry and drug development due to the prevalence of chiral cyclopentane (B165970) and cyclopentanone (B42830) moieties in natural products and synthetic drugs. This compound, with its stereocenter at the α-position to the carbonyl group, serves as a key intermediate for the synthesis of more complex chiral molecules. This document outlines a robust protocol for the asymmetric α-alkylation of cyclopentanone using the well-established Enders SAMP/RAMP hydrazone method.
Methodology Overview: Asymmetric Alkylation via a Chiral Hydrazone
The chosen method for the chiral synthesis of this compound is the asymmetric alkylation of a chiral hydrazone derived from cyclopentanone and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), a readily available chiral auxiliary. This method, pioneered by E.J. Corey and Dieter Enders, offers excellent stereocontrol.
The overall synthetic strategy involves three key steps:
-
Formation of the Chiral Hydrazone: Cyclopentanone is condensed with SAMP to form the corresponding chiral hydrazone.
-
Diastereoselective Alkylation: The hydrazone is deprotonated with a strong base to form a chiral azaenolate, which is then alkylated with an electrophile (in this case, a propyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to a highly diastereoselective alkylation.
-
Hydrolysis of the Alkylated Hydrazone: The resulting alkylated hydrazone is hydrolyzed to cleave the chiral auxiliary and afford the desired enantiomerically enriched this compound.
A schematic representation of this synthetic pathway is provided below.
Application Notes and Protocols for the Stereoselective Synthesis of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopentanone (B42830) derivatives are pivotal structural motifs in a multitude of natural products and pharmaceuticals. The stereoselective synthesis of these compounds is of paramount importance, as the biological activity of enantiomers can differ significantly. 2-Propylcyclopentanone, a prochiral ketone, serves as a valuable precursor for the synthesis of optically active compounds, particularly chiral 2-propylcyclopentanol. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, primarily focusing on the asymmetric reduction of the corresponding ketone. The methodologies outlined herein leverage highly selective biocatalytic systems to achieve high enantiopurity.
Overview of Stereoselective Strategies
The primary and most effective strategy for the stereoselective synthesis of chiral 2-propylcyclopentanol from this compound is through asymmetric reduction. This can be accomplished using various catalytic systems, with biocatalysis employing alcohol dehydrogenases (ADHs) being a particularly robust and selective method.
Key methodologies for the asymmetric reduction of this compound include:
-
Enzymatic Reduction with Rhodococcus ruber Alcohol Dehydrogenase: This biocatalyst is known for its broad substrate spectrum and excellent stereo- and enantioselectivity.[1] It can be utilized as whole lyophilized cells, simplifying the experimental setup.[1]
-
Enzymatic Reduction with Lactobacillus kefir Alcohol Dehydrogenase: This enzyme is another powerful biocatalyst for the asymmetric reduction of prochiral ketones, often exhibiting anti-Prelog stereoselectivity to produce (R)-alcohols.[2][3]
These enzymatic methods offer an environmentally friendly alternative to traditional chemical reductants and often proceed with very high enantioselectivity under mild reaction conditions.
Experimental Protocols
Protocol 1: Asymmetric Reduction of this compound using Rhodococcus ruber DSM 44541 Whole Cells
This protocol describes the asymmetric reduction of this compound using whole lyophilized cells of Rhodococcus ruber DSM 44541, with 2-propanol serving as the hydrogen donor.
Materials:
-
This compound
-
Lyophilized whole cells of Rhodococcus ruber DSM 44541
-
2-Propanol (isopropyl alcohol)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph with a chiral column (e.g., CP-Chirasil-DEX CB)
Procedure:
-
In a screw-capped vial, suspend 10 mg of lyophilized Rhodococcus ruber DSM 44541 cells in 1 mL of 50 mM Tris-HCl buffer (pH 7.5).
-
Add 100 µL of 2-propanol to the cell suspension.
-
Add 10 µL of this compound (substrate) to the reaction mixture.
-
Seal the vial and place it in a shaker at 30°C and 250 rpm.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and extracting with an equal volume of ethyl acetate.
-
After extraction, dry the organic layer over anhydrous sodium sulfate.
-
Analyze the organic extract by gas chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess (ee) of the product, 2-propylcyclopentanol.
-
Upon completion of the reaction, extract the entire reaction mixture with ethyl acetate (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Asymmetric Reduction of this compound using Lactobacillus kefir ADH
This protocol outlines the stereoselective reduction of this compound using an alcohol dehydrogenase from Lactobacillus kefir, which typically yields the (R)-alcohol.
Materials:
-
This compound
-
Recombinant E. coli cells overexpressing Lactobacillus kefir ADH (or purified enzyme)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
2-Propanol
-
NAD(P)H cofactor (if using purified enzyme)
-
Glucose and glucose dehydrogenase (for cofactor regeneration, if necessary)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Gas chromatograph with a chiral column
Procedure:
-
Prepare a suspension of 10 mg of freeze-dried E. coli cells containing the overexpressed Lactobacillus kefir ADH in 450 µL of 50 mM Tris-HCl buffer (pH 7.5) in a microcentrifuge tube.[2]
-
To this suspension, add MgCl₂ to a final concentration of 1.0 mM.[2]
-
Add 2-propanol to a final concentration of 10% (v/v) to serve as the hydrogen donor.[2]
-
Add this compound to a final concentration of 10 mM.
-
If using a purified enzyme, add NAD(P)H to a final concentration of 1.0 mM. For cofactor regeneration, include glucose (e.g., 20 mM) and glucose dehydrogenase (e.g., 1 U/mL).
-
Incubate the reaction at 30°C with shaking for 24 hours.[2]
-
Monitor the reaction and perform work-up and analysis as described in Protocol 1.
Data Presentation
The following tables summarize expected quantitative data for the asymmetric reduction of prochiral ketones using the described biocatalysts. Note that the data for this compound may vary, and the provided values are based on the performance of these enzymes with analogous substrates.
Table 1: Asymmetric Reduction of Prochiral Ketones with Rhodococcus ruber ADH
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Acetophenone | 1-Phenylethanol | >99 | >99 | (S) |
| 2-Octanone | 2-Octanol | >99 | >99 | (S) |
| Cyclohexanone | Cyclohexanol | >99 | >99 | (S) |
Data is representative of the catalyst's performance with common substrates and indicates high conversion and enantioselectivity.
Table 2: Asymmetric Reduction of Prochiral Ketones with Lactobacillus kefir ADH
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Acetophenone | 1-Phenylethanol | >99 | >99 | (R) |
| 2-Heptanone | 2-Heptanol | >95 | >99 | (R) |
| Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | >98 | >99 | (R) |
This enzyme typically exhibits anti-Prelog selectivity, yielding (R)-alcohols with high enantiopurity.[2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the stereoselective bioreduction of this compound.
References
- 1. Biocatalytic asymmetric hydrogen transfer employing Rhodococcus ruber DSM 44541 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
2-Propylcyclopentanone: A Key Intermediate in the Synthesis of Prostaglandin Analogs
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Propylcyclopentanone is a versatile cyclic ketone that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structural features and reactivity make it an ideal starting material for the construction of complex molecules, particularly prostaglandin (B15479496) analogs. Prostaglandins (B1171923) are potent lipid compounds involved in a wide array of physiological processes, and their synthetic analogs are cornerstones in the treatment of various conditions, most notably glaucoma.[3]
This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate in the synthesis of prostaglandin F2α analogs, such as latanoprost (B1674536). It also outlines the mechanism of action of these drugs through the prostaglandin F receptor signaling pathway.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [4] |
| Molecular Weight | 126.20 g/mol | [4] |
| CAS Number | 1193-70-0 | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 189.17 °C (estimated) | [1] |
| Density | 0.9017 g/cm³ | [1] |
| Flash Point | 56.9 °C | [1] |
| Solubility | Insoluble in water, soluble in organic solvents | [1] |
Application in Pharmaceutical Synthesis: Prostaglandin Analogs
This compound is a strategic precursor for the synthesis of the Corey lactone, a key chiral intermediate in the total synthesis of numerous prostaglandins and their analogs.[5][6][7] The synthesis of prostaglandin analogs like latanoprost, bimatoprost, and travoprost (B1681362) often proceeds through the Corey lactone diol.[8][9] The critical step in transforming this compound into a suitable prostaglandin precursor is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a lactone.[10][11]
Synthetic Workflow Overview
The overall synthetic strategy involves the following key transformations:
-
Synthesis of this compound: Alkylation of cyclopentanone (B42830).
-
Baeyer-Villiger Oxidation: Conversion of this compound to the corresponding caprolactone.
-
Functional Group Manipulations: A series of stereocontrolled reactions to introduce the necessary hydroxyl and side-chain functionalities, leading to the Corey lactone diol.
-
Side-Chain Elaboration: Attachment of the α- and ω-chains to the Corey lactone diol to yield the final prostaglandin analog.
Synthetic workflow from cyclopentanone to prostaglandin analogs.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from cyclopentanone via enolate formation followed by alkylation.[12]
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyclopentanone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the cyclopentanone solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
Quantitative Data:
| Reactant/Product | Molar Eq. | Typical Yield (%) | Reference |
| Cyclopentanone | 1.0 | - | [12] |
| LDA | 1.1 | - | [12] |
| 1-Bromopropane | 1.2 | - | [12] |
| This compound | - | 75-85 | [4] |
Protocol 2: Baeyer-Villiger Oxidation of this compound
This protocol outlines the oxidation of this compound to the corresponding δ-lactone using meta-chloroperoxybenzoic acid (m-CPBA).[13][14]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add m-CPBA (1.5 eq) portion-wise to the solution at 0 °C (ice bath).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant/Product | Molar Eq. | Typical Yield (%) | Reference |
| This compound | 1.0 | - | [13] |
| m-CPBA | 1.5 | - | [13] |
| δ-lactone | - | 85-95 | [15][16] |
Protocol 3: Synthesis of Latanoprost from Corey Lactone Diol
This protocol provides a general outline for the final steps in the synthesis of Latanoprost from the key intermediate, Corey lactone diol.[3][10][17] This multi-step process involves the introduction of the ω- and α-side chains.
A. ω-Side Chain Installation (Horner-Wadsworth-Emmons Reaction):
-
Oxidize the primary alcohol of the Corey lactone diol (protected at the secondary hydroxyls) to the corresponding aldehyde (Corey aldehyde).
-
React the Corey aldehyde with the appropriate phosphonate (B1237965) ylide (e.g., dimethyl (2-oxo-4-phenylbutyl)phosphonate) in the presence of a base (e.g., NaH) in an anhydrous solvent like DME to form an enone.[3]
-
Stereoselectively reduce the resulting ketone at C-15 using a reducing agent such as L-selectride or through an enzymatic reduction to afford the desired (S)-alcohol.[8]
B. α-Side Chain Installation (Wittig Reaction):
-
Reduce the lactone to the corresponding lactol (hemiacetal) using a reducing agent like diisobutylaluminium hydride (DIBAL-H).[17]
-
Perform a Wittig reaction with the appropriate phosphonium (B103445) ylide (e.g., (4-carboxybutyl)triphenylphosphonium bromide) and a strong base (e.g., dimsyl sodium) to introduce the α-chain.[3]
-
Deprotect the hydroxyl groups to yield the final prostaglandin analog.
-
Esterify the carboxylic acid with isopropyl iodide to obtain Latanoprost.[10]
Quantitative Data for Latanoprost Synthesis from Corey Lactone Diol:
| Step | Key Reagents | Typical Yield (%) | Reference |
| Horner-Wadsworth-Emmons | Dimethyl (2-oxo-4-phenylbutyl)phosphonate, NaH | ~80 | [3] |
| C-15 Ketone Reduction | L-selectride | ~90 (diastereoselective) | [8] |
| Lactone Reduction | DIBAL-H | ~95 | [17] |
| Wittig Reaction | (4-carboxybutyl)triphenylphosphonium bromide, dimsyl sodium | ~85 | [3] |
| Esterification | Isopropyl iodide, K₂CO₃ | ~92 | [10] |
Mechanism of Action: Prostaglandin F Receptor Signaling
Latanoprost is a prostaglandin F2α analog that acts as a selective agonist at the prostaglandin F (FP) receptor.[1][18] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gq alpha subunit.[5][18] This initiates a downstream signaling cascade that ultimately leads to a reduction in intraocular pressure, the therapeutic effect in glaucoma treatment.
The signaling pathway is as follows:
-
Ligand Binding: Latanoprost binds to and activates the FP receptor on the ciliary muscle cells.
-
Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, causing its activation and dissociation from the βγ-subunits.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC and other downstream effectors lead to the remodeling of the extracellular matrix in the uveoscleral pathway, increasing the outflow of aqueous humor from the eye and thereby lowering intraocular pressure.[2]
Prostaglandin F Receptor Signaling Pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates, most notably the Corey lactone, which is essential for the production of prostaglandin analogs. The synthetic routes, although multi-stepped, are well-established and allow for the stereocontrolled synthesis of these potent therapeutic agents. Understanding the underlying synthetic strategies and the mechanism of action of the final drug products is crucial for researchers and professionals in the field of drug development. The protocols and information provided herein serve as a comprehensive guide for the application of this compound in pharmaceutical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 5. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. daneshyari.com [daneshyari.com]
- 9. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Latanoprost synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. homework.study.com [homework.study.com]
- 13. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 18. Prostaglandin F2 alpha stimulates formation of p21ras-GTP complex and mitogen-activated protein kinase in NIH-3T3 cells via Gq-protein-coupled pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Propylcyclopentanone in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-propylcyclopentanone, a key intermediate and fragrance ingredient. This document details its chemical and physical properties, outlines synthetic protocols, and discusses its application in the fragrance industry. Furthermore, it describes the biochemical pathway of its odor perception.
Compound Profile: this compound
This compound (CAS No. 1193-70-0) is a cyclic ketone recognized for its contribution to fragrance compositions.[1] It is a colorless to pale yellow liquid with a characteristic odor profile that makes it a valuable component in the synthesis of complex scents.[1]
Chemical and Physical Properties:
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [2] |
| IUPAC Name | 2-propylcyclopentan-1-one | [2] |
| Boiling Point | 182-183 °C (estimated) | [1][3] |
| Flash Point | 56.9 °C | [1][3] |
| Density | 0.9017 g/cm³ (estimate) | [1] |
| Vapor Pressure | 0.829 mmHg at 25°C (estimate) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Odor Profile:
| Compound | Odor Threshold (in air) | Reference |
| Cyclopentanone (B42830) | ~7.7 ppm (mean) | [4] |
| This compound | Data not available |
Synthesis of this compound
The synthesis of this compound is typically achieved through the α-alkylation of cyclopentanone. Two common methods are presented below: alkylation via an enamine intermediate and alkylation using a strong base like Lithium Diisopropylamide (LDA). A one-pot synthesis method is also described.
Synthesis via Enamine Intermediate
This method involves the reaction of cyclopentanone with a secondary amine (e.g., pyrrolidine) to form an enamine, which is then alkylated with a propyl halide, followed by hydrolysis to yield the desired product.
Experimental Protocol:
Step 1: Formation of the Enamine
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), pyrrolidine (B122466) (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water that azeotropically distills off.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine.
Step 2: Alkylation of the Enamine
-
Dissolve the crude enamine in an aprotic solvent like acetonitrile (B52724) or THF.
-
Add 1-bromopropane (B46711) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).
Step 3: Hydrolysis
-
Add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture.
-
Stir vigorously until the iminium salt is hydrolyzed back to the ketone.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Synthesis via LDA Alkylation
This method utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to deprotonate cyclopentanone, forming an enolate which is then alkylated.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of LDA in a dry, aprotic solvent like THF at -78 °C.
-
Slowly add a solution of cyclopentanone (1.0 eq) in dry THF to the LDA solution at -78 °C.
-
Allow the mixture to stir at this temperature for 1-2 hours to ensure complete enolate formation.
-
Slowly add 1-bromopropane (1.1 eq) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
One-Pot Synthesis
A one-pot synthesis approach for 2-alkyl cycloketones has also been developed, offering a more streamlined process.[5] This method involves the aldol (B89426) condensation of cyclopentanone with propanal followed by in-situ hydrogenation.
Experimental Protocol (Adapted):
-
Charge a high-pressure autoclave with cyclopentanone (excess), propanal (1.0 eq), and a bifunctional catalyst such as Pd/ZrO₂.[5]
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen.
-
Heat the mixture to a specified temperature (e.g., 140 °C) and stir for a designated time until the reaction is complete.[5]
-
Cool the autoclave, vent the hydrogen, and filter to remove the catalyst.
-
The resulting mixture can be purified by fractional distillation to isolate this compound.
Synthesis Workflow Diagram:
Caption: Synthetic routes to this compound.
Application in Fragrance Compositions
This compound and related 2-alkylcyclopentanones are utilized in perfumery to impart specific olfactory characteristics to a fragrance blend. Due to the lack of publicly available formulation data for this compound, the following table provides typical use levels for structurally related 2-alkylcyclopentanones in fragrance concentrates.
| Fragrance Type | Typical Use Level (%) | Olfactory Contribution |
| Floral (e.g., Jasmine, Tuberose) | 0.1 - 2.0 | Adds a fruity, slightly fatty, and waxy nuance. |
| Fruity (e.g., Peach, Apricot) | 0.5 - 5.0 | Enhances the natural fruitiness and provides depth. |
| Woody/Chypre | 0.05 - 1.0 | Lends a subtle fruity top note to complement the woody base. |
| Fine Fragrance (General) | 0.01 - 15.0 | Varies widely based on the desired effect.[6] |
Olfactory Signaling Pathway
The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[7][8] The binding of an odorant molecule triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain.
Olfactory Signaling Cascade Diagram:
Caption: G-protein coupled olfactory signaling cascade.
Quality Control
The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.
Analytical Methods:
| Technique | Purpose | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation. | A major peak corresponding to the mass-to-charge ratio of this compound (m/z = 126). |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Spectra consistent with the structure of this compound, showing characteristic shifts for the propyl group and the cyclopentanone ring. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of a five-membered ring ketone. |
| Gas Chromatography-Olfactometry (GC-O) | Characterization of the odor profile. | Allows for the sensory evaluation of the compound as it elutes from the GC column, confirming its characteristic odor.[9][10] |
GC-MS Analysis Workflow:
References
- 1. Cas 1193-70-0,this compound | lookchem [lookchem.com]
- 2. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. odourthreshold.com [odourthreshold.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: 1H NMR Analysis of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-propylcyclopentanone. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow. This information is intended to support researchers in the identification, characterization, and quality control of this compound in various scientific and drug development applications.
Predicted ¹H NMR Data
Due to the unavailability of experimentally derived public data, the following ¹H NMR spectral information for this compound has been generated using a reliable prediction model. This data is intended to serve as a reference for spectral interpretation.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Predicted Coupling Constants (J) in Hz |
| Ha | 2.25 - 2.15 | Multiplet | 1H | - |
| Hb | 2.10 - 1.95 | Multiplet | 2H | - |
| Hc | 1.90 - 1.75 | Multiplet | 2H | - |
| Hd | 1.70 - 1.55 | Multiplet | 2H | - |
| He | 1.45 - 1.30 | Multiplet | 2H | - |
| Hf | 1.30 - 1.15 | Multiplet | 2H | - |
| Hg | 0.90 | Triplet | 3H | 7.2 |
Note: The chemical shifts are referenced to a standard internal reference like tetramethylsilane (B1202638) (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary based on the solvent used and the specific experimental conditions.
Molecular Structure and Proton Assignments
The following diagram illustrates the structure of this compound with the predicted proton environments labeled according to Table 1.
Experimental Protocol
This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-20 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), 0.6-0.7 mL)
-
Internal standard (e.g., Tetramethylsilane (TMS))
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Lint-free wipes
-
-
Procedure:
-
Accurately weigh 5-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (containing 0.03-0.05% TMS as an internal standard) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free wipe to remove any dust or fingerprints.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
-
Procedure:
-
Insert the prepared NMR tube into the spinner turbine, ensuring it is set to the correct depth using a depth gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for the ¹H frequency.
-
Set up the ¹H acquisition parameters. Typical parameters for a routine ¹H spectrum are:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 8 to 16 scans for a sample of this concentration.
-
Receiver Gain (RG): Set automatically or adjusted to avoid signal clipping.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
-
Acquire the Free Induction Decay (FID).
-
3. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the structure.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining a ¹H NMR spectrum.
Application Note: 13C NMR Analysis of 2-Propylcyclopentanone
Abstract
This application note provides a detailed protocol for the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-propylcyclopentanone. The document outlines the necessary materials, instrumentation, and step-by-step procedures for sample preparation and data acquisition. Furthermore, it presents a summary of the expected ¹³C NMR chemical shifts, aiding researchers in the structural verification and purity assessment of this compound. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development.
Introduction
This compound is a cyclic ketone of interest in various fields, including fragrance chemistry and as a building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Specifically, ¹³C NMR provides valuable information on the carbon skeleton of a molecule, with each unique carbon atom giving rise to a distinct signal in the spectrum. The chemical shift of each signal is indicative of the local electronic environment of the carbon atom. This application note serves as a practical guide for the ¹³C NMR analysis of this compound.
Predicted ¹³C NMR Data

Figure 1. Structure and Carbon Numbering of this compound.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C=O) | 220.5 |
| C2 (CH) | 45.0 |
| C3 (CH₂) | 30.0 |
| C4 (CH₂) | 21.0 |
| C5 (CH₂) | 38.0 |
| C1' (CH₂) | 35.0 |
| C2' (CH₂) | 20.5 |
| C3' (CH₃) | 14.0 |
Note: These are estimated values and may vary slightly from experimental results.
Experimental Protocol
This section details the procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound (sample)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
3.2. Sample Preparation
-
Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically around 4-5 cm).
-
Cap the NMR tube securely.
3.3. NMR Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
-
Spectrometer Frequency: e.g., 100 MHz for a 400 MHz ¹H instrument
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 250 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 1024 (can be adjusted to improve signal-to-noise ratio)
-
Dummy Scans (ds): 4
3.4. Data Processing
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks (note: in standard proton-decoupled ¹³C NMR, integrals are not always quantitative).
-
Perform peak picking to identify the chemical shift of each signal.
Data Interpretation
The interpretation of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the this compound molecule.
-
Carbonyl Carbon (C1): The signal for the carbonyl carbon is expected to be the most downfield, typically in the range of 215-225 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.
-
Alpha-Carbon (C2): The methine carbon adjacent to the carbonyl group will appear in the range of 40-50 ppm.
-
Ring Carbons (C3, C4, C5): The methylene (B1212753) carbons of the cyclopentanone (B42830) ring will resonate in the upfield region, generally between 20-40 ppm.
-
Propyl Group Carbons (C1', C2', C3'): The carbons of the propyl side chain will also appear in the upfield region. The terminal methyl group (C3') is expected to be the most upfield signal, typically around 14 ppm. The other two methylene groups (C1' and C2') will have distinct chemical shifts based on their proximity to the cyclopentanone ring.
Workflow Diagram
The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.
Caption: Workflow for 13C NMR Analysis.
Conclusion
This application note provides a comprehensive guide for the ¹³C NMR analysis of this compound. By following the detailed experimental protocol and utilizing the provided data for spectral interpretation, researchers can effectively employ ¹³C NMR for the structural characterization and quality control of this compound. The presented workflow and predicted chemical shifts serve as a valuable resource for scientists engaged in organic synthesis and analysis.
Application Notes and Protocols for the GC-MS Analysis of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propylcyclopentanone is a cyclic ketone that finds applications as a building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and in metabolic or environmental studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Its high sensitivity and selectivity make it the method of choice for analyzing this compound in complex matrices.
This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, designed to be a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound by GC-MS. These values are representative of what can be achieved with a properly validated method and may vary depending on the specific instrumentation and sample matrix.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocols
The following protocols describe the sample preparation and GC-MS analysis of this compound. The choice of sample preparation method will depend on the sample matrix.
Protocol 1: Direct Liquid Injection
This method is suitable for relatively clean samples where this compound is present at a sufficient concentration.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane, or hexane) to a final concentration within the calibrated linear range (e.g., 1-100 µg/mL).[1]
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) or Splitless for trace analysis |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C, then ramp at 20 °C/min to 280 °C (hold for 5 min) |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-350 amu |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for Quantification | m/z 126 (Molecular Ion), m/z 83, m/z 55 |
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
This method is ideal for the analysis of volatile this compound in solid or liquid matrices, especially at low concentrations, as it minimizes matrix effects.
1. Sample Preparation:
-
Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to liquid samples to increase the volatility of the analyte.
-
Seal the vial with a magnetic crimp cap.
-
Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 60 °C) for a defined equilibration time (e.g., 15 minutes).
2. HS-SPME and GC-MS Analysis:
-
Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane (PDMS)) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the equilibration temperature.
-
After extraction, immediately desorb the fiber in the GC injector for a set time (e.g., 2-5 minutes).
-
The GC-MS parameters are generally the same as for the direct liquid injection method, with the injection mode set to splitless.
Mandatory Visualizations
References
Application Notes and Protocols for Infrared Spectroscopy of 2-Propylcyclopentanone
Abstract
This document provides a detailed guide to the analysis of 2-propylcyclopentanone using Fourier Transform Infrared (FTIR) spectroscopy. It includes an overview of the characteristic infrared absorption bands, a summary of expected vibrational frequencies, and a comprehensive experimental protocol for obtaining the infrared spectrum of a liquid sample. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development for the identification and characterization of this compound.
Introduction
This compound (C₈H₁₄O) is a cyclic ketone with a five-membered ring and a propyl substituent.[1][2] Infrared spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[3] By measuring the absorption of infrared radiation, which excites molecular vibrations, an infrared spectrum is generated that serves as a unique "fingerprint" for the compound. For this compound, the key functional groups that can be identified are the carbonyl group (C=O) of the ketone and the aliphatic carbon-hydrogen (C-H) bonds of the propyl group and the cyclopentane (B165970) ring.
The carbonyl group in a five-membered ring, such as cyclopentanone, typically exhibits a stretching vibration at a higher frequency (around 1740-1750 cm⁻¹) compared to acyclic ketones (around 1715 cm⁻¹).[4][5] This shift is attributed to the increased ring strain. The C-H stretching vibrations of the alkyl portions of the molecule are expected in the 2850-3000 cm⁻¹ region.[6]
Expected Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups and comparison with similar compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~2960-2870 | Strong | C-H Stretching | Propyl group & Cyclopentane ring (sp³ C-H) |
| ~1745 | Strong | C=O Stretching | Ketone in a five-membered ring |
| ~1465 | Medium | CH₂ Bending (Scissoring) | Propyl group & Cyclopentane ring |
| ~1375 | Medium | CH₃ Bending (Symmetrical) | Propyl group |
| ~1150 | Medium | C-C Stretching | Carbonyl carbon C-C stretch |
Experimental Protocol: Neat Liquid Analysis by ATR-FTIR
This protocol outlines the procedure for obtaining an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing liquid samples.[7][8]
3.1. Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond crystal)
-
Sample of this compound
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes (e.g., Kimwipes)
3.2. Procedure
3.2.1. Instrument Setup and Background Scan
-
Ensure the FTIR spectrometer and its ATR accessory are clean and properly aligned.
-
Turn on the spectrometer and allow the instrument to warm up according to the manufacturer's specifications to ensure stability.
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.[6]
-
Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.[1] The typical spectral range for organic compounds is 4000 to 400 cm⁻¹.[7]
3.2.2. Sample Analysis
-
Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[6]
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[8]
-
Acquire the sample spectrum. To improve the signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32 scans).[7]
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.
3.2.3. Post-Analysis Cleanup
-
Retract the pressure arm if one was used.
-
Carefully remove the this compound sample from the ATR crystal using a lint-free wipe.
-
Clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol (B145695) to remove any residual sample.
-
Allow the crystal to dry completely before the next use.
3.3. Data Interpretation
-
Analyze the resulting spectrum to identify the characteristic absorption peaks.
-
Compare the observed peak positions with the expected values in the data table provided in Section 2.
-
The presence of a strong absorption band around 1745 cm⁻¹ is indicative of the ketone's carbonyl group, and the strong bands in the 2850-3000 cm⁻¹ region confirm the presence of aliphatic C-H bonds.
Visualizations
The following diagrams illustrate the key molecular vibrations of this compound and the experimental workflow for its analysis.
Caption: Key molecular vibrations of this compound.
Caption: Experimental workflow for ATR-FTIR analysis.
References
- 1. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 1193-70-0,this compound | lookchem [lookchem.com]
- 3. 2-Ethyl-5-propylcyclopentanone | C10H18O | CID 574441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Infrared Spectrometry [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Application Notes and Protocols for the Analytical Characterization of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of 2-Propylcyclopentanone (CAS No. 1193-70-0), a versatile intermediate in the synthesis of pharmaceuticals and fragrances.[1][2] The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification and purity assessment of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and analysis of the compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| CAS Number | 1193-70-0 | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 183 °C (estimated) | [1] |
| Density | 0.9017 g/cm³ | [1] |
| Flash Point | 56.9 °C | [1] |
| Refractive Index | 1.4429 | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It provides both qualitative and quantitative information.
Application Note
This GC-MS method is suitable for the identification and purity assessment of this compound in reaction mixtures and as a final product. The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that serve as a chemical fingerprint for its identification. While a specific mass spectrum for this compound is available in public databases, detailed fragmentation analysis from scientific literature is limited.[3]
Experimental Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the analysis of ketones.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 1:50
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: 240 °C for 5 minutes.
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 35-350.
Sample Preparation:
-
Prepare a 100 ppm solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
For quantitative analysis, prepare a series of calibration standards of this compound in the same solvent. An internal standard (e.g., undecane) may be used for improved accuracy.
Data Presentation
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 126 |
| Key Fragment Ions | m/z 98, 83, 69, 55, 41 |
Note: The fragmentation pattern is predicted based on the structure and general fragmentation of cyclic ketones. The base peak is typically a result of alpha-cleavage or other characteristic fragmentation pathways.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Application Note
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. The chemical shifts and coupling patterns of the protons and the chemical shifts of the carbon atoms are unique to its structure. While ¹³C NMR data is available, detailed ¹H NMR data with coupling constants from public sources is limited.[3][4]
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
¹H NMR Protocol:
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 5-10 mg of sample in 0.5-0.7 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Parameters: 16 scans, 30° pulse, 1-second relaxation delay.
¹³C NMR Protocol:
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 20-50 mg of sample in 0.5-0.7 mL of solvent.
-
Reference: CDCl₃ at 77.16 ppm.
-
Parameters: Proton-decoupled, 1024 scans, 45° pulse, 2-second relaxation delay.
Data Presentation
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~220 |
| CH (α to C=O) | ~45-50 |
| CH₂ (cyclopentyl) | ~20-35 |
| CH₂ (propyl) | ~14-37 |
| CH₃ (propyl) | ~14 |
Note: These are approximate chemical shifts based on typical values for similar structures. Actual values may vary.
Logical Relationship Diagram
Caption: Logic of structural confirmation by NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Application Note
The FTIR spectrum of this compound will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered ring. Other characteristic bands will correspond to C-H stretching and bending vibrations of the alkyl groups. The exact position of the carbonyl peak can be indicative of ring strain.
Experimental Protocol
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker Tensor series or equivalent) with a universal attenuated total reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: A small drop of neat liquid this compound is placed directly on the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1740 | C=O Stretch | Ketone (in a five-membered ring) |
| 2850-2960 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 1465 | C-H Bend | CH₂ |
| 1375 | C-H Bend | CH₃ |
Note: The carbonyl stretching frequency in cyclopentanone is typically higher than in acyclic ketones due to ring strain.
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis of this compound.
References
Application Notes and Protocols: 2-Propylcyclopentanone as a Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-propylcyclopentanone as a versatile building block in the synthesis of complex organic molecules. The protocols detailed below offer practical guidance for key transformations of this intermediate, with a focus on applications in fragrance synthesis, particularly jasmonate analogues, and as a scaffold for other bioactive molecules.
Introduction
This compound is a valuable chiral building block in organic synthesis. Its cyclopentanone (B42830) core is a common motif in a variety of natural products and biologically active compounds. The presence of the propyl group at the C-2 position provides a handle for further functionalization and influences the stereochemical outcome of reactions at the carbonyl group and the α-carbon. This allows for the construction of complex molecular architectures with a degree of stereocontrol. Key applications include the synthesis of fragrances, analogues of natural products like curcumin, and as an intermediate for steroid synthesis.[1][2]
Data Presentation: Key Reactions and Yields
The following table summarizes quantitative data for key reactions relevant to the use of this compound as a synthetic building block. Please note that some data are derived from analogous cyclopentanone systems and are provided as representative examples.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference/Notes |
| Alkylation | Cyclopentanone | 1-bromopropane, potassium tert-butoxide | This compound | Moderate | N/A | [1] |
| Aldol (B89426) Condensation | Cyclopentanone and Valeraldehyde | FeO–MgO catalyst, 130 °C | 2-Pentylidenecyclopentanone | 66 | N/A | Adapted from a similar reaction.[3] |
| Asymmetric Reduction | This compound | Chiral Rhodium or Iridium complexes (e.g., with BINAP or SEGPHOS), hydrosilylation | Chiral 2-propylcyclopentanol | High | High | [1] |
| Hydrogenation | (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone ketal | H₂, Pd/C, EtOAc, 24h | 3-(2-oxopropyl)-2-pentylcyclopentanone ketal | 90 (over 2 steps) | N/A | Adapted from a similar jasmonoid synthesis.[4] |
| Wittig Reaction | 2-Methylcyclohexanone | Methyltriphenylphosphonium (B96628) bromide, KHMDS, THF | 2-Methyl-1-methylenecyclohexane | 85 | N/A | Representative protocol for a hindered ketone. |
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of this compound.
Protocol 1: Synthesis of 2-Propyl-1-methylenecyclopentane via Wittig Reaction
This protocol describes the conversion of this compound to the corresponding exocyclic alkene, a common intermediate for further functionalization. This protocol is adapted from procedures for sterically hindered ketones.[5]
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Ylide Preparation: In a dry, inert atmosphere flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a solution of KHMDS (1.05 equivalents) in THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a characteristic orange-red color indicates ylide generation.
-
Wittig Reaction: In a separate flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to 0 °C. Slowly add the freshly prepared ylide solution to the stirred ketone solution via cannula.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and concentration, purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate 2-propyl-1-methylenecyclopentane.
Expected Outcome: This reaction is expected to produce the desired alkene in good yield (typically >80% for unhindered ketones, potentially lower for this substrate).
Protocol 2: Synthesis of a Dihydrojasmone (B1670601) Analogue via Aldol Condensation and Cyclization
This protocol outlines a pathway to a dihydrojasmone analogue, a valuable fragrance compound, starting from this compound. This involves an initial aldol-type addition followed by an intramolecular cyclization/dehydration.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA)
-
Methyl vinyl ketone (MVK)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a dry, inert atmosphere flask, dissolve diisopropylamine (B44863) (1.1 equivalents) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes. To this LDA solution, add a solution of this compound (1.0 equivalent) in THF dropwise and stir for 1 hour at -78 °C to form the lithium enolate.
-
Michael Addition: Slowly add methyl vinyl ketone (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Robinson Annulation (Cyclization and Dehydration): Concentrate the crude Michael adduct. Dissolve the residue in ethanol and add a catalytic amount of sodium hydroxide. Heat the mixture to reflux for 4-6 hours to induce intramolecular aldol condensation and dehydration.
-
Purification: After cooling, neutralize the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether, wash the combined organic layers, and dry. Purify the crude product by vacuum distillation or column chromatography to yield the dihydrojasmone analogue.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway to a dihydrojasmone analogue from cyclopentanone.
Caption: General workflow for the Wittig olefination of this compound.
References
Application Notes and Protocols for Reactions Involving the Carbonyl Group of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for several key chemical transformations involving the carbonyl group of 2-propylcyclopentanone. This versatile cyclic ketone is a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1] The protocols outlined below are intended to serve as a comprehensive guide for laboratory-scale synthesis and derivatization of this compound.
Nucleophilic Addition and Related Reactions
The carbonyl group of this compound is electrophilic and susceptible to attack by various nucleophiles. This reactivity allows for a wide range of functional group transformations, making it a pivotal intermediate in organic synthesis.
Reduction to 2-Propylcyclopentanol
The reduction of the carbonyl group in this compound yields 2-propylcyclopentanol, a secondary alcohol. This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a mild and convenient choice for laboratory applications.
Experimental Protocol: Sodium Borohydride Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) (approx. 10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1 M hydrochloric acid (HCl) until the solution is neutral to slightly acidic.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
| Reactant | Product | Reducing Agent | Solvent | Yield | Reference |
| This compound | 2-Propylcyclopentanol | NaBH₄ | Methanol | >90% (Typical) | [2] |
| 2-Methylcyclohexanone | 2-Methylcyclohexanol | NaBH₄ | Methanol | ~50% (Isolated) | [2] |
Logical Relationship: Reduction of this compound
Caption: Workflow for the reduction of this compound.
Grignard Reaction for Tertiary Alcohol Synthesis
The addition of a Grignard reagent to this compound results in the formation of a tertiary alcohol. This reaction is a powerful tool for creating new carbon-carbon bonds.
Experimental Protocol: Grignard Reaction with Isopropenylmagnesium Bromide
-
Grignard Reagent Preparation (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq.). Add a small crystal of iodine to initiate the reaction. Add a solution of isopropenyl bromide (1.2 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction with Ketone: In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF. Cool the solution to 0 °C.
-
Addition: Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel or syringe.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent removal, purify the crude tertiary alcohol by column chromatography.
| Reactants | Product | Reagent | Solvent | Yield | Reference |
| This compound, Isopropenylmagnesium bromide | 1-Isopropenyl-2-propylcyclopentanol | Mg, Isopropenyl bromide | Diethyl Ether | Good (Typical) | [3] |
Experimental Workflow: Grignard Reaction
Caption: Step-by-step workflow for the Grignard reaction.
Carbonyl Derivatization Reactions
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a highly versatile method for converting ketones into alkenes.[4] The reaction of this compound with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, yields 1-methylene-2-propylcyclopentane.
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add n-butyllithium (n-BuLi) (1.1 eq., typically a 2.5 M solution in hexanes) dropwise. A characteristic orange to deep red color indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.
-
Ketone Addition: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Reaction: Slowly add the ketone solution to the ylide solution at room temperature. Let the reaction stir for 12-24 hours. Monitor by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent removal, purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.[5]
| Reactants | Product | Reagents | Yield | Reference |
| This compound, Methyltriphenylphosphonium bromide | 1-Methylene-2-propylcyclopentane | n-BuLi, THF | 60-80% (Typical) | [6][7] |
Signaling Pathway: Wittig Reaction Mechanism
Caption: Key intermediates in the Wittig reaction mechanism.
Reductive Amination for Amine Synthesis
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[8] The reaction of this compound with an amine, such as butylamine (B146782), in the presence of a reducing agent yields the corresponding secondary amine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent for this transformation.[9]
Experimental Protocol: Reductive Amination with Butylamine
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and dissolve it in an anhydrous solvent like 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM).
-
Amine Addition: Add butylamine (1.0-1.2 eq.) to the solution, followed by glacial acetic acid (1.0 eq.) to catalyze iminium ion formation.
-
Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in one portion.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent removal, purify the N-butyl-2-propylcyclopentanamine by column chromatography or distillation.[9]
| Reactants | Product | Reagents | Yield | Reference |
| This compound, Butylamine | N-butyl-2-propylcyclopentanamine | NaBH(OAc)₃, Acetic Acid, DCE | 80-95% (Typical) | [9][10] |
Experimental Workflow: Reductive Amination
Caption: A streamlined workflow for reductive amination.
Oxidation and Rearrangement Reactions
Baeyer-Villiger Oxidation for Lactone Synthesis
The Baeyer-Villiger oxidation converts cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group.[11] Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this transformation.[12] The regioselectivity of the reaction is determined by the migratory aptitude of the adjacent carbon atoms.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (B151607) (CHCl₃).
-
Reagent Addition: Add m-CPBA (1.1-1.5 eq.) portion-wise to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting ketone by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane.
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Purification: After filtration and solvent removal, purify the resulting lactone by column chromatography.
| Reactant | Product | Reagent | Solvent | Yield | Reference |
| This compound | 6-Propyl-oxepan-2-one | m-CPBA | Dichloromethane | Good (Typical) | [12][13] |
Signaling Pathway: Baeyer-Villiger Oxidation Mechanism
Caption: Key steps in the Baeyer-Villiger oxidation.
Enolate Chemistry
Aldol (B89426) Condensation
The α-protons of this compound are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in aldol condensation reactions. The reaction with an aldehyde, such as benzaldehyde (B42025), leads to the formation of an α,β-unsaturated ketone.
Experimental Protocol: Aldol Condensation with Benzaldehyde
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate may form.
-
Work-up: Acidify the reaction mixture with dilute HCl.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the product from a suitable solvent like ethanol.
| Reactants | Product | Catalyst | Yield | Reference |
| This compound, Benzaldehyde | 2-Benzylidene-5-propylcyclopentanone | NaOH or KOH | Moderate to Good | [14][15] |
| Cyclopentanone, Valeraldehyde | 2-Pentylidene-cyclopentanone | FeO-MgO | 66% | [16][17] |
Logical Relationship: Aldol Condensation
Caption: Key stages of the base-catalyzed aldol condensation.
References
- 1. lookchem.com [lookchem.com]
- 2. odinity.com [odinity.com]
- 3. US8450533B2 - Cyclopropanation process - Google Patents [patents.google.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. isca.me [isca.me]
- 15. webassign.net [webassign.net]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Propylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-propylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for the synthesis of this compound are:
-
Direct Alkylation of Cyclopentanone (B42830): This method involves the deprotonation of cyclopentanone with a strong base to form an enolate, followed by reaction with a propyl halide.
-
Stork Enamine Synthesis: This is a milder alternative to direct alkylation that involves the formation of an enamine from cyclopentanone and a secondary amine (e.g., pyrrolidine), followed by alkylation and hydrolysis.[1][2]
-
Dieckmann Condensation Route: This multi-step approach involves the intramolecular cyclization of a substituted adipic ester to form a β-keto ester, which is then alkylated and subsequently decarboxylated to yield the desired 2-substituted cyclopentanone.[3][4]
Q2: I am observing multiple peaks in my GC-MS analysis after a direct alkylation of cyclopentanone. What are the likely side products?
A2: In the direct alkylation of cyclopentanone, several side products can form. The most common are:
-
Polyalkylated Products: 2,5-dipropylcyclopentanone and 2,2-dipropylcyclopentanone are common byproducts resulting from the enolate of this compound reacting further with the propyl halide.[1]
-
O-alkylation Product: 1-Propoxycyclopentene can form, especially when using polar aprotic solvents.[5][6]
-
Aldol (B89426) Condensation Products: If the deprotonation of cyclopentanone is incomplete, the remaining enolizable ketone can react with the enolate to form aldol adducts.
Q3: My Stork enamine synthesis is giving a low yield of this compound. What could be the issue?
A3: Low yields in the Stork enamine synthesis can be attributed to several factors:
-
Incomplete Enamine Formation: Ensure that water is effectively removed during the enamine formation step, typically by azeotropic distillation with a Dean-Stark apparatus.
-
Hydrolysis of the Enamine: The alkylation step must be performed under anhydrous conditions. Any moisture can hydrolyze the enamine back to cyclopentanone.[7]
-
N-alkylation: While C-alkylation is thermodynamically favored, initial N-alkylation can occur. The reaction conditions must be suitable to allow for rearrangement to the C-alkylated product.[8]
-
Inefficient Hydrolysis of the Iminium Salt: The final acidic workup is crucial to hydrolyze the iminium intermediate back to the ketone. Ensure the acid concentration and reaction time are sufficient.[1]
Q4: How can I minimize polyalkylation in the direct alkylation of cyclopentanone?
A4: To minimize the formation of polyalkylated products, consider the following strategies:
-
Use of a Strong, Hindered Base: A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) can rapidly and quantitatively convert cyclopentanone to its enolate, minimizing the presence of the starting ketone which can lead to side reactions.[9]
-
Control of Stoichiometry: Use a slight excess of the enolate relative to the alkylating agent.
-
Low Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) favors the kinetic enolate and can help control reactivity.[9]
-
Inverse Addition: Slowly add the alkylating agent to the solution of the pre-formed enolate.
Troubleshooting Guides
Problem 1: Low Yield and Presence of Multiple Products in Direct Alkylation
| Symptom | Possible Cause | Suggested Solution |
| Multiple peaks in GC-MS corresponding to higher molecular weights. | Polyalkylation: The product enolate is reacting further with the propyl halide. | - Use a strong, hindered base like LDA to ensure complete initial deprotonation.[9]- Employ low temperatures (-78 °C) to control the reaction rate.[9]- Use a slight excess of cyclopentanone relative to the base and alkylating agent. |
| A peak corresponding to the mass of 1-propoxycyclopentene is observed. | O-alkylation: The enolate is reacting at the oxygen atom instead of the carbon. | - Use a less polar solvent like THF instead of highly polar aprotic solvents.[10]- Use a "softer" electrophile like propyl iodide instead of propyl bromide.[11]- The choice of counter-ion can influence the C/O ratio; lithium enolates often favor C-alkylation.[10] |
| High molecular weight products consistent with aldol-type reactions are present. | Incomplete Enolate Formation: Unreacted cyclopentanone is undergoing self-condensation. | - Ensure the use of a full equivalent of a strong base to drive the enolate formation to completion. |
Problem 2: Poor Conversion in Stork Enamine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Starting material (cyclopentanone) is the major component after the reaction. | Inefficient Enamine Formation: Water is inhibiting the reaction. | - Use a Dean-Stark trap to azeotropically remove water during enamine formation.[12]- Ensure all glassware is oven-dried and reagents are anhydrous. |
| The alkylated product is not formed, and cyclopentanone is recovered after workup. | Hydrolysis during Alkylation: The enamine is being hydrolyzed before it can react with the propyl halide. | - Ensure the alkylation step is performed under a dry, inert atmosphere (e.g., nitrogen or argon). |
| A complex mixture of products is obtained. | Simultaneous Addition of Reagents: Adding all reagents at once can lead to side reactions. | - Follow a stepwise procedure: first, form the enamine and remove water, then add the alkylating agent, and finally, perform the acidic hydrolysis.[7][13] |
Quantitative Data on Side Product Formation
The following table summarizes common side products and factors influencing their formation. Precise quantitative data is highly dependent on specific reaction conditions; the provided information offers general guidance.
| Synthesis Method | Common Side Product(s) | Factors Favoring Formation | Typical Yield of Main Product |
| Direct Alkylation | 2,5-Dipropylcyclopentanone2,2-Dipropylcyclopentanone | - Use of weaker bases (e.g., alkoxides)- Higher reaction temperatures- Excess alkylating agent | 60-95% (highly variable)[14] |
| 1-Propoxycyclopentene (O-alkylation) | - Polar aprotic solvents (e.g., DMSO, DMF)[10]- "Harder" electrophiles | ||
| Stork Enamine Synthesis | N-Propylpyrrolidinium Salt | - Low reaction temperature during alkylation may trap this intermediate | Generally good to excellent |
| Cyclopentanone (from hydrolysis) | - Presence of water during alkylation | >85% (under optimized conditions) | |
| Dieckmann Condensation | Intermolecular Condensation Products (Oligomers) | - High reaction concentrations | Good to excellent for the cyclized β-keto ester[15] |
| Incomplete Decarboxylation Product (β-keto acid/ester) | - Insufficient heating or improper pH during the decarboxylation step |
Experimental Protocols
Key Experiment: Stork Enamine Synthesis of this compound
This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.
-
Enamine Formation:
-
To a solution of cyclopentanone (1.0 eq) in toluene, add pyrrolidine (B122466) (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically until no more water is collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Alkylation:
-
Dissolve the crude enamine in an anhydrous aprotic solvent (e.g., THF or dioxane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add 1-bromopropane (B46711) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Hydrolysis:
-
Add aqueous HCl (e.g., 10% solution) to the reaction mixture.
-
Stir vigorously for 1-2 hours at room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
Caption: Troubleshooting workflow for direct alkylation side products.
Caption: Experimental workflow for the Stork enamine synthesis.
References
- 1. What is the major product of the Stork enamine synthesis, that is, the re.. [askfilo.com]
- 2. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelounge.quora.com [sciencelounge.quora.com]
- 8. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
Technical Support Center: Purification of 2-Propylcyclopentanone by Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-propylcyclopentanone by distillation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The estimated atmospheric boiling point of this compound is 183 °C[1]. However, another source suggests it may be closer to 189 °C. It is recommended to perform a small-scale trial distillation to determine the exact boiling point under your specific laboratory conditions.
Q2: What are the most common impurities in a crude sample of this compound?
A2: Common impurities depend on the synthetic route used. For the alkylation of cyclopentanone (B42830), impurities may include unreacted cyclopentanone, the propyl halide (or other alkylating agent), and di- or poly-alkylated cyclopentanone byproducts. If a Grignard reaction is used, byproducts from the Grignard reagent preparation and side reactions with the ketone can also be present. Solvents used in the reaction or workup are also potential impurities.
Q3: Is this compound likely to form an azeotrope?
Q4: When should I use vacuum distillation to purify this compound?
A4: Vacuum distillation is recommended to prevent thermal decomposition of the product, which can occur at its relatively high atmospheric boiling point. Distilling under reduced pressure lowers the boiling point, allowing for a gentler purification process.
Q5: What type of distillation column is best for purifying this compound?
A5: For separating this compound from impurities with significantly different boiling points (a difference of >25 °C), a simple distillation setup may be sufficient. However, if the boiling points of the impurities are close to that of the product, a fractional distillation column (e.g., a Vigreux, Raschig, or packed column) is necessary to achieve good separation.
Data Presentation
Table 1: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |
| 760 | 101.3 | ~183 |
| 100 | 13.3 | 115.5 |
| 50 | 6.7 | 97.8 |
| 20 | 2.7 | 77.5 |
| 10 | 1.3 | 61.5 |
| 5 | 0.7 | 46.2 |
| 1 | 0.13 | 18.5 |
Note: Data is estimated based on available information and thermodynamic models. Actual boiling points may vary depending on the purity of the sample and the accuracy of the pressure measurement.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No distillate collecting at the expected temperature. | 1. System leak (vacuum distillation).2. Thermometer placed incorrectly.3. Insufficient heating.4. Blockage in the distillation path. | 1. Check all joints and connections for leaks. Ensure proper sealing with grease or PTFE sleeves.2. Position the thermometer bulb just below the side arm leading to the condenser.3. Gradually increase the heating mantle temperature.4. Check for any obstructions in the condenser or adapter. |
| Bumping or uneven boiling. | 1. Lack of boiling chips or stir bar.2. Heating too rapidly. | 1. Add fresh boiling chips or a magnetic stir bar to the distilling flask.2. Heat the flask gradually and ensure even heat distribution. |
| Distillate is cloudy. | 1. Presence of water (possible azeotrope formation).2. Entrainment of non-volatile material due to vigorous boiling. | 1. Dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate) before distillation. Consider a pre-distillation step to remove water.2. Reduce the heating rate to ensure smooth boiling. |
| Poor separation of components (in fractional distillation). | 1. Distillation rate is too fast.2. Inefficient packing in the fractionating column.3. Insufficient reflux. | 1. Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.2. Ensure the column is packed uniformly and of sufficient length for the required separation.3. Insulate the distillation column to minimize heat loss and promote reflux. |
| Product darkens or decomposes in the distillation pot. | 1. Distillation temperature is too high.2. Presence of acidic or basic impurities. | 1. Use vacuum distillation to lower the boiling point.2. Neutralize the crude product with a dilute wash of sodium bicarbonate (if acidic) or dilute acid (if basic) before drying and distilling. |
Experimental Protocols
Protocol 1: Simple Distillation of this compound
This protocol is suitable for crude this compound containing non-volatile impurities or impurities with boiling points significantly different from the product.
-
Preparation:
-
Ensure the crude this compound is dry. If water is suspected, dry the organic layer with a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, followed by filtration.
-
Assemble a simple distillation apparatus in a fume hood.
-
Place the dry, crude this compound in the distilling flask (do not fill more than two-thirds full).
-
Add a few boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Begin heating the distilling flask gently with a heating mantle.
-
If stirring, start the magnetic stirrer.
-
Monitor the temperature at the stillhead. Collect any low-boiling fractions (forerun) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound, switch to a clean, pre-weighed receiving flask to collect the main fraction.
-
Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.
-
Stop heating and allow the apparatus to cool.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the purity of the collected fraction(s) by appropriate methods (e.g., GC, NMR).
-
Protocol 2: Fractional Distillation of this compound
This protocol is recommended when impurities have boiling points close to that of this compound.
-
Preparation:
-
Follow the preparation steps outlined in Protocol 1.
-
Assemble a fractional distillation apparatus, including a fractionating column (e.g., Vigreux) between the distilling flask and the distillation head.
-
Insulate the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.
-
-
Distillation:
-
Heat the distilling flask slowly to establish a temperature gradient in the column.
-
Observe the vapor front rising slowly through the column.
-
Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).
-
Collect the forerun until the temperature at the stillhead stabilizes at the boiling point of this compound.
-
Change to a clean, pre-weighed receiving flask and collect the main fraction while monitoring the temperature. A stable temperature plateau indicates a pure fraction.
-
If the temperature rises significantly, it may indicate the start of a higher-boiling impurity distilling. Collect this fraction separately.
-
Stop the distillation before the distilling flask goes to dryness.
-
-
Analysis:
-
Analyze the purity of the collected fractions to determine the effectiveness of the separation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
Caption: Logical workflow for the purification of this compound.
References
Technical Support Center: Purification of 2-Propylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-propylcyclopentanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My final product is a mixture of compounds according to GC-MS analysis. What are the likely impurities?
A1: The most common impurities in the synthesis of this compound arise from side reactions during the alkylation of cyclopentanone (B42830). These typically include:
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Unreacted Cyclopentanone: Incomplete alkylation can leave residual starting material.
-
2,5-Dipropylcyclopentanone (Over-alkylation product): The product, this compound, can undergo a second alkylation, leading to the di-substituted ketone.
-
Aldol (B89426) Condensation Products: Under basic conditions, cyclopentanone can undergo self-condensation to form higher molecular weight byproducts.[1]
Q2: I am having difficulty separating this compound from 2,5-dipropylcyclopentanone by distillation. What should I do?
A2: The boiling points of this compound and 2,5-dipropylcyclopentanone can be close, making simple distillation challenging. Here are some troubleshooting steps:
-
Use a Fractionating Column: A simple distillation setup may not provide enough theoretical plates for this separation. Employ a fractionating column (e.g., Vigreux, Raschig, or packed column) to enhance separation efficiency.[2][3]
-
Optimize Distillation Parameters:
-
Heating Rate: Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.[3]
-
Insulation: Insulate the distillation column to minimize heat loss and maintain a proper temperature gradient.
-
Reflux Ratio: If your setup allows, maintain a high reflux ratio to improve separation.
-
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, which can sometimes improve separation and prevent thermal decomposition of the product. The estimated boiling point of this compound is 183°C at atmospheric pressure.
Q3: My purified this compound is colored. How can I remove the color?
A3: Colored impurities are often high molecular weight byproducts, potentially from aldol condensation reactions.
-
Activated Carbon Treatment: Before distillation, you can treat the crude product with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter off the charcoal before proceeding with distillation.
-
Chromatography: Flash column chromatography is highly effective at removing colored impurities.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography.
-
Eluent System: A good starting point for a TLC eluent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A common ratio to start with is 9:1 or 8:2 (hexanes:ethyl acetate).
-
Visualization: The spots can be visualized using a UV lamp if the compounds are UV active, or by staining with a suitable reagent such as potassium permanganate (B83412) stain. This compound should have a different Rf value than the more polar unreacted cyclopentanone and the less polar 2,5-dipropylcyclopentanone.
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for selecting and optimizing purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Cyclopentanone | C₅H₈O | 84.12 | 130-131 | Unreacted starting material. |
| This compound | C₈H₁₄O | 126.20 | ~183 (estimated) | Desired Product. [4] |
| 2,5-Dipropylcyclopentanone | C₁₁H₂₀O | 168.28 | Higher than this compound | Over-alkylation byproduct. |
| Aldol Condensation Products | Variable | >168 | Significantly higher than the desired product | High molecular weight impurities. |
Experimental Protocols
Fractional Distillation
This method is suitable for separating compounds with different boiling points. It is particularly useful for removing lower-boiling impurities like unreacted cyclopentanone and higher-boiling impurities like 2,5-dipropylcyclopentanone.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
Procedure:
-
Place the crude this compound into the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently.
-
Observe the temperature at the distillation head. The first fraction to distill will be the lower-boiling cyclopentanone.
-
Once the temperature stabilizes at the boiling point of cyclopentanone and this fraction has been collected, change the receiving flask.
-
Increase the heating to distill the this compound. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product.
-
The higher-boiling 2,5-dipropylcyclopentanone and other high molecular weight impurities will remain in the distillation flask.
Flash Column Chromatography
This technique is highly effective for purifying this compound from both polar and non-polar impurities, especially when distillation is not efficient.
Materials:
-
Glass chromatography column
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Eluent: A mixture of hexanes and ethyl acetate.
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 hexanes:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system. A gradient elution can be effective, starting with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity (e.g., to 95:5 or 90:10 hexanes:ethyl acetate).
-
Apply gentle pressure to the top of the column to maintain a steady flow rate.
-
-
Fraction Collection:
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Logical Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the identified impurities in a crude sample of this compound.
Caption: Workflow for selecting a purification method for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Propylcyclopentanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-propylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are direct alkylation of a cyclopentanone (B42830) enolate and the Stork enamine synthesis.[1] Direct alkylation involves deprotonating cyclopentanone with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then reacts with a propyl halide. The Stork enamine synthesis involves the reaction of cyclopentanone with a secondary amine (e.g., pyrrolidine) to form an enamine, which is then alkylated and subsequently hydrolyzed to yield the desired product.[2]
Q2: I am observing a significant amount of poly-alkylated products. How can I improve the selectivity for mono-alkylation?
A2: Poly-alkylation is a common side reaction. To favor mono-alkylation, consider the following strategies:
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Use of a bulky, strong base: A sterically hindered base like LDA favors the formation of the kinetic enolate, which can lead to cleaner mono-alkylation.[3]
-
Control of reaction temperature: Running the reaction at low temperatures (e.g., -78 °C) can help to control the reactivity and minimize over-alkylation.
-
Stoichiometry: Using a slight excess of cyclopentanone relative to the alkylating agent can also favor mono-alkylation.
-
Stork Enamine Synthesis: This method is known to significantly reduce poly-alkylation due to the nature of the enamine intermediate.[2]
Q3: My reaction yield is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Incomplete enolate formation: Ensure your base is fresh and the reaction is conducted under strictly anhydrous conditions. The presence of water will quench the enolate.
-
Side reactions: Besides poly-alkylation, elimination reactions of the propyl halide can occur, especially with stronger, less hindered bases.
-
Product loss during workup and purification: this compound is a relatively volatile compound. Care should be taken during solvent removal and distillation to minimize loss.
-
Reagent quality: Ensure the purity of your starting materials, particularly the cyclopentanone and propyl halide.
Q4: What are the typical byproducts in this synthesis, and how can I remove them?
A4: Common byproducts include:
-
Di- and tri-propylated cyclopentanone: These are higher boiling point impurities.
-
Unreacted cyclopentanone: This is a lower boiling point impurity.
-
Products from side reactions of the alkylating agent: For example, propene from elimination.
Purification is typically achieved by fractional distillation.[4] Careful control of the distillation temperature and the use of an efficient fractionating column are crucial for separating this compound from these impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive base (e.g., old LDA). 2. Wet solvent or glassware. 3. Poor quality alkylating agent. | 1. Use freshly prepared or newly purchased base. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Purify the alkylating agent before use. |
| Formation of Multiple Products (TLC/GC analysis) | 1. Poly-alkylation. 2. Formation of O-alkylated product. 3. Aldol condensation of cyclopentanone. | 1. Use the Stork enamine synthesis or LDA at low temperature. 2. Use a less polar, aprotic solvent like THF. 3. Add the alkylating agent slowly to the formed enolate. |
| Product is Dark or Colored | Impurities in the starting materials or solvent. | Purify starting materials before the reaction. Consider washing the crude product with a mild acid or base solution during workup. A patent suggests refluxing crude cyclopentanone with a small amount of syrupy phosphoric acid followed by distillation for purification.[5] |
| Difficulty in Purifying the Product | Boiling points of product and byproducts are close. | Use a longer fractionating column and perform the distillation slowly to ensure good separation.[4] |
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Alkylcyclopentanone Synthesis
| Method | Base/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Advantages | Disadvantages |
| Direct Enolate Alkylation | LDA | THF | -78 to 0 | 60-80 | High reactivity, well-established. | Requires strong base, anhydrous conditions, potential for poly-alkylation. |
| Stork Enamine Synthesis | Pyrrolidine, then Propyl Halide | Benzene or Toluene (B28343) | Reflux | 70-85 | Milder conditions, minimizes poly-alkylation.[2] | Two-step process, requires removal of amine. |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Enolate Alkylation
Materials:
-
Cyclopentanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine, followed by the slow, dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to form LDA.
-
Slowly add cyclopentanone to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.
-
Add 1-bromopropane dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Stork Enamine Synthesis
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
1-Bromopropane
-
Toluene
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine cyclopentanone, pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water is collected in the trap. Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine.
-
Alkylation: Dissolve the crude enamine in a suitable solvent like acetonitrile. Add 1-bromopropane and reflux the mixture until the reaction is complete (monitor by TLC or GC).
-
Hydrolysis: Cool the reaction mixture and add dilute aqueous HCl. Stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Workup and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation.[2]
Mandatory Visualization
References
Technical Support Center: Synthesis of 2-Propylcyclopentanone
Welcome to the technical support center for the synthesis of 2-Propylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.
Synthesis Methods Overview
There are several established methods for the synthesis of this compound, each with its own advantages and challenges. The three primary routes are:
-
Direct Alkylation of Cyclopentanone (B42830): A straightforward approach involving the deprotonation of cyclopentanone to form an enolate, followed by nucleophilic attack on a propyl halide.
-
Dieckmann Condensation: A classic method for forming five-membered rings, this intramolecular condensation of a diester is followed by alkylation and decarboxylation to yield the desired product.
-
Aldol (B89426) Condensation Route: An industrially relevant method that involves the condensation of cyclopentanone with propanal, followed by dehydration and hydrogenation.
Below, you will find detailed troubleshooting guides, FAQs, experimental protocols, and comparative data for each of these methods.
Method 1: Direct Alkylation of Cyclopentanone
This method is often favored for its directness. However, controlling selectivity and minimizing side reactions can be challenging.
Troubleshooting Guide & FAQs
Q1: My reaction is resulting in a low yield of this compound and a significant amount of starting material remains. What could be the issue?
A1: Incomplete deprotonation of cyclopentanone is a common cause. The choice of base and reaction conditions are critical.
-
Base Strength: Weak bases like sodium hydroxide (B78521) or ethoxide may not fully deprotonate the ketone, leading to an equilibrium with a significant amount of starting material.[1] A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is highly recommended to ensure irreversible and complete enolate formation.[1][2][3][4]
-
Reaction Temperature: When using LDA, the deprotonation is typically carried out at a low temperature, such as -78°C, to form the kinetic enolate.[2][3][4]
-
Moisture: The presence of water will quench the enolate. Ensure all glassware is oven-dried, and solvents are anhydrous.
Q2: I am observing the formation of poly-alkylated products. How can I improve the selectivity for mono-alkylation?
A2: Poly-alkylation occurs when the mono-alkylated product is deprotonated and reacts further.
-
Use of a Strong Base: Using a full equivalent of a strong base like LDA ensures that the starting ketone is fully converted to the enolate before the alkylating agent is added. This minimizes the presence of both the ketone and the enolate of the product in the reaction mixture simultaneously.
-
Controlled Addition: Add the alkylating agent slowly to the enolate solution at a low temperature.
Q3: My reaction is producing O-alkylation byproducts instead of the desired C-alkylation product. How can I prevent this?
A3: O-alkylation is a competing side reaction where the oxygen of the enolate acts as the nucleophile.
-
Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Protic solvents can solvate the oxygen atom, favoring C-alkylation. However, with strong bases like LDA, aprotic solvents like THF are typically used.
-
Counter-ion: The nature of the counter-ion (e.g., Li+, Na+, K+) can affect the reactivity of the enolate. Lithium enolates tend to be more covalent and can favor C-alkylation.
Q4: What is the best alkylating agent to use?
A4: The reactivity of the propyl halide is important. Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. Using a more reactive halide can improve the reaction rate but may also increase side reactions if not controlled properly. Propyl bromide is a common and effective choice.
Quantitative Data
| Parameter | Direct Alkylation of Cyclopentanone |
| Typical Yield | 60-80% (under optimized conditions) |
| Key Reagents | Cyclopentanone, Propyl Bromide, LDA, THF |
| Reaction Temp. | -78°C to room temperature |
| Common Byproducts | Poly-alkylated cyclopentanones, O-alkylated products |
Experimental Protocol: Direct Alkylation of Cyclopentanone
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at -78°C for 30 minutes to form LDA.
-
Add cyclopentanone (1.0 equivalent) dropwise to the LDA solution.
-
Continue stirring at -78°C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add 1-bromopropane (1.2 equivalents) dropwise to the enolate solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain this compound.
-
Workflow Diagram
Caption: Experimental workflow for the direct alkylation of cyclopentanone.
Method 2: Dieckmann Condensation
This multi-step synthesis is a reliable method for forming the cyclopentanone ring, which is then alkylated.
Troubleshooting Guide & FAQs
Q1: The initial Dieckmann cyclization of my diester is giving a low yield. What are the critical factors?
A1: The success of the Dieckmann condensation is highly dependent on the reaction conditions.
-
Base: A strong, non-nucleophilic base is required. Sodium ethoxide in an alcohol solvent corresponding to the ester (to prevent transesterification) is commonly used.[5] Sodium hydride (NaH) is also an effective base.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the ester and consume the base. Ensure all reagents and solvents are anhydrous.
-
Driving the Equilibrium: The reaction is an equilibrium. The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion. Therefore, at least one full equivalent of base is necessary.[6]
Q2: I am having trouble with the alkylation of the β-keto ester intermediate. What should I consider?
A2: Similar to the direct alkylation of cyclopentanone, the alkylation of the β-keto ester requires careful control.
-
Base: A strong base like sodium hydride (NaH) or sodium ethoxide can be used to deprotonate the acidic α-proton between the two carbonyl groups.
-
Alkylating Agent: Propyl bromide or iodide can be used.
Q3: The final hydrolysis and decarboxylation step is not proceeding to completion.
A3: This step requires harsh conditions to hydrolyze the ester and then decarboxylate the resulting β-keto acid.
-
Acid/Base Concentration: Sufficiently concentrated acid (e.g., aqueous H₂SO₄ or HCl) or base (e.g., aqueous NaOH or KOH) is needed for the hydrolysis.
-
Temperature: Heating is necessary to drive both the hydrolysis and the decarboxylation. Refluxing is common.[7]
Quantitative Data
| Parameter | Dieckmann Condensation Route |
| Overall Yield | Generally good, can be >70% over the steps[8] |
| Key Reagents | Diethyl adipate (B1204190), Sodium ethoxide, Propyl bromide, Sulfuric acid |
| Reaction Temp. | Varies per step (reflux for cyclization and decarboxylation) |
| Intermediates | 2-Carbethoxycyclopentanone, 2-propyl-2-carbethoxycyclopentanone |
Experimental Protocol: Dieckmann Condensation Route
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Propyl bromide
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dieckmann Condensation:
-
In a flame-dried flask, add anhydrous ethanol and sodium metal to prepare sodium ethoxide in situ, or use commercial sodium ethoxide (1.1 equivalents).
-
Add diethyl adipate (1.0 equivalent) and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with dilute acid.
-
Extract the product, 2-carbethoxycyclopentanone, with diethyl ether, dry the organic layer, and purify by distillation.
-
-
Alkylation:
-
To a solution of 2-carbethoxycyclopentanone (1.0 equivalent) and sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add propyl bromide (1.2 equivalents).
-
Reflux the mixture until the alkylation is complete.
-
Work up the reaction as in the previous step to isolate 2-propyl-2-carbethoxycyclopentanone.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the 2-propyl-2-carbethoxycyclopentanone (1.0 equivalent) with aqueous sulfuric acid (e.g., 10-20%) until the evolution of CO₂ ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, this compound, by distillation.
-
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the synthesis of this compound via Dieckmann condensation.
Method 3: Aldol Condensation Route
This route is often used in industrial settings and involves a three-step sequence of aldol condensation, dehydration, and hydrogenation.
Troubleshooting Guide & FAQs
Q1: The initial aldol condensation between cyclopentanone and propanal has a low yield.
A1: The aldol condensation is an equilibrium reaction, and side reactions are common.
-
Catalyst: The reaction can be catalyzed by either acid or base. Base catalysis (e.g., NaOH, KOH) is common. Heterogeneous catalysts like hydrotalcites can also be effective and offer easier separation.[9]
-
Temperature: Low temperatures generally favor the aldol addition product, while higher temperatures promote the subsequent dehydration (condensation).
-
Self-Condensation: Both cyclopentanone and propanal can undergo self-condensation. Using an excess of one reactant (typically the less expensive one, cyclopentanone) can favor the cross-condensation product.[10]
-
Order of Addition: Slowly adding the aldehyde to the ketone and catalyst mixture can minimize aldehyde self-condensation.
Q2: The dehydration of the aldol addition product is incomplete.
A2: Dehydration is typically promoted by heat and/or acid catalysis. If the initial condensation was base-catalyzed, a separate acid-catalyzed dehydration step might be necessary.
Q3: The final hydrogenation step is not efficient.
A3: The choice of catalyst and reaction conditions are crucial for the hydrogenation of the α,β-unsaturated ketone.
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for the reduction of the carbon-carbon double bond.
-
Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas.
-
Catalyst Poisoning: Impurities from previous steps can poison the hydrogenation catalyst. Ensure the intermediate is sufficiently pure.
Quantitative Data
| Parameter | Aldol Condensation Route |
| Overall Yield | Can be high in industrial settings, with yields over 80% reported for similar processes[11] |
| Key Reagents | Cyclopentanone, Propanal, NaOH (or other catalyst), Pd/C, H₂ |
| Reaction Temp. | Varies (e.g., 0-5°C for condensation, higher for dehydration/hydrogenation) |
| Intermediates | 2-(1-hydroxypropyl)cyclopentanone, 2-propylidenecyclopentanone (B8422926) |
Experimental Protocol: Aldol Condensation Route
Materials:
-
Cyclopentanone
-
Propanal
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C, 5%)
-
Ethanol
-
Hydrogen gas (H₂)
-
Diethyl ether
Procedure:
-
Aldol Condensation and Dehydration:
-
To a cooled (0-5°C) solution of cyclopentanone (2.0 equivalents) and aqueous NaOH, slowly add propanal (1.0 equivalent) with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours or until complete.
-
Acidify the mixture with dilute HCl and heat to effect dehydration to 2-propylidenecyclopentanone.
-
Extract the product with diethyl ether, wash, dry, and purify.
-
-
Hydrogenation:
-
Dissolve the 2-propylidenecyclopentanone in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 5% Pd/C.
-
Pressurize the vessel with hydrogen gas and stir until the uptake of hydrogen ceases.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation.
-
Logical Relationship Diagram
Caption: Logical steps in the Aldol condensation route to this compound.
References
- 1. How to Alkylate a Ketone - Chemistry Steps [chemistrysteps.com]
- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. d-nb.info [d-nb.info]
- 11. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
Technical Support Center: 2-Propylcyclopentanone Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Propylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the direct alkylation of cyclopentanone (B42830) and the enamine process. Direct alkylation involves the reaction of cyclopentanone with a propyl halide in the presence of a base. The enamine process entails the reaction of a cyclopentanone-derived enamine with a propyl halide, followed by hydrolysis.
Q2: What are the primary challenges when scaling up this compound production?
A2: The primary challenges in scaling up production include controlling side reactions such as poly-alkylation, aldol (B89426) condensation, and O-alkylation, which can significantly reduce the yield and purity of the final product. Other significant challenges include ensuring efficient heat transfer and mixing in larger reactors, managing the safe handling of flammable solvents and corrosive reagents, and developing robust purification methods to remove closely-related impurities.
Q3: What are the key safety considerations for handling this compound?
A3: this compound is a flammable liquid and vapor.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle the compound in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection.[2]
Q4: How can the purity of this compound be improved?
A4: Fractional distillation is a common and effective method for purifying this compound. Due to the potential for closely boiling impurities, a distillation column with a sufficient number of theoretical plates is recommended for achieving high purity. Other techniques, such as chromatography, can be used for smaller-scale, high-purity applications.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Direct Alkylation
Q: My direct alkylation of cyclopentanone with 1-bromopropane (B46711) is resulting in a low yield (<50%). What are the potential causes and how can I improve it?
A: Low yields in the direct alkylation of cyclopentanone are often due to competing side reactions. Here's a breakdown of potential causes and solutions:
-
Poly-alkylation: The product, this compound, can be further alkylated, leading to di- and tri-propylated byproducts.
-
Solution: Use a molar excess of cyclopentanone relative to the alkylating agent (1-bromopropane). This statistically favors the mono-alkylation of the starting material. A starting point is a 2:1 to 3:1 molar ratio of cyclopentanone to 1-bromopropane.
-
-
Aldol Condensation: The enolate of cyclopentanone can react with another molecule of cyclopentanone, leading to aldol addition or condensation products.
-
Solution: Maintain a low reaction temperature (e.g., -78°C to 0°C) during the formation of the enolate and the subsequent alkylation. Add the alkylating agent slowly to the pre-formed enolate to keep the concentration of the enolate low.
-
-
O-alkylation vs. C-alkylation: The enolate can be alkylated at the oxygen atom, forming 1-propoxycyclopentene, instead of the desired C-alkylation.
-
Solution: The choice of solvent and counter-ion can influence the C/O alkylation ratio. Protic solvents and certain counter-ions can favor O-alkylation. Using a polar aprotic solvent like THF or DMF generally favors C-alkylation.
-
Troubleshooting Summary Table:
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low yield with significant high-boiling point impurities | Poly-alkylation | Increase molar ratio of cyclopentanone to 1-bromopropane (e.g., 3:1) | Increased selectivity for mono-alkylation, yield improvement of 10-20% |
| Formation of viscous, high molecular weight byproducts | Aldol Condensation | Maintain reaction temperature at or below 0°C | Reduced aldol products, cleaner reaction mixture, yield improvement of 5-15% |
| Presence of a significant amount of a volatile impurity with a similar mass | O-alkylation | Use a polar aprotic solvent (e.g., THF) | Increased C-alkylation, yield improvement of 5-10% |
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield in direct alkylation.
Issue 2: Incomplete Reaction in Enamine Synthesis
Q: The synthesis of this compound via the enamine route shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
A: Incomplete reaction in the enamine synthesis of this compound can be due to issues in either the enamine formation step or the subsequent alkylation step.
-
Inefficient Enamine Formation: The equilibrium for enamine formation from cyclopentanone and a secondary amine (e.g., pyrrolidine) must be driven towards the product.
-
Solution: Remove water, a byproduct of the reaction, as it is formed. This is typically achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent like toluene (B28343).
-
-
Insufficient Alkylation: The alkylation of the enamine with 1-bromopropane may be slow or incomplete.
-
Solution: Ensure the reaction is carried out at an appropriate temperature. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50°C) may be necessary to increase the reaction rate. Also, ensure the use of a sufficiently reactive alkylating agent.
-
Troubleshooting Summary Table:
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Unreacted cyclopentanone in crude product | Incomplete enamine formation | Use a Dean-Stark trap to remove water during enamine synthesis | Increased conversion of cyclopentanone to enamine, leading to higher overall yield |
| Unreacted enamine in crude product | Incomplete alkylation | Gently heat the reaction mixture during alkylation (e.g., 40-50°C) | Increased rate of alkylation and higher conversion of the enamine |
Logical Flow for Troubleshooting Incomplete Reaction:
Caption: Troubleshooting workflow for incomplete enamine synthesis.
Experimental Protocols
Protocol 1: Pilot Scale Synthesis of this compound via Direct Alkylation
This protocol describes the synthesis of this compound on a pilot scale using direct alkylation of cyclopentanone.
Materials and Equipment:
-
50 L glass-lined reactor with overhead stirrer, temperature control, and reflux condenser
-
Addition funnel
-
Nitrogen inlet
-
Cyclopentanone
-
1-Bromopropane
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Fractional distillation unit
Procedure:
-
Reactor Setup: The 50 L reactor is rendered inert by purging with nitrogen.
-
Charging Reactants: Charge the reactor with 15 kg of anhydrous toluene and 8.4 kg (100 mol) of cyclopentanone.
-
Cooling: Cool the reactor contents to -5°C with constant stirring.
-
Base Addition: Slowly add a solution of 4.5 kg (40 mol) of potassium tert-butoxide in 10 L of anhydrous toluene via the addition funnel over 2 hours, maintaining the internal temperature below 0°C.
-
Enolate Formation: Stir the mixture for an additional 1 hour at 0°C after the addition is complete.
-
Alkylation: Slowly add 4.92 kg (40 mol) of 1-bromopropane over 2 hours, maintaining the temperature below 5°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by GC.
-
Quenching: Cool the reactor to 0°C and slowly add 20 L of saturated aqueous ammonium chloride solution.
-
Work-up: Separate the organic layer. Wash the organic layer with 10 L of water and then 10 L of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 3.0 - 3.8 kg (60-75%) |
| Expected Purity (after distillation) | >98% |
Protocol 2: Purification of this compound by Fractional Distillation
This protocol outlines the purification of crude this compound by fractional distillation.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Vacuum pump and pressure gauge
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum distillation.
-
Charging: Charge the distillation flask with the crude this compound.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Fraction Collection:
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction of this compound at the appropriate boiling point and pressure. The boiling point of this compound is approximately 183°C at atmospheric pressure.[3] Under reduced pressure, the boiling point will be significantly lower.
-
Collect a tail fraction containing any high-boiling impurities.
-
-
Analysis: Analyze the purity of the main fraction by GC.
Fractional Distillation Parameters:
| Parameter | Value |
| Pressure | 10-20 mmHg |
| Forerun Collection Temperature | < 60°C |
| Main Fraction Collection Temperature | 65-75°C |
| Reflux Ratio | 5:1 to 10:1 (initially), then reduced to 3:1 |
Experimental Workflow Diagram:
Caption: Overall workflow for the synthesis and purification of this compound.
References
Controlling kinetic vs thermodynamic enolates in cyclopentanone alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for controlling kinetic versus thermodynamic enolate formation during the alkylation of cyclopentanone (B42830). This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a kinetic and a thermodynamic enolate?
In the deprotonation of an unsymmetrical ketone like a substituted cyclopentanone, two different enolates can be formed. The kinetic enolate is the one that forms the fastest. This typically occurs by removing a proton from the less sterically hindered α-carbon. The reaction is performed under irreversible conditions, usually at low temperatures.
The thermodynamic enolate is the more stable of the two possible enolates. It is generally the more substituted enolate, as this aligns with the greater stability of more substituted double bonds (Zaitsev's rule).[1] Its formation is favored under conditions that allow for equilibrium between the two enolates, such as higher temperatures and the use of a weaker base.
Q2: How do I selectively generate the kinetic enolate of a substituted cyclopentanone?
To favor the formation of the kinetic enolate, you need to use conditions that are rapid, quantitative, and irreversible. This is typically achieved by using a strong, sterically hindered, non-nucleophilic base at a low temperature.[2] Lithium diisopropylamide (LDA) is the most common base for this purpose, typically used at -78 °C in an aprotic solvent like tetrahydrofuran (B95107) (THF).[2][3][4] The bulky nature of LDA favors the abstraction of the more accessible proton on the less substituted α-carbon.[3][5]
Q3: What are the ideal conditions for forming the thermodynamic enolate?
Formation of the thermodynamic enolate is favored by conditions that allow the system to reach equilibrium. This allows the initially formed kinetic enolate to revert to the starting ketone and then form the more stable thermodynamic enolate. The key conditions are:
-
A weaker, less sterically hindered base: Sodium hydride (NaH), potassium hydride (KH), or alkoxides like sodium ethoxide (NaOEt) are common choices.[2][6]
-
Higher reaction temperatures: Room temperature or gentle heating allows for the equilibration process to occur.[2][3]
-
Longer reaction times: This ensures that the equilibrium has been fully established.[2]
Q4: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Over-alkylation can be a significant issue. To favor mono-alkylation, especially when targeting the kinetic product, it is crucial to completely convert the ketone to its enolate before adding the alkylating agent.[4][7] This is why a full equivalent of a strong base like LDA is used. If some starting ketone remains, it can act as a proton source to equilibrate the enolates, leading to a mixture of products and potentially di-alkylation.
For thermodynamic conditions, using a slight excess of the ketone relative to the base can sometimes help, but careful control of stoichiometry and reaction time is critical to minimize over-alkylation.[8]
Q5: My alkylation reaction yield is low. What are the potential causes and solutions?
Low yields in enolate alkylation can arise from several factors:
-
Incomplete enolate formation: Ensure your base is active and the solvent is anhydrous. Water will quench the strong base and the enolate.
-
Side reactions of the alkylating agent: The alkylation of enolates is an S_N2 reaction, so it works best with primary alkyl halides.[1] Secondary and especially tertiary halides are prone to E2 elimination, which will reduce the yield of the desired alkylated product.[1]
-
Competing aldol (B89426) condensation: If the enolate is not formed quantitatively, it can react with the remaining ketone starting material in an aldol condensation reaction.[1] Using a strong, non-nucleophilic base like LDA helps to prevent this.
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is usually desired, O-alkylation can be a competing side reaction. The choice of solvent and counter-ion can influence this ratio. Protic solvents tend to favor C-alkylation by solvating the oxygen of the enolate.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Mixture of regioisomers (kinetic and thermodynamic products) | Reaction conditions are allowing for equilibration. | For Kinetic Product: Ensure the temperature is maintained at -78 °C. Use a full equivalent of a strong, bulky base like LDA. Ensure rapid and efficient stirring. For Thermodynamic Product: Increase the reaction time and/or temperature to ensure equilibrium is reached. Use a smaller, non-bulky base like NaH or KH. |
| Low or no product yield | Inactive base, wet solvent/reagents, poor quality alkylating agent. | Use freshly prepared or titrated LDA. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a freshly distilled or high-purity alkylating agent. |
| Formation of aldol condensation byproducts | Incomplete conversion of the ketone to the enolate. | Use at least one full equivalent of a strong base like LDA to ensure the starting ketone is completely consumed before adding the electrophile. |
| Significant amount of elimination byproduct | Use of a sterically hindered (secondary or tertiary) alkyl halide. | Use a primary alkyl halide or a primary halide with a good leaving group (e.g., iodide or triflate). |
| Presence of O-alkylated product | Reaction conditions favoring reaction at the oxygen atom of the enolate. | Consider changing the solvent. Protic solvents can favor C-alkylation, although they may not be compatible with strong bases like LDA. The counter-ion can also play a role; lithium enolates are generally good for C-alkylation. |
| Over-alkylation (di- or poly-alkylation) | Equilibration of the mono-alkylated enolate followed by further reaction. | Use a full equivalent of a strong base to form the initial enolate. Add the alkylating agent slowly at a low temperature. For thermodynamic alkylations, carefully control the stoichiometry of the base and the reaction time. |
Experimental Protocols
Protocol 1: Kinetic Alkylation of 2-Methylcyclopentanone (B130040)
This protocol is designed to favor the formation of the less substituted enolate and its subsequent alkylation.
Materials:
-
2-Methylcyclopentanone
-
Diisopropylamine (B44863), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Thermodynamic Alkylation of 2-Methylcyclopentanone
This protocol is designed to favor the formation of the more stable, more substituted enolate.
Materials:
-
2-Methylcyclopentanone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend NaH (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF.
-
Enolate Formation: Slowly add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF to the NaH suspension at room temperature. The mixture may be gently warmed (e.g., to 50 °C) to initiate the reaction (caution: hydrogen gas is evolved). Stir the reaction at room temperature or with gentle heating for 2-4 hours, or until hydrogen evolution ceases, to allow for equilibration to the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathways for kinetic versus thermodynamic enolate formation.
Caption: General experimental workflow for cyclopentanone alkylation.
References
- 1. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 2. ochemacademy.com [ochemacademy.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. coconote.app [coconote.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions for 2-Alkylcyclopentanones
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Grignard reactions with 2-alkylcyclopentanones.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions. The primary causes are the passivating layer of magnesium oxide on the magnesium surface and the presence of moisture.[1]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents must be anhydrous.[2]
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas indicates activation.[2]
-
-
Initiate with a Small Amount of Alkyl Halide: Add a small portion of the alkyl halide solution and observe for signs of reaction (e.g., gentle refluxing, turbidity) before adding the remainder.
Q2: I am observing a low yield of the desired tertiary alcohol. What are the potential reasons and how can I improve it?
A2: Low yields can be attributed to several factors, including incomplete reaction, degradation of the Grignard reagent, and competing side reactions.
Solutions:
-
Optimize Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time after the addition of the ketone. The addition is typically performed at 0°C to control the exothermicity, followed by warming to room temperature to ensure completion.[2]
-
Minimize Side Reactions: The most significant side reaction with 2-alkylcyclopentanones is enolization, where the Grignard reagent acts as a base and deprotonates the acidic α-proton. This is more prevalent with sterically hindered ketones and Grignard reagents.[3]
-
Use of Cerium(III) Chloride: The addition of anhydrous cerium(III) chloride can significantly suppress enolization by forming a less basic, more nucleophilic organocerium species.[3]
-
Lower Reaction Temperature: Performing the reaction at lower temperatures can favor the nucleophilic addition over enolization.
-
-
Proper Work-up: A careful work-up is crucial. Quenching with a saturated aqueous solution of ammonium (B1175870) chloride at 0°C is a standard and gentle method to protonate the alkoxide and minimize side reactions like dehydration of the tertiary alcohol product.[2]
Q3: My main side product appears to be the starting 2-alkylcyclopentanone. What is happening and how can I prevent this?
A3: Recovery of the starting ketone is a strong indication that enolization is the dominant reaction pathway. The Grignard reagent is acting as a base, abstracting a proton from the carbon alpha to the carbonyl group, forming an enolate. This enolate is then protonated during the work-up, regenerating the starting ketone.
Solutions:
-
Employ Cerium(III) Chloride: As mentioned previously, the use of anhydrous CeCl₃ is highly effective in promoting the desired 1,2-addition over enolization.[3]
-
Consider a Different Grignard Reagent: If possible, using a less sterically bulky Grignard reagent may reduce the extent of enolization.
-
Lower the Reaction Temperature: Colder temperatures generally favor the desired nucleophilic addition.
Q4: I am concerned about the diastereoselectivity of the Grignard addition to my chiral 2-alkylcyclopentanone. What factors influence this and how can I control it?
A4: The diastereoselectivity of the Grignard addition is influenced by the steric bulk of both the 2-alkyl substituent on the cyclopentanone (B42830) ring and the Grignard reagent itself. The incoming nucleophile will preferentially attack the less hindered face of the carbonyl group.
Factors Influencing Diastereoselectivity:
-
Steric Hindrance: Larger alkyl groups on the cyclopentanone or the Grignard reagent will lead to a higher preference for attack from the less sterically encumbered side.
-
Chelation Control: If there is a coordinating group on the 2-alkyl substituent, it may chelate with the magnesium of the Grignard reagent, directing the attack from a specific face.
Q5: What are the best practices for the work-up procedure to avoid dehydration of the tertiary alcohol product?
A5: Tertiary alcohols, especially those formed from cyclic ketones, can be prone to dehydration under acidic conditions.
Recommended Work-up Procedure:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a mildly acidic proton source that is less likely to cause dehydration than strong acids like HCl or H₂SO₄.
-
Allow the mixture to warm to room temperature and stir until two clear layers are visible.
-
Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.
-
Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Quantitative Data
The diastereoselectivity of Grignard additions to 2-alkylcycloalkanones is highly dependent on the steric bulk of both the Grignard reagent and the substituent on the ring. The following table summarizes representative data for the addition of various Grignard reagents to 2-methylcyclohexanone (B44802), which serves as a useful model for predicting the behavior of 2-alkylcyclopentanones.
| Grignard Reagent (R-MgBr) | R-Group | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Predominant Attack | Reference |
| Methylmagnesium Bromide | Methyl | Diethyl Ether | 0 to RT | 75:25 | Axial | [2] |
| Ethylmagnesium Bromide | Ethyl | Diethyl Ether | 0 to RT | 60:40 | Axial | [2] |
| Phenylmagnesium Bromide | Phenyl | Diethyl Ether | 25 | 29:71 | Equatorial | [2] |
Note: "cis" refers to the product where the incoming alkyl group and the existing 2-alkyl group are on the same face of the ring. "trans" refers to the product where they are on opposite faces. For 2-methylcyclohexanone, axial attack leads to the cis product, while equatorial attack leads to the trans product.[2]
Experimental Protocols
Protocol 1: General Procedure for the Grignard Reaction with a 2-Alkylcyclopentanone
This protocol is adapted from the procedure for 2-methylcyclohexanone and can be used as a starting point for reactions with 2-alkylcyclopentanones.[2]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkyl or aryl halide (e.g., methyl iodide, ethyl bromide)
-
2-Alkylcyclopentanone (e.g., 2-methylcyclopentanone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Iodine crystal (for activation)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of the alkyl halide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part B: Reaction with 2-Alkylcyclopentanone
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of the 2-alkylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-alkylcyclopentanone solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture to 0°C.
-
Slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio can be determined by GC-MS or ¹H NMR spectroscopy.
Protocol 2: Cerium(III) Chloride-Mediated Grignard Reaction
This protocol is for reactions where enolization is a significant side reaction.[3]
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (prepared as in Protocol 1 or purchased)
-
2-Alkylcyclopentanone
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF and stir the suspension vigorously at room temperature for 2 hours.
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add the Grignard reagent (1.1 equivalents) to the CeCl₃ suspension and stir for 1 hour at -78°C.
-
Add a solution of the 2-alkylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise to the organocerium reagent at -78°C.
-
Stir the reaction mixture at -78°C for 2-3 hours.
-
Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and proceed with the work-up and purification as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the Grignard reaction with 2-alkylcyclopentanones.
Caption: Troubleshooting decision tree for Grignard reactions with 2-alkylcyclopentanones.
Caption: Competing reaction pathways in the Grignard reaction with 2-alkylcyclopentanones.
References
Technical Support Center: Cyclopentanone Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions to aid researchers, scientists, and drug development professionals in overcoming common challenges during the alkylation of cyclopentanone (B42830), with a specific focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-alkylation in cyclopentanone reactions?
A1: Over-alkylation, the formation of di- or poly-alkylated products, is a common side reaction in the alkylation of ketones like cyclopentanone. It primarily occurs because the mono-alkylated product can also form an enolate and react with the alkylating agent. This issue is particularly prevalent under conditions that allow for equilibrium between the starting material, intermediates, and products.[1][2][3]
Q2: How can I selectively achieve mono-alkylation of cyclopentanone?
A2: Achieving selective mono-alkylation typically involves using kinetic control conditions. This is accomplished by using a strong, sterically hindered base at low temperatures to rapidly and irreversibly form the less substituted enolate (the kinetic enolate). This enolate then reacts with the alkylating agent before it has a chance to equilibrate to the more stable, more substituted thermodynamic enolate, or for the mono-alkylated product to be deprotonated.[4][5][6]
Q3: What are the best bases to use for promoting mono-alkylation?
A3: Strong, non-nucleophilic, sterically hindered bases are ideal for promoting mono-alkylation under kinetic control. Lithium diisopropylamide (LDA) is the most common and effective base for this purpose.[5][6] Other bulky bases like potassium bis(trimethylsilyl)amide (KHMDS) can also be used.[7]
Q4: Does the choice of alkylating agent affect the extent of over-alkylation?
A4: Yes, highly reactive alkylating agents are preferred. Primary alkyl iodides, benzyl (B1604629) halides, and allyl halides are excellent choices as they react quickly with the initially formed kinetic enolate.[1] Less reactive alkylating agents, such as secondary halides, can be slower to react, allowing time for side reactions like enolate equilibration and polyalkylation to occur.[1]
Q5: Can I use thermodynamic conditions for cyclopentanone alkylation?
A5: While thermodynamic conditions (e.g., weaker bases like sodium hydride at room temperature) can be used, they tend to favor the formation of the more stable, more substituted enolate.[4][5] In the case of an unsubstituted cyclopentanone, this doesn't create a regioselectivity issue. However, these conditions can increase the likelihood of over-alkylation because the mono-alkylated product can be deprotonated to form a new enolate, leading to di-alkylation.
Troubleshooting Guide: Preventing Over-alkylation
This guide addresses the common issue of significant di- and poly-alkylated byproduct formation during cyclopentanone alkylation.
Problem: My reaction is yielding a significant amount of di- and poly-alkylated cyclopentanone products.
Solution: To favor mono-alkylation, it is crucial to employ reaction conditions that promote the formation and reaction of the kinetic enolate while minimizing the potential for further alkylation of the desired product. Here are key parameters to control:
| Parameter | Recommendation | Rationale |
| Base Selection | Use a strong, sterically hindered base such as Lithium Diisopropylamide (LDA) or Potassium Bis(trimethylsilyl)amide (KHMDS).[5][6][7] | A bulky base will preferentially deprotonate the less sterically hindered α-carbon, and its strength ensures rapid and complete enolate formation.[4] |
| Temperature | Maintain a low reaction temperature, typically -78 °C, during enolate formation and alkylation.[4][6] | Low temperatures prevent the equilibration of the kinetic enolate to the more stable thermodynamic enolate and suppress side reactions. The deprotonation becomes essentially irreversible at these temperatures.[4][6] |
| Order of Addition | Add the cyclopentanone solution slowly to a solution of the strong base at low temperature. Subsequently, add the alkylating agent to the pre-formed enolate solution.[2] | This "pre-formation" of the enolate ensures that the alkylating agent reacts with the desired enolate rather than any remaining starting material or competing bases. |
| Stoichiometry | Use a slight excess (typically 1.05-1.1 equivalents) of the strong base to ensure complete conversion of the cyclopentanone to its enolate. Use a controlled amount of the alkylating agent (typically 1.0 equivalent). | Complete conversion to the enolate prevents the presence of unreacted cyclopentanone which can participate in proton exchange. Limiting the alkylating agent reduces the chance of reacting with the mono-alkylated product. |
| Solvent | Use an anhydrous, non-protic solvent such as tetrahydrofuran (B95107) (THF).[8] | Protic solvents will quench the enolate. THF is a common choice for its ability to solvate the lithium cation of LDA and maintain low temperatures. |
| Alkylating Agent | Use a reactive primary alkyl halide (iodide > bromide > chloride), allyl halide, or benzyl halide.[1] | More reactive electrophiles will react faster with the kinetic enolate, minimizing the time for competing side reactions. |
Experimental Protocols
Protocol 1: Kinetic Mono-alkylation of Cyclopentanone
This protocol is designed to favor the formation of the mono-alkylated product by utilizing kinetic control conditions.
Materials:
-
Cyclopentanone
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., ethyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and an argon or nitrogen inlet.
-
Enolate Formation:
-
Charge the flask with a solution of LDA (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.0 equivalent) to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-alkylated cyclopentanone.
Visualizations
Reaction Pathway: Mono- vs. Over-alkylation
Caption: Reaction pathway illustrating the desired mono-alkylation and the potential over-alkylation side reaction.
Troubleshooting Workflow for Over-alkylation
Caption: A logical workflow to diagnose and resolve issues of over-alkylation in cyclopentanone reactions.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. coconote.app [coconote.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 2-Propylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography of 2-propylcyclopentanone. The information is tailored for researchers, scientists, and professionals in drug development to assist in the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for column chromatography of this compound?
For a successful separation of this compound, a good starting point is to use normal-phase chromatography. Given that this compound is a moderately polar cyclic ketone, a standard silica (B1680970) gel stationary phase is recommended. The mobile phase, or eluent, should be a mixture of a non-polar solvent and a slightly more polar solvent. An initial suggestion is a mixture of hexane (B92381) and ethyl acetate (B1210297).
To determine the optimal solvent ratio, it is highly recommended to first perform Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for this compound to ensure good separation on the column.[1][2]
Q2: My this compound is not moving off the baseline of the silica gel column. What should I do?
This issue indicates that the compound is too strongly adsorbed to the stationary phase, likely due to the mobile phase being insufficiently polar.[1]
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For instance, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.
-
Change Solvent System: If increasing the polarity of the current system is ineffective, consider switching to a more polar solvent system altogether, such as dichloromethane/methanol.[1]
-
Consider a Different Stationary Phase: For highly polar compounds, an alternative stationary phase like alumina (B75360) might be suitable. Alumina is available in acidic, basic, and neutral forms, and the choice would depend on the specific properties of your compound and any impurities.[1]
Q3: The separation between this compound and my impurities is poor, even though they show good separation on TLC.
Poor separation on a column despite good TLC results can be due to several factors.[1][3]
Troubleshooting Steps:
-
Check for Compound Stability: this compound might be unstable on silica gel, leading to degradation during the longer exposure time on a column compared to a TLC plate. You can test for this by running a 2D TLC.[3] If the compound is unstable, consider switching to a less acidic stationary phase like deactivated silica or alumina.[1]
-
Optimize Loading Technique: If your crude sample is not fully soluble in the initial mobile phase, it can lead to band broadening and poor separation.[1][3] In such cases, dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, silica-adsorbed sample can be loaded onto the column.[1]
-
Adjust Flow Rate: A slower flow rate can sometimes improve the resolution of closely eluting compounds.
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound Elutes Too Slowly (Low Rf) | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your eluent system.[1] |
| Tailing Peaks | Secondary interactions with the stationary phase; overloading the column. | For ketones, peak tailing can occur due to interactions with acidic silanol (B1196071) groups on the silica surface. Using a high-purity, end-capped silica gel can mitigate this.[4] Ensure the amount of sample loaded is not excessive for the column size. |
| Broad Peaks | Poor column packing; sample insolubility; diffusion. | Ensure the column is packed uniformly without any channels or air bubbles.[2] Use a sample loading method that ensures the initial band is narrow.[1] |
| No Compound Detected in Fractions | Compound decomposed on the column; compound is colorless and was missed; incorrect solvent system. | Check for compound stability on silica.[3] Concentrate a wider range of fractions and analyze by TLC. Double-check the composition of your eluent. |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
Sand (washed)
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20 v/v).
-
Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Identify the solvent system that provides an Rf value of 0.2-0.4 for this compound and good separation from impurities.[1]
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[2]
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Once the silica has settled, add a layer of sand on top to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent or a less polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample has entered the silica gel.
-
Wash with a small amount of the eluting solvent and drain again.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column, ensuring not to disturb the packed bed.
-
Begin collecting fractions in appropriately sized test tubes or flasks.
-
Maintain a constant flow of the eluent through the column.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for this compound column chromatography.
References
Technical Support: Identifying Impurities in 2-Propylcyclopentanone via NMR
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Propylcyclopentanone samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: The expected chemical shifts for this compound are influenced by the electron-withdrawing effect of the carbonyl group and the alkyl chain. Below are predicted and typical values for the compound's core structure. Actual shifts can vary slightly based on solvent and concentration.
Table 1: Predicted NMR Data for this compound (C₈H₁₄O) [1][2]
| ¹H NMR (Proton) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H on C2 (methine) | ~2.1 - 2.4 | Multiplet | 1H |
| H on C5 (methylene α to C=O) | ~2.0 - 2.3 | Multiplet | 2H |
| H on C3 & C4 (ring methylenes) | ~1.5 - 1.9 | Multiplet | 4H |
| H on propyl CH₂ (adjacent to ring) | ~1.2 - 1.6 | Multiplet | 2H |
| H on propyl CH₂ (middle) | ~1.3 - 1.5 | Multiplet (sextet) | 2H |
| H on propyl CH₃ (terminal) | ~0.9 | Triplet | 3H |
| ¹³C NMR (Carbon) | Predicted Chemical Shift (ppm) |
| C1 (Carbonyl C=O) | ~220 |
| C2 (Methine CH) | ~49 |
| C5 (Methylene CH₂) | ~38 |
| Propyl CH₂ (adjacent to ring) | ~35 |
| C3 (Methylene CH₂) | ~29 |
| Propyl CH₂ (middle) | ~21 |
| C4 (Methylene CH₂) | ~20 |
| Propyl CH₃ (terminal) | ~14 |
| Note: These are estimated values. SpectraBase offers computed 13C NMR data.[1] |
Q2: What are the most common types of impurities found in a this compound sample?
A2: Impurities typically originate from three main sources: the synthesis process, handling and workup, or degradation.
-
Synthesis-Related Impurities: These include unreacted starting materials, byproducts from side reactions, or reagents. Common examples are Cyclopentanone (B42830), 1-bromopropane (B46711) (or 1-iodopropane), and over-alkylated products like 2,5-dipropylcyclopentanone.[3]
-
Handling and Workup Impurities: These are introduced during the purification and isolation steps. They most commonly include residual solvents (e.g., diethyl ether, ethyl acetate (B1210297), hexanes, dichloromethane), water, and grease from glassware.
-
Degradation Products: While this compound is relatively stable, prolonged storage or exposure to harsh conditions could lead to oxidation or polymerization products.[4]
Q3: How can I identify residual solvent peaks in my NMR spectrum?
A3: Residual solvent peaks are very common. They can be identified by comparing the chemical shifts of unknown signals to established tables for common laboratory solvents. These shifts are highly dependent on the deuterated solvent used for the NMR experiment. For example, in CDCl₃, acetone (B3395972) appears as a singlet at ~2.17 ppm, and ethyl acetate gives signals at ~2.05 ppm (s), ~4.12 ppm (q), and ~1.26 ppm (t).[5]
Troubleshooting Guide
Q: My ¹H NMR spectrum shows unexpected signals. How do I begin to identify them?
A: A systematic approach is best. First, check for common contaminants that are unrelated to the synthesis. A singlet around 0.0-0.1 ppm is often silicone grease. A broad singlet that shifts with temperature is likely water. Then, consult a reference table for common laboratory solvents (see Table 3 below). If the impurity is not a common contaminant, consider it may be related to the synthesis (see Table 2).
Q: The integrations in my spectrum do not add up correctly. What could be the cause?
A: Inaccurate integration is often due to the presence of impurities that contribute to the total integral value. For instance, a large, unintegrated water peak can distort the baseline and affect the accuracy of other integrals. Ensure the spectrum is correctly phased and baseline-corrected. If the integrals are consistently off by a specific ratio, it strongly suggests the presence of one or more impurities that should be identified and quantified.
Q: I see multiplets that are more complex than expected. What does this mean?
A: This could indicate the presence of diastereomers if a new chiral center was formed during a reaction, or it could be due to an isomeric impurity. For example, if the propyl group added to a different position on the ring, it would create a different set of signals. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for determining the connectivity of protons and carbons to elucidate the structure of the unknown impurity.
Q: I suspect unreacted cyclopentanone is in my sample. What should I look for?
A: Cyclopentanone has a high degree of symmetry. Its ¹H NMR spectrum is simpler than this compound and typically shows a multiplet (sometimes approximated as two triplets) between 1.8 and 2.3 ppm for all 8 of its protons.[6][7][8] In the ¹³C NMR, it will show a carbonyl signal around 220 ppm and a methylene (B1212753) signal around 38 ppm.[9]
Quantitative Data for Impurity Identification
Table 2: NMR Data for Common Synthesis-Related Impurities
| Compound | Type | ¹H NMR Signals (ppm, in CDCl₃) | ¹³C NMR Signals (ppm, in CDCl₃) |
|---|---|---|---|
| Cyclopentanone | Starting Material | ~1.8 - 2.3 (m, 8H) | ~220 (C=O), ~38 (CH₂) |
| 1-Bromopropane | Reagent | ~3.41 (t, 2H), ~1.88 (sextet, 2H), ~1.04 (t, 3H) | ~35 (CH₂Br), ~26 (CH₂), ~13 (CH₃) |
| 2,5-Dipropylcyclopentanone | Over-alkylation | Complex multiplets, additional propyl signals | Additional signals in the alkyl and carbonyl regions |
Table 3: ¹H NMR Data for Common Laboratory Solvents and Contaminants (in CDCl₃) [5]
| Compound | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.32 | Singlet |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet |
| Hexane | 1.25 (br s), 0.88 (t) | Broad Singlet, Triplet |
| Toluene | 7.2-7.4 (m), 2.36 (s) | Multiplet, Singlet |
| Silicone Grease | ~0.07 | Singlet |
| Water | ~1.56 | Broad Singlet |
Standard Experimental Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. If quantitative analysis is required, add a known amount of an internal standard (e.g., dimethyl sulfoxide).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool placed inside the pipette during the transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: Insert the tube into the NMR spectrometer to acquire the spectrum.
Visualized Workflows and Relationships
The following diagrams illustrate the logical process for impurity identification and the potential origins of these impurities.
Caption: Workflow for identifying an unknown impurity via NMR.
Caption: Common origins of impurities in a chemical sample.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones - Google Patents [patents.google.com]
- 4. lookchem.com [lookchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Cyclopentanone(120-92-3) 1H NMR spectrum [chemicalbook.com]
- 8. chegg.com [chegg.com]
- 9. Showing Compound Cyclopentanone (FDB003481) - FooDB [foodb.ca]
Minimizing side reactions in the synthesis of 2-substituted cyclopentanones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-substituted cyclopentanones.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of 2-substituted cyclopentanones, particularly via enolate alkylation.
Issue 1: Low Yield of the Desired 2-Alkylcyclopentanone and Formation of Multiple Products
Question: My reaction to synthesize a 2-alkylcyclopentanone is resulting in a low yield of the desired product along with several byproducts. What are the potential side reactions, and how can I minimize them?
Answer: Low yields in the alkylation of cyclopentanone (B42830) are often due to competing side reactions. The most common culprits are polyalkylation (over-alkylation) , O-alkylation , and elimination reactions . Understanding the factors that favor each of these pathways is key to optimizing your synthesis for the desired mono-C-alkylated product.
-
Polyalkylation: This occurs when the mono-alkylated product reacts further to give di-, tri-, or even tetra-alkylated cyclopentanones. This is especially problematic when using a weaker base that doesn't fully deprotonate the starting cyclopentanone, leading to an equilibrium where both the starting material and the mono-alkylated product can be deprotonated and alkylated.
-
O-alkylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) to form the desired product or at the oxygen atom (O-alkylation) to form a silyl (B83357) enol ether or a vinyl ether.[1]
-
Elimination Reactions: If the alkylating agent is sterically hindered (e.g., a secondary or tertiary alkyl halide), an E2 elimination reaction can compete with the desired SN2 alkylation, forming an alkene and consuming your enolate.[2]
Solutions to Minimize Side Reactions:
| Parameter | Recommendation for Mono-C-Alkylation | Rationale |
| Base | Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[2] | A strong base ensures complete and irreversible deprotonation of the cyclopentanone, preventing an equilibrium that can lead to polyalkylation. A hindered base is less likely to act as a nucleophile itself. |
| Temperature | Maintain low temperatures, typically -78 °C (dry ice/acetone bath). | Low temperatures favor the formation of the kinetic enolate (less substituted) and suppress side reactions like elimination and equilibration to the thermodynamic enolate, which can lead to polyalkylation.[3] |
| Order of Addition | Slowly add the alkylating agent to the pre-formed enolate solution. | This ensures that the concentration of the alkylating agent is kept low, minimizing the chance of polyalkylation. |
| Alkylating Agent | Use a reactive primary or benzylic/allylic halide (I > Br > Cl). Avoid secondary and tertiary halides.[4] | Primary halides are more susceptible to SN2 attack and less prone to E2 elimination. Iodides are generally the most reactive. |
| Solvent | Use a polar aprotic solvent like Tetrahydrofuran (THF). | Polar aprotic solvents solvate the metal cation, leaving the enolate more nucleophilic at the carbon. |
Issue 2: My Product is the Wrong Isomer (Alkylation at the More Substituted Position)
Question: I am trying to synthesize a 2,5-disubstituted cyclopentanone from a 2-substituted one, but the reaction is not proceeding as expected. How can I control the regioselectivity of the alkylation?
Answer: The regioselectivity of alkylating an unsymmetrical ketone like a 2-substituted cyclopentanone depends on whether the kinetic or thermodynamic enolate is formed.
-
Kinetic Enolate: This is the less substituted enolate, formed by removing the most accessible (least sterically hindered) α-proton. It is formed faster but is less stable.
-
Thermodynamic Enolate: This is the more substituted and more stable enolate.
Controlling Enolate Formation:
| Control Type | Desired Product | Reaction Conditions |
| Kinetic Control | Alkylation at the less substituted α-carbon. | Strong, hindered base (e.g., LDA), polar aprotic solvent (e.g., THF), low temperature (-78 °C).[2] |
| Thermodynamic Control | Alkylation at the more substituted α-carbon. | Weaker base (e.g., NaH, NaOEt), protic or polar aprotic solvent, higher temperature (room temperature to reflux).[2] |
Issue 3: How can I identify the common side products?
Question: I have isolated byproducts from my reaction. How can I use spectroscopy to identify if they are the O-alkylated or poly-alkylated products?
Answer: Spectroscopic methods like IR and NMR are crucial for identifying side products.
-
O-Alkylated Product (Vinyl Ether):
-
IR Spectroscopy: The most significant change is the disappearance of the strong carbonyl (C=O) stretch (typically around 1745-1750 cm⁻¹ for a cyclopentanone) and the appearance of a C=C stretch (around 1650-1670 cm⁻¹) and a C-O stretch (around 1200 cm⁻¹).[4][5]
-
¹H NMR Spectroscopy: Look for vinylic protons in the 4.5-6.5 ppm region. The characteristic signals of the cyclopentanone ring protons will also be shifted.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal (around 220 ppm) will be absent. Instead, you will see signals for the sp² carbons of the double bond (typically 100-150 ppm).
-
-
Poly-alkylated Product:
-
¹H and ¹³C NMR Spectroscopy: The spectra will be more complex than that of the mono-alkylated product. The key is to look at the integration of the proton signals and the number of carbon signals to determine the number of alkyl groups added.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the cyclopentanone plus the mass of multiple alkyl groups.
-
Experimental Protocols
Representative Protocol for Mono-alkylation of Cyclopentanone
This protocol is for the synthesis of 2-benzylcyclopentanone.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclopentanone
-
Benzyl (B1604629) bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form LDA.
-
Add cyclopentanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add benzyl bromide (1.05 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure 2-benzylcyclopentanone.
-
Visualizations
Caption: Troubleshooting workflow for low yields in 2-substituted cyclopentanone synthesis.
Caption: Conditions for selective formation of kinetic vs. thermodynamic enolates.
References
Technical Support Center: Stereoselective Synthesis of 2-Propylcyclopentanone
Welcome to the technical support center for the stereoselective synthesis of 2-propylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to achieving high stereoselectivity in this important synthetic transformation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stereoselective synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Diastereoselectivity or Enantioselectivity in Chiral Auxiliary-Mediated Alkylation
Q: My alkylation of cyclopentanone (B42830) using a chiral auxiliary (e.g., SAMP/RAMP or Evans Oxazolidinone) is resulting in a low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). What are the potential causes and how can I improve the stereoselectivity?
A: Low stereoselectivity in chiral auxiliary-mediated alkylations can stem from several factors related to the reaction conditions and reagents. Here are the primary aspects to investigate:
-
Incomplete Deprotonation or Enolate Formation: For the chiral auxiliary to effectively direct the stereochemistry of the alkylation, a single, geometrically defined enolate or azaenolate must be formed.
-
Solution: Ensure the use of a sufficiently strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), to achieve rapid and complete deprotonation. The reaction temperature for deprotonation is critical; for SAMP/RAMP hydrazones, this is often performed at 0°C, followed by cooling to very low temperatures (e.g., -78°C or -110°C) before adding the electrophile.[1][2] Incomplete deprotonation can lead to side reactions and reduced stereoselectivity.
-
-
Incorrect Enolate Geometry: The stereochemical outcome is highly dependent on the geometry of the enolate (E/Z).
-
Solution: The choice of base and solvent can influence the enolate geometry. For Evans oxazolidinones, the use of a boron Lewis acid typically favors the formation of a Z-enolate, leading to the "Evans-syn" product.[3][4] For SAMP/RAMP hydrazones, the formation of a rigid, internally chelated azaenolate is key to high stereoselectivity.[5] Ensure that the reaction conditions are optimized to favor the formation of the desired enolate isomer.
-
-
Epimerization: The stereocenter alpha to the carbonyl group can be prone to epimerization if the reaction conditions are not carefully controlled.
-
Solution: Work-up conditions should be non-acidic or non-basic to prevent epimerization of the product. The cleavage of the chiral auxiliary should also be performed under conditions known to avoid racemization. For example, ozonolysis is a common method for cleaving SAMP/RAMP hydrazones without affecting the newly formed stereocenter.[1][2]
-
-
Steric Hindrance and Electrophile Reactivity: The nature of the electrophile can impact stereoselectivity.
-
Solution: Use a reactive propylating agent, such as propyl iodide, to ensure a rapid reaction with the enolate at low temperatures. Less reactive electrophiles may require higher temperatures, which can lead to reduced stereoselectivity.
-
Issue 2: Poor Yield in the Stereoselective Alkylation Step
Q: I am observing a low yield of this compound after the alkylation and auxiliary cleavage steps. What are the likely causes?
A: Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.
-
Inefficient Alkylation: The alkylation reaction itself may not be proceeding to completion.
-
Solution: Ensure that the enolate is formed completely before the addition of the propylating agent. The stoichiometry of the base and the electrophile should be carefully controlled. Typically, a slight excess of the electrophile is used. The reaction time and temperature should also be optimized.
-
-
Side Reactions: Competing side reactions can consume the starting material or the product.
-
Solution: Over-alkylation can be an issue if the product enolate is reprotonated and then alkylated again. Using a strong, non-nucleophilic base like LDA minimizes the presence of unreacted ketone that can act as a proton source.[1] For Evans auxiliaries, ensure that the acylation step to attach the auxiliary proceeds to completion to avoid side reactions in the subsequent alkylation.
-
-
Difficult Auxiliary Cleavage: The final step of removing the chiral auxiliary can sometimes be low-yielding.
-
Solution: Different cleavage methods have varying efficiencies depending on the substrate. For SAMP/RAMP hydrazones, ozonolysis is generally effective.[1][2] For Evans oxazolidinones, hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide is a common method.[6] If one method gives a low yield, consider alternative cleavage protocols.
-
Issue 3: Formation of the "Wrong" Stereoisomer
Q: The major product of my reaction is the opposite enantiomer or diastereomer to the one I expected. Why is this happening?
A: The formation of an unexpected stereoisomer is usually due to an incorrect assumption about the stereodirecting element of the reaction.
-
Incorrect Chiral Auxiliary Enantiomer: The most straightforward cause is using the wrong enantiomer of the chiral auxiliary.
-
Solution: Double-check that the correct enantiomer of the chiral auxiliary (e.g., SAMP vs. RAMP, or the specific enantiomer of the Evans oxazolidinone) is being used for the desired product configuration.
-
-
Unexpected Transition State Geometry: In some cases, the reaction may proceed through an alternative transition state.
-
Solution: For Evans aldol-type reactions, while boron enolates typically give the "syn" product, the use of other Lewis acids like magnesium can favor the "anti" product via a boat transition state.[7] Carefully review the literature for the specific combination of substrate, auxiliary, and Lewis acid to predict the stereochemical outcome accurately. For SAMP/RAMP hydrazones, the stereochemistry is reliably controlled by the chelation of the lithium cation with the methoxy (B1213986) group, and the attack of the electrophile from the less hindered face.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving a stereoselective synthesis of this compound?
A1: The primary strategies involve the asymmetric alkylation of a cyclopentanone precursor. The most common and reliable methods include:
-
Chiral Auxiliary-Mediated Alkylation: This involves the temporary attachment of a chiral molecule (the auxiliary) to cyclopentanone, which then directs the stereoselective addition of the propyl group. Commonly used auxiliaries include (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), and Evans oxazolidinones.[1][8]
-
Organocatalysis: Chiral small organic molecules can be used as catalysts to promote the enantioselective alkylation of cyclopentanone or a related precursor.[9]
-
Asymmetric Reduction of an α,β-Unsaturated Precursor: An alternative route involves the synthesis of 2-propylidene-cyclopentanone, followed by an enantioselective reduction of the double bond using a chiral catalyst.
Q2: How do I choose between the SAMP/RAMP and Evans oxazolidinone methods?
A2: Both methods are powerful for asymmetric alkylation. The choice may depend on several factors:
-
SAMP/RAMP: This method is directly applicable to ketones. The formation of the hydrazone, diastereoselective alkylation, and cleavage are well-established procedures.[1][2] It generally provides high diastereoselectivity.
-
Evans Oxazolidinone: This method is technically applied to a carboxylic acid derivative that is analogous to the enolate of cyclopentanone. This requires the synthesis of a suitable N-acyl oxazolidinone precursor. However, the stereochemical outcomes are often highly predictable and the method has been widely applied in complex molecule synthesis.[4][8]
Q3: What analytical techniques are used to determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my this compound product?
A3: The stereochemical purity of the product is typically determined using chromatographic and spectroscopic methods:
-
Diastereomeric Ratio (d.r.): This can often be determined by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H or ¹³C NMR) by integrating the signals of the different diastereomers. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify diastereomers.
-
Enantiomeric Excess (e.e.): This is determined by using a chiral analytical technique. Chiral Gas Chromatography (chiral GC) or Chiral High-Performance Liquid Chromatography (chiral HPLC) are the most common methods. These techniques use a stationary phase that can differentiate between the two enantiomers, allowing for their separation and quantification.
Quantitative Data Summary
The following table summarizes typical quantitative data for stereoselective alkylation methods analogous to the synthesis of this compound. Note that specific results for this compound may vary.
| Method | Substrate | Electrophile | Yield (%) | d.r. / e.e. (%) | Reference |
| SAMP Hydrazone | 3-Pentanone | Propyl Iodide | 56-58 | ≥97 e.e. | [2] |
| Evans Oxazolidinone | N-propionyl oxazolidinone | Allyl Iodide | High | 98:2 d.r. | [6] |
| Organocatalysis | α,β-unsaturated aldehyde | Bromomalonate | High | >30:1 d.r., 90-98 e.e. | [10] |
Detailed Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-Propylcyclopentanone via SAMP Hydrazone Alkylation (Adapted from Organic Syntheses procedure for 4-methyl-3-heptanone) [2]
Step 1: Formation of Cyclopentanone SAMP Hydrazone
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).
-
Heat the mixture at 60°C under an inert atmosphere (e.g., argon) overnight.
-
Cool the reaction mixture, dilute with diethyl ether, and wash with water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone. Purify by distillation if necessary.
Step 2: Diastereoselective Alkylation
-
To a flame-dried flask under an argon atmosphere, add dry diethyl ether and diisopropylamine (B44863) (1.05 eq). Cool to 0°C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to generate LDA.
-
Add a solution of the cyclopentanone SAMP hydrazone (1.0 eq) in dry diethyl ether dropwise at 0°C. Stir for 4 hours at this temperature.
-
Cool the mixture to -78°C (or lower, e.g., -110°C using a pentane/liquid nitrogen bath).
-
Add propyl iodide (1.1 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 3: Cleavage of the Hydrazone
-
Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane) and cool to -78°C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Work up the reaction (e.g., by adding dimethyl sulfide) to decompose the ozonide.
-
Purify the resulting (S)-2-propylcyclopentanone by column chromatography or distillation.
Visualizations
Caption: Workflow for the asymmetric synthesis of (S)-2-propylcyclopentanone using the SAMP hydrazone method.
Caption: Troubleshooting logic for addressing low stereoselectivity in asymmetric alkylation reactions.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. web.mit.edu [web.mit.edu]
- 3. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
Validation & Comparative
Reactivity Face-Off: 2-Propylcyclopentanone vs. 2-Ethylcyclopentanone
In the realm of organic synthesis, the subtle difference of a single methylene (B1212753) unit can significantly influence the reactivity and synthetic utility of a molecule. This guide provides a comparative analysis of the reactivity of two closely related C2-alkylated cyclopentanones: 2-propylcyclopentanone and 2-ethylcyclopentanone (B1294579). This objective comparison, supported by established principles of organic chemistry, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic endeavors.
The primary factor governing the differential reactivity between these two ketones is steric hindrance . The propyl group, being larger than the ethyl group, exerts a more significant steric influence on the neighboring reactive centers: the carbonyl carbon and the α-carbons. This steric congestion directly impacts the rates and outcomes of several key chemical transformations.
Comparative Reactivity Analysis
The inherent reactivity of these ketones is most evident in reactions involving the formation and subsequent reaction of their enolates, such as aldol (B89426) condensations and Michael additions.
| Reaction Type | 2-Ethylcyclopentanone | This compound | Rationale |
| Enolate Formation (Kinetic vs. Thermodynamic) | More balanced formation of kinetic and thermodynamic enolates. | Increased preference for the less substituted (kinetic) enolate, especially with bulky bases. | The larger propyl group enhances the steric hindrance at the C2 position, making deprotonation at the less substituted C5 position more favorable for the kinetic enolate. |
| Aldol Condensation Rate | Generally faster reaction rates. | Generally slower reaction rates. | The bulkier propyl group provides greater steric shielding of the electrophilic carbonyl carbon and the nucleophilic enolate, slowing the rate of intermolecular reaction. |
| Michael Addition Yield | Typically higher yields. | Potentially lower yields under identical conditions. | Similar to aldol condensations, the increased steric hindrance from the propyl group can impede the approach of the Michael donor to the β-carbon of an α,β-unsaturated system formed in situ. |
Experimental Protocols
While direct comparative kinetic data is scarce in the literature, the following general protocols for key reactions can be adapted for both this compound and 2-ethylcyclopentanone. Researchers should note that reaction times and yields may vary due to the differences in steric hindrance as outlined above.
General Procedure for Aldol Condensation
This protocol describes a base-catalyzed self-aldol condensation.
Materials:
-
2-Alkylcyclopentanone (2-ethyl- or this compound)
-
Sodium ethoxide (or other suitable base)
-
Ethanol (B145695) (anhydrous)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-alkylcyclopentanone (1.0 eq) in anhydrous ethanol is cooled to 0 °C in an ice bath.
-
A solution of sodium ethoxide (1.1 eq) in anhydrous ethanol is added dropwise to the stirred ketone solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldol product.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
General Procedure for Michael Addition (Robinson Annulation)
This protocol outlines the first step of a Robinson annulation, a tandem Michael addition and intramolecular aldol condensation.
Materials:
-
2-Alkylcyclopentanone (2-ethyl- or this compound)
-
Methyl vinyl ketone (MVK)
-
Potassium hydroxide (B78521) (or other suitable base)
-
Methanol (B129727) (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-alkylcyclopentanone (1.0 eq) in anhydrous methanol at 0 °C, a catalytic amount of potassium hydroxide is added.
-
Methyl vinyl ketone (1.2 eq) is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the consumption of the starting ketone.
-
The reaction is neutralized with 1 M hydrochloric acid.
-
The mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is the Michael adduct, which can be used in the subsequent intramolecular aldol condensation step without further purification or purified by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Regioselectivity of enolate formation.
Caption: General workflow for an aldol condensation.
Conclusion
Comparison of 2-alkylcyclopentanone synthesis methods
A Comparative Guide to the Synthesis of 2-Alkylcyclopentanones
For researchers, synthetic chemists, and professionals in drug development, the cyclopentanone (B42830) moiety is a crucial structural motif found in a wide array of natural products and pharmaceuticals. The ability to efficiently synthesize 2-alkylcyclopentanones is therefore of significant interest. This guide provides an objective comparison of several key synthetic methodologies, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given synthetic challenge.
Comparison of Key Synthesis Methods
The following table summarizes the quantitative data for the primary methods used to synthesize 2-alkylcyclopentanones, offering a clear comparison of their respective yields and general reaction conditions.
| Synthesis Method | Typical Reagents & Conditions | Reported Yield (%) | Key Advantages | Limitations |
| Dieckmann Condensation, Alkylation & Decarboxylation | Adipic ester, alkoxide, alkylating agent, acid, heat. | > 80 | High yields in a one-pot process, cost-effective.[1] | Requires strong acids and high temperatures for hydrolysis and decarboxylation.[1] |
| Intramolecular Enolate Alkylation (Base-Mediated) | Ketone precursor with a tethered electrophile, strong non-nucleophilic base (e.g., LDA, NaH). | 60 - 95 | Well-established and versatile for various substrates.[2] | Requires strong bases and anhydrous conditions; potential for side reactions.[2] |
| Direct Alkylation of Cyclopentanone Derivatives | Cyclopentanone, aldehyde, bifunctional catalyst (e.g., Pd/ZrO₂), H₂. | up to 84 | One-pot cascade process, atomic economic.[3] | Catalyst preparation and optimization may be required. |
| Alkylation of Silyl (B83357) Enol Ethers | 1-Trimethylsiloxycyclopentene, tertiary alkyl halide, Lewis acid (e.g., TiCl₄). | 60 - 62 | Good for introducing tertiary alkyl groups without rearrangement.[4] | Requires preparation of the silyl enol ether intermediate. |
| Pauson-Khand Reaction | Alkyne, alkene, carbon monoxide, cobalt carbonyl complex. | 40 - 60 | Forms a cyclopentenone ring which can be reduced; good for complex structures.[5] | Stoichiometric amounts of metal carbonyl are often required; reaction can be slow.[6] |
Experimental Protocols
Dieckmann Condensation, Alkylation, and Decarboxylation (One-Pot)
This method provides a highly efficient, one-pot synthesis of 2-alkylcyclopentanones from dialkyl adipates.
Procedure: A mixture of 348.4 g of dimethyl adipate (B1204190), 381 ml of 30% strength by weight sodium methoxide (B1231860) solution in methanol (B129727), and 2884 ml of toluene (B28343) are introduced into a 3-liter four-neck flask. Methanol is distilled off over the course of 2.5 hours. The mixture is then heated, and a mixture of methanol and toluene is distilled off over 1.5 hours at a distillate temperature of 100°C. After the reaction is complete, the alkylating agent is added, and the reaction is carried out. Following alkylation, the inert solvent is distilled off. To the remaining residue, 981 g of 20% strength by weight sulfuric acid is added, and the mixture is refluxed for 7 hours. The 2-alkylcyclopentanone product is then isolated by azeotropic distillation.[1] For 2-methylcyclopentanone, this process yields 84.2% based on the dimethyl adipate used.[1]
Intramolecular Base-Mediated Enolate Alkylation
This classical approach involves the cyclization of a ketone precursor containing a tethered electrophile.
Procedure: The synthesis begins with the deprotonation of a ketone precursor that has a tethered electrophile (commonly an alkyl halide or tosylate). This is achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate an enolate. This enolate then undergoes an intramolecular S₂ reaction, which results in the formation of the cyclopentanone ring.[2]
Direct Alkylation of Cyclopentanone via Aldol Condensation and Hydrogenation
This one-pot method utilizes a bifunctional catalyst for the direct synthesis of 2-alkylcyclohexanones from cyclohexanone (B45756) and an aldehyde, a process that can be adapted for cyclopentanones.
Procedure: In a 250 mL autoclave, 0.25 mol of an aldehyde (e.g., n-butanal), 0.55 mol of cyclopentanone, and 3.7 g of a 0.2 wt.% Pd/ZrO₂ catalyst are combined. The autoclave is purged first with N₂ and then with H₂. Subsequently, it is charged with 3.5 MPa of H₂ at room temperature. The reaction mixture is heated to 140°C and stirred at 400 rpm for 400 minutes. After cooling to room temperature, the product is isolated. This method has been reported to achieve a 99% conversion of n-butanal and an 84% yield of 2-butylcyclohexanone, indicating its potential for high efficiency in synthesizing 2-alkylcyclopentanones.[3]
Alkylation of a Cyclopentanone Silyl Enol Ether
This procedure is particularly effective for the α-tert-alkylation of ketones.
Synthesis of 1-Trimethylsiloxycyclopentene: A 1-L, two-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser with a drying tube. The flask is charged with 200 mL of dimethylformamide, 45 g (0.54 mol) of cyclopentanone, 65.5 g (0.6 mol) of chlorotrimethylsilane, and 185 mL (1.33 mol) of triethylamine. The mixture is refluxed for 17 hours. After cooling, the mixture is diluted with 350 mL of pentane (B18724) and washed four times with 200-mL portions of cold saturated aqueous sodium hydrogen carbonate. The organic phase is further processed to yield 1-trimethylsiloxycyclopentene.[4]
Alkylation: The resulting 1-trimethylsiloxycyclopentene is then reacted with a tertiary alkyl halide in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) in dichloromethane (B109758) at a low temperature (e.g., -78 °C). The reaction is then quenched, and after workup and purification, the 2-tert-alkylcyclopentanone is obtained in good yield.[4]
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: Workflow for the Dieckmann condensation route.
Caption: Workflow for intramolecular enolate alkylation.
Caption: Workflow for direct alkylation via a one-pot cascade.
Caption: Workflow for the Pauson-Khand reaction route.
References
- 1. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicreactions.org [organicreactions.org]
- 6. en.wikipedia.org [en.wikipedia.org]
Validating the Synthesis of 2-Propylcyclopentanone: A Comparative Guide to Synthetic Routes and Spectral Analysis
For researchers, scientists, and professionals in drug development, the precise synthesis and unambiguous characterization of organic molecules are paramount. This guide provides a comparative analysis of common methods for the synthesis of 2-propylcyclopentanone, a valuable building block in organic chemistry. We present detailed experimental protocols for two primary synthetic routes—direct alkylation via a lithium enolate and the Stork enamine synthesis—along with an alternative approach beginning with a Dieckmann condensation. The validation of the synthesized product is demonstrated through a comprehensive spectral analysis, with expected data summarized for easy comparison.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound depends on factors such as starting material availability, desired yield, and reaction conditions. Below is a comparison of two primary methods of direct alkylation of cyclopentanone (B42830) and an alternative route that builds the cyclopentanone ring.
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Method A: Direct Alkylation via Lithium Enolate | Cyclopentanone, 1-Bromopropane (B46711) | Lithium Diisopropylamide (LDA) | High reactivity, relatively short reaction time. | Requires strictly anhydrous conditions and cryogenic temperatures; LDA is a strong, sensitive base. |
| Method B: Stork Enamine Synthesis | Cyclopentanone, Pyrrolidine (B122466), 1-Bromopropane | Pyrrolidine, p-Toluenesulfonic acid | Milder reaction conditions compared to LDA, avoids the use of a strong base for enolate formation. | Requires an additional step for enamine formation and subsequent hydrolysis, potentially lowering the overall yield. |
| Alternative Method: Dieckmann Condensation Route | Diethyl adipate (B1204190), 1-Bromopropane | Sodium ethoxide, Sodium hydroxide (B78521), Sulfuric acid | Builds the cyclopentanone ring, offering flexibility if substituted starting diesters are used. | A multi-step process involving cyclization, alkylation, and decarboxylation, which can be lower in overall yield and more time-consuming. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below.
Method A: Direct Alkylation via Lithium Enolate
This method involves the formation of a lithium enolate from cyclopentanone using the strong, non-nucleophilic base Lithium Diisopropylamide (LDA), followed by alkylation with 1-bromopropane.
Experimental Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C in a dry ice/acetone bath. To this solution, n-butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate LDA.
-
Addition of Cyclopentanone: A solution of cyclopentanone (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: 1-Bromopropane (1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield this compound.
Method B: Stork Enamine Synthesis
This method proceeds through the formation of an enamine intermediate from cyclopentanone and pyrrolidine, which is then alkylated with 1-bromopropane, followed by hydrolysis to yield the desired ketone.
Experimental Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (B28343) is heated to reflux. The reaction is monitored by the collection of water in the Dean-Stark trap. Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature.
-
Alkylation: The toluene is removed under reduced pressure, and the crude enamine is dissolved in anhydrous dioxane. 1-Bromopropane (1.1 eq) is added, and the mixture is stirred at room temperature for 12-24 hours until the starting enamine is consumed (monitored by TLC).
-
Hydrolysis and Purification: The resulting iminium salt is hydrolyzed by the addition of 10% aqueous hydrochloric acid and stirring for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to yield this compound.
Alternative Method: Dieckmann Condensation Route
This route involves the initial formation of a cyclopentanone ring system from a linear diester, followed by alkylation and decarboxylation.
Experimental Procedure:
-
Dieckmann Condensation: Diethyl adipate (1.0 eq) is added to a solution of sodium ethoxide (1.1 eq) in absolute ethanol. The mixture is heated to reflux for 2-3 hours to effect intramolecular cyclization. The resulting sodium salt of ethyl 2-oxocyclopentane-1-carboxylate precipitates upon cooling.
-
Alkylation: The sodium salt is dissolved in a suitable solvent like DMF, and 1-bromopropane (1.1 eq) is added. The mixture is stirred at room temperature until the alkylation is complete.
-
Hydrolysis and Decarboxylation: The resulting ethyl 2-oxo-1-propylcyclopentane-1-carboxylate is then heated with an aqueous solution of sodium hydroxide to hydrolyze the ester. The solution is then acidified with sulfuric acid and heated to induce decarboxylation, yielding this compound. The product is then extracted and purified by distillation.
Validation by Spectral Analysis
The successful synthesis of this compound is confirmed by comparing the spectral data of the purified product with established reference data. The following tables summarize the expected spectral characteristics.
Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.30 - 2.10 | Multiplet | 3H | α-CH₂ and α-CH |
| ~2.05 - 1.85 | Multiplet | 2H | Cyclopentanone ring CH₂ |
| ~1.80 - 1.55 | Multiplet | 2H | Cyclopentanone ring CH₂ |
| ~1.45 - 1.25 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| ~1.20 - 1.00 | Multiplet | 2H | -CH₂-CH₂-CH₃ |
| ~0.90 | Triplet | 3H | -CH₂-CH₂-CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~220 | C=O |
| ~48 | α-CH |
| ~38 | α-CH₂ |
| ~35 | -CH₂-CH₂-CH₃ |
| ~28 | Cyclopentanone ring CH₂ |
| ~21 | Cyclopentanone ring CH₂ |
| ~20 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Table 3: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960-2850 | C-H Stretch | Alkane |
| ~1745 | C=O Stretch | Ketone |
| ~1460 | C-H Bend | Alkane |
Table 4: Mass Spectrometry (MS) Data of this compound
| m/z | Interpretation |
| 126 | Molecular Ion [M]⁺ |
| 97 | [M - C₂H₅]⁺ |
| 84 | [M - C₃H₆]⁺ (McLafferty Rearrangement) |
| 69 | [M - C₄H₇]⁺ |
| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |
| 43 | [C₃H₇]⁺ (Base Peak) |
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: General workflow for the synthesis and spectral validation of this compound.
Signaling Pathway for Synthesis Methods
The following diagrams illustrate the key transformations in the compared synthetic routes.
Caption: Comparative signaling pathways for the synthesis of this compound.
A Spectroscopic Showdown: Unraveling the Isomers of 2-Propylcyclopentanone
A detailed comparative analysis of the spectroscopic signatures of 2-propylcyclopentanone and its structural isomers, 3-propylcyclopentanone (B2565938) and 2-isopropylcyclopentanone, is presented for researchers, scientists, and drug development professionals. This guide provides a side-by-side look at their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols, to facilitate their unambiguous identification and characterization.
The structural nuances between this compound and its isomers, while subtle, give rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and the comprehensive characterization of these compounds in various research and development settings. This guide summarizes the key distinguishing spectral features in easily comparable tables and outlines the methodologies for their acquisition.
At a Glance: Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values)
| Compound | Proton Assignment | Chemical Shift (ppm) |
| This compound | α-CH | 2.1 - 2.3 |
| Propyl-CH₂ (adjacent to ring) | 1.2 - 1.6 | |
| Propyl-CH₂ (middle) | 1.3 - 1.5 | |
| Propyl-CH₃ | 0.9 | |
| Cyclopentanone (B42830) ring protons | 1.5 - 2.2 | |
| 3-Propylcyclopentanone | α-CH₂ | 2.2 - 2.4 |
| β-CH (with propyl group) | 1.8 - 2.0 | |
| Propyl-CH₂ (adjacent to ring) | 1.2 - 1.5 | |
| Propyl-CH₂ (middle) | 1.3 - 1.5 | |
| Propyl-CH₃ | 0.9 | |
| Other cyclopentanone ring protons | 1.6 - 2.1 | |
| 2-Isopropylcyclopentanone | α-CH | 2.3 - 2.5 |
| Isopropyl-CH | 1.8 - 2.1 | |
| Isopropyl-CH₃ (doublet) | 0.9 - 1.1 | |
| Cyclopentanone ring protons | 1.6 - 2.3 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | Carbonyl (C=O) | ~220 |
| α-CH | ~45 | |
| Propyl-CH₂ (adjacent to ring) | ~35 | |
| Other sp³ carbons | 14 - 38 | |
| 3-Propylcyclopentanone | Carbonyl (C=O) | ~218 |
| α-CH₂ | ~38 | |
| β-CH (with propyl group) | ~35 | |
| Other sp³ carbons | 14 - 45 | |
| 2-Isopropylcyclopentanone | Carbonyl (C=O) | ~222 |
| α-CH | ~50 | |
| Isopropyl-CH | ~26 | |
| Isopropyl-CH₃ | ~20 | |
| Other sp³ carbons | 21 - 38 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound | C=O (Carbonyl) | ~1745 (strong) |
| C-H (sp³) | 2850-2960 (strong) | |
| 3-Propylcyclopentanone | C=O (Carbonyl) | ~1745 (strong) |
| C-H (sp³) | 2850-2960 (strong) | |
| 2-Isopropylcyclopentanone | C=O (Carbonyl) | ~1740 (strong)[1] |
| C-H (sp³) | 2850-2960 (strong) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| This compound | 126 | 83 ([M-C₃H₇]⁺), 55 |
| 3-Propylcyclopentanone | 126 | 97 ([M-C₂H₅]⁺), 84, 69, 55 |
| 2-Isopropylcyclopentanone | 126 | 83 ([M-C₃H₇]⁺, isopropyl loss), 55[1] |
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow from a chemical structure to its various spectroscopic outputs, which collectively allow for its unambiguous identification.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the ketone (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. For quantitative measurements, precise weighing of the sample and a known amount of an internal standard is required.
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically with proton decoupling. A larger number of scans is generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples are introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.
-
Mass Analysis and Detection: The resulting positively charged ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum.
References
A Comparative Guide to the Analytical Determination of 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-propylcyclopentanone, a versatile ketone intermediate in the synthesis of pharmaceuticals and fragrances. While GC-MS is a primary analytical technique for such volatile compounds, this document also explores alternative methods and provides supporting data to aid in methodological selection.
GC-MS Fragmentation Pattern of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally suited for the analysis of volatile and semi-volatile compounds like this compound. The mass spectrometer provides definitive identification based on the unique fragmentation pattern of the molecule.
Predicted GC-MS Fragmentation Data
While a publicly available mass spectrum for this compound is limited, the fragmentation pattern can be predicted based on the known mass spectra of similar 2-alkylcyclopentanones and general principles of ketone fragmentation. The molecular ion ([M]•+) is expected at a mass-to-charge ratio (m/z) of 126, corresponding to its molecular weight.
Key fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, the following primary fragments are anticipated:
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 126 | [C8H14O]•+ (Molecular Ion) | - | Low |
| 97 | [M - C2H5]•+ | Alpha-cleavage of the propyl group | Moderate |
| 84 | [M - C3H6]•+ | McLafferty Rearrangement | High |
| 83 | [M - C3H7]•+ | Alpha-cleavage of the propyl group | Moderate to High |
| 55 | [C4H7]•+ or [C3H3O]+ | Ring fragmentation | High (often the base peak) |
| 43 | [C3H7]+ | Propyl cation | Moderate |
| 41 | [C3H5]+ | Allyl cation | Moderate |
Logical Diagram of Predicted Fragmentation
The following diagram, generated using DOT language, illustrates the predicted fragmentation pathways of this compound.
Caption: Predicted fragmentation of this compound.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of ketones. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, the complexity of the sample matrix, and the availability of instrumentation.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| GC-MS | Separates volatile compounds based on boiling point and polarity, followed by mass-based detection and identification. | High sensitivity and specificity; provides structural information for definitive identification. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) with UV or MS detection | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones; versatile with various detectors. | May have lower resolution for small volatile compounds compared to GC; MS detection is required for definitive identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation; non-destructive. | Lower sensitivity compared to MS; not suitable for trace analysis in complex mixtures without prior separation. |
Experimental Protocols
GC-MS Analysis of this compound
This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound using a standard GC-MS system.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
For quantitative analysis, add a suitable internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but a different retention time) to all standards and samples.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
3. Data Analysis:
-
Identify this compound in the total ion chromatogram (TIC) based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum (if available) or by interpreting the fragmentation pattern.
-
For quantitative analysis, construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Determine the concentration of the analyte in the samples from this calibration curve.
Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analytical workflow.
Confirming the Structure of Synthesized 2-Propylcyclopentanone: A Comparative Spectroscopic Guide
For researchers and professionals in drug development and organic synthesis, unequivocal structural confirmation of synthesized molecules is paramount. This guide provides a comprehensive comparison of analytical techniques to definitively identify 2-Propylcyclopentanone and distinguish it from potential synthetic byproducts and isomers. Detailed experimental protocols and comparative spectral data are presented to aid in the accurate structural elucidation of this valuable ketone intermediate.
Spectroscopic Comparison of this compound and Potential Isomers/Byproducts
The primary methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected spectral data for this compound and key alternatives that may arise during its synthesis.
Table 1: Comparative ¹H NMR Spectral Data (Predicted/Typical Values)
| Compound | Chemical Shift (δ) and Multiplicity of Key Protons |
| This compound | ~ 0.9 ppm (t, 3H, -CH₃) ~ 1.3 ppm (sextet, 2H, -CH₂-CH₃) ~ 1.5-2.4 ppm (m, 9H, ring protons and -CH₂-C₂H₅) |
| 3-Propylcyclopentanone | ~ 0.9 ppm (t, 3H, -CH₃) ~ 1.3 ppm (m, 4H, -CH₂-CH₃ and ring protons) ~ 2.1-2.4 ppm (m, 7H, ring protons adjacent to C=O and -CH-propyl) |
| Cyclopentyl Propyl Ketone | ~ 0.9 ppm (t, 3H, -CH₃) ~ 1.6 ppm (sextet, 2H, -CH₂-CH₃) ~ 2.5 ppm (t, 2H, -CO-CH₂-) ~ 1.5-1.9 ppm (m, 8H, cyclopentyl ring protons) ~ 3.0 ppm (quintet, 1H, cyclopentyl -CH-CO-) |
| 2,5-Dipropylcyclopentanone | ~ 0.9 ppm (t, 6H, two -CH₃) ~ 1.2-1.7 ppm (m, 8H, two -CH₂-CH₃) ~ 1.8-2.5 ppm (m, 6H, ring protons) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted/Typical Values)
| Compound | Key ¹³C Chemical Shifts (δ) |
| This compound | ~ 220 ppm (C=O) ~ 52 ppm (C2) ~ 38 ppm (C5) ~ 35 ppm (-CH₂-C₂H₅) ~ 29 ppm (C3) ~ 21 ppm (C4) ~ 20 ppm (-CH₂-CH₃) ~ 14 ppm (-CH₃) |
| 3-Propylcyclopentanone | ~ 218 ppm (C=O) ~ 45 ppm (C2, C5) ~ 40 ppm (C3) ~ 35 ppm (-CH₂-C₂H₅) ~ 30 ppm (C4) ~ 20 ppm (-CH₂-CH₃) ~ 14 ppm (-CH₃) |
| Cyclopentyl Propyl Ketone | ~ 212 ppm (C=O) ~ 51 ppm (cyclopentyl -CH-CO-) ~ 40 ppm (-CO-CH₂-) ~ 29 ppm (cyclopentyl C2, C5) ~ 26 ppm (cyclopentyl C3, C4) ~ 18 ppm (-CH₂-CH₃) ~ 14 ppm (-CH₃) |
| 2,5-Dipropylcyclopentanone | ~ 219 ppm (C=O) ~ 50 ppm (C2, C5) ~ 33 ppm (two -CH₂-C₂H₅) ~ 28 ppm (C3, C4) ~ 21 ppm (two -CH₂-CH₃) ~ 14 ppm (two -CH₃) |
Table 3: Comparative IR and Mass Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spectral Fragments (m/z) |
| This compound | ~ 1745 (C=O stretch) ~ 2960-2850 (C-H stretch) | 126 (M⁺) 97 (M-29, loss of ethyl) 83 (M-43, loss of propyl) 55 (cyclopentenone fragment) |
| 3-Propylcyclopentanone | ~ 1745 (C=O stretch) ~ 2960-2850 (C-H stretch) | 126 (M⁺) 97 (M-29, loss of ethyl) 83 (M-43, loss of propyl) |
| Cyclopentyl Propyl Ketone | ~ 1710 (C=O stretch) ~ 2960-2850 (C-H stretch) | 126 (M⁺) 85 (loss of propyl) 69 (cyclopentyl fragment) 57 (propyl carbonyl fragment) |
| 2,5-Dipropylcyclopentanone | ~ 1740 (C=O stretch) ~ 2960-2850 (C-H stretch) | 168 (M⁺) 139 (M-29, loss of ethyl) 125 (M-43, loss of propyl) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the synthesized product.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the carbonyl group.
Procedure:
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Setup:
-
Use a standard FT-IR spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
-
Data Acquisition:
-
Place the sample-loaded salt plates in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation and identification of impurities.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrument Setup:
-
Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5 or similar).
-
Set the injector temperature to around 250 °C.
-
Program the oven temperature with an appropriate gradient (e.g., starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min).
-
Set the mass spectrometer to scan a mass range of m/z 40-300.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
The components will be separated by the GC and subsequently ionized (typically by electron impact, EI) and detected by the mass spectrometer.
-
Visualizing the Confirmation Workflow and Fragmentation
The following diagrams illustrate the logical workflow for confirming the structure of this compound and its expected fragmentation in mass spectrometry.
Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
A Comparative Guide to the Purity Assessment of 2-Propylcyclopentanone by HPLC
The determination of chemical purity is a critical step in research, drug development, and quality control, ensuring the safety, efficacy, and reproducibility of results. For a compound like 2-Propylcyclopentanone (C8H14O), a versatile intermediate in the synthesis of pharmaceuticals and fragrances, rigorous purity analysis is paramount.[1][2] This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of this compound, supported by experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds.[3] For ketones like this compound, which possess a weak UV chromophore, sensitivity can be significantly enhanced through pre-column derivatization. A widely adopted method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative, which can be sensitively detected by a UV-Vis detector.[4][5][6][7]
A typical Reversed-Phase HPLC (RP-HPLC) method provides excellent separation of the main compound from its potential impurities, such as unreacted starting materials or isomeric byproducts.[8][9]
Comparison of Analytical Techniques
While HPLC is a robust method, other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative approaches for purity determination.[8][10] The choice of method depends on the nature of the analyte, potential impurities, and the specific requirements of the analysis.[9] GC is particularly well-suited for volatile compounds, while NMR provides detailed structural information and can determine purity without a reference standard for the analyte.[3][9]
| Parameter | HPLC-UV (with DNPH Derivatization) | Gas Chromatography (GC-FID/MS) | NMR Spectroscopy (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural and quantitative information. |
| Applicability to this compound | Excellent. Derivatization enhances sensitivity and specificity for the carbonyl group. | Excellent. The compound is sufficiently volatile for GC analysis. GC-MS provides impurity identification.[11] | Excellent. Provides structural confirmation and can determine absolute purity against a certified internal standard.[9] |
| Sample Preparation | Requires derivatization step. Solution is dissolved in a suitable solvent and filtered. | Simple dissolution in a volatile solvent. Derivatization is typically not required.[12] | Dissolution in a deuterated solvent with a known amount of an internal standard. |
| Analysis Time | Typically 10-30 minutes per sample.[13] | Faster, often 2-15 minutes per sample.[13][14] | 5-20 minutes per sample, depending on the required sensitivity and resolution. |
| Sensitivity (Typical) | Low ppm to high ppb range, highly dependent on the detector and derivatizing agent. | High sensitivity, especially with FID or MS detectors, often in the low ppm to ppb range for volatile compounds.[3] | Lower sensitivity, typically requiring microgram to milligram quantities. Purity assessment is generally for major components (>0.1%). |
| Quantitation | Highly accurate and precise with a suitable reference standard. | Highly accurate and precise with a reference standard. | Provides an absolute purity value without needing a standard of the target compound, but requires a certified internal standard. |
| Advantages | Versatile for a wide range of compounds, robust, and widely available.[3] | High resolution, speed, and lower cost per analysis due to minimal solvent usage.[3][14] | Provides unequivocal structural information, non-destructive, and allows for absolute quantification.[10] |
| Limitations | Higher solvent consumption and cost compared to GC.[13][14] Derivatization adds a step to sample preparation. | Limited to volatile and thermally stable compounds.[3][11] High temperatures can cause degradation of sensitive analytes.[14] | Lower sensitivity, higher instrument cost, and requires more sample. |
Experimental Protocols
HPLC Method for Purity of this compound (via DNPH Derivatization)
This protocol describes a validated method for determining the purity of this compound using HPLC with UV detection after derivatization.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[12]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Software: OpenLab CDS or equivalent.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Phosphoric Acid (or Formic Acid for MS compatibility)[15]
-
This compound reference standard (certified purity)
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 0.1% phosphoric acid.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample stock solution of this compound at the same concentration (1 mg/mL) in acetonitrile.
-
Derivatization:
-
To 1.0 mL of both the standard and sample stock solutions, add 1.0 mL of the DNPH derivatizing reagent.
-
Vortex the mixtures and allow them to react at room temperature for 1 hour, protected from light.
-
Dilute the resulting solutions to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Filtration: Filter the final solutions through a 0.45 µm syringe filter before injection.[12]
Chromatographic Conditions:
-
Mobile Phase: 65:35 Acetonitrile:Water (Isocratic).[6]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
Injection Volume: 10 µL.[12]
-
Detection Wavelength: 360 nm.[6]
-
Run Time: 15 minutes.
Data Analysis:
-
The purity of the sample is calculated by the area percent method, comparing the peak area of the this compound derivative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a high-level overview for analyzing volatile impurities and confirming the identity of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[9]
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane (B109758) or hexane.
-
Injection: Inject 1 µL of the solution into the GC.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Injector Temperature: 250°C.[9]
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.[9]
-
MS Detector: Scan from m/z 40-400.[12]
Workflow and Process Visualization
The following diagram illustrates the logical workflow for the HPLC-based purity assessment of this compound.
Caption: Workflow for HPLC purity assessment of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. a2bchem.com [a2bchem.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. Validated HPLC determination of 2-[(dimethylamino)methyl]cyclohexanone, an impurity in tramadol, using a precolumn derivatisation reaction with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. tutorchase.com [tutorchase.com]
- 11. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. Separation of Cyclopentanone, 2-(3-phenylpropylidene)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of 2-Propylcyclopentanone and 3-Propylcyclopentanone for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the subtle variation in the position of a functional group can dramatically alter the physicochemical properties, reactivity, and biological activity of a molecule. This guide provides a comprehensive comparative analysis of two constitutional isomers: 2-propylcyclopentanone and 3-propylcyclopentanone (B2565938). Aimed at researchers, scientists, and drug development professionals, this document outlines their key differences, methods for their regioselective synthesis, and protocols for their characterization, supported by available data.
Physicochemical Properties: A Tale of Two Isomers
The location of the propyl group on the cyclopentanone (B42830) ring influences the physical and chemical characteristics of these isomers. A summary of their key properties is presented below.
| Property | This compound | 3-Propylcyclopentanone |
| Molecular Formula | C₈H₁₄O[1] | C₈H₁₄O[2] |
| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2] |
| CAS Number | 1193-70-0[1] | 82322-93-8[2] |
| Boiling Point | 183°C (estimated)[3] | Not available |
| Melting Point | -68.3°C[3] | Not available |
| Density | 0.9017 g/cm³[3] | Not available |
| Refractive Index | 1.4429[3] | Not available |
| XLogP3 | 1.9[1] | 1.9[2] |
| Topological Polar Surface Area | 17.1 Ų[1] | 17.1 Ų[2] |
Regioselective Synthesis: Targeting the Desired Isomer
The ability to selectively synthesize either this compound or 3-propylcyclopentanone is crucial for any targeted research or development program. The choice of synthetic strategy dictates the position of alkylation on the cyclopentanone ring.
Synthesis of this compound (α-Alkylation):
The direct alkylation of cyclopentanone at the α-position (C2) is typically achieved through the formation of an enolate or an enamine intermediate, followed by reaction with a propyl halide. The Stork enamine synthesis is a well-established method for the controlled α-alkylation of ketones under milder conditions than traditional enolate chemistry, minimizing side reactions.[4]
Synthesis of 3-Propylcyclopentanone (β-Alkylation):
The introduction of a propyl group at the β-position (C3) of the cyclopentanone ring is commonly accomplished via a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated cyclopentenone. Organocuprates, such as lithium dipropylcuprate, are highly effective reagents for this transformation, favoring the 1,4-addition over the 1,2-addition to the carbonyl group.[5]
Experimental Protocols
Detailed methodologies for the regioselective synthesis of each isomer are provided below.
Protocol 1: Synthesis of this compound via Enamine Alkylation
Objective: To synthesize this compound by forming a cyclopentanone enamine, followed by alkylation with propyl bromide.
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (B28343) (dry)
-
Propyl bromide
-
Dioxane (dry)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in dry toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap. Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine.
-
Alkylation: Dissolve the crude enamine in dry dioxane and add propyl bromide (1.2 eq). Stir the mixture at room temperature overnight.
-
Hydrolysis: Add 10% aqueous hydrochloric acid to the reaction mixture and stir for 1-2 hours to hydrolyze the iminium salt.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of 3-Propylcyclopentanone via Michael Addition
Objective: To synthesize 3-propylcyclopentanone through the conjugate addition of a propyl cuprate to 2-cyclopentenone.
Materials:
-
Copper(I) iodide (CuI)
-
n-Propyl lithium
-
Tetrahydrofuran (THF, dry)
-
2-Cyclopentenone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Organocuprate Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.0 eq) in dry THF. Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add n-propyl lithium (2.0 eq) to the stirred suspension. Allow the mixture to stir at low temperature for approximately 30 minutes to form the lithium dipropylcuprate reagent.
-
Michael Addition: To the freshly prepared organocuprate solution, add a solution of 2-cyclopentenone (1.0 eq) in dry THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 3-propylcyclopentanone.
Comparative Analysis Workflow
A logical workflow for the comparative analysis of these isomers would involve their synthesis, purification, and subsequent characterization using various analytical techniques to confirm their identity and purity, and to evaluate any differences in their properties.
Spectroscopic and Reactivity Comparison
Spectroscopic Analysis:
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra of the two isomers are expected to be distinct. For this compound, the proton and carbon signals for the propyl group will be influenced by the adjacent carbonyl group. In contrast, the propyl group in 3-propylcyclopentanone will show signals more characteristic of an alkyl substituent on a cyclopentane (B165970) ring. Spectroscopic data for this compound is available in public databases.[1]
-
Mass Spectrometry: The mass spectra of both isomers will show a molecular ion peak corresponding to their molecular weight. However, the fragmentation patterns may differ due to the different positions of the propyl group, potentially allowing for their differentiation by GC-MS analysis.
-
Infrared Spectroscopy: Both isomers will exhibit a strong absorption band in the region of 1740-1750 cm⁻¹ characteristic of a five-membered ring ketone. Subtle differences in the C-H stretching and bending vibrations may be observable.
Reactivity:
The position of the propyl group is expected to influence the reactivity of the cyclopentanone ring.
-
Enolate Formation: this compound has two different α-protons, leading to the potential for the formation of two regioisomeric enolates under different conditions (kinetic vs. thermodynamic control). This can influence the outcome of subsequent reactions at the α-position. 3-Propylcyclopentanone has two equivalent α-positions, simplifying enolate formation.
-
Nucleophilic Addition to the Carbonyl: The steric hindrance around the carbonyl group is greater in this compound compared to 3-propylcyclopentanone. This could lead to differences in the rates and stereoselectivity of nucleophilic addition reactions.
-
Oxidation and Reduction: The proximity of the propyl group to the carbonyl in this compound may influence the outcome of oxidation and reduction reactions compared to the more remote substitution in the 3-isomer.
Conclusion
While this compound and 3-propylcyclopentanone share the same molecular formula, their distinct structures, arising from the positional difference of the propyl group, lead to unique physicochemical properties and reactivity profiles. The ability to selectively synthesize each isomer through established methodologies such as enamine alkylation and Michael addition is a key enabling tool for researchers. This guide provides a foundational framework for the synthesis, characterization, and comparative analysis of these two important building blocks, facilitating their application in organic synthesis and drug development endeavors. Further experimental studies are warranted to fully elucidate and quantify the performance differences between these two isomers in various chemical transformations and biological assays.
References
- 1. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Propylcyclopentanone | C8H14O | CID 14251024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Catalysts for 2-Propylcyclopentanone Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the One-Pot Synthesis of 2-Propylcyclopentanone.
The synthesis of this compound, a valuable intermediate in the fragrance and pharmaceutical industries, is efficiently achieved through a one-pot reaction involving the aldol (B89426) condensation of cyclopentanone (B42830) with propanal, followed by in-situ hydrogenation of the resulting enone. This guide provides a comparative analysis of different bifunctional catalysts for this process, focusing on performance metrics, experimental protocols, and reaction pathways to aid in catalyst selection and process optimization.
Catalytic Performance: A Quantitative Comparison
The selection of a suitable catalyst is paramount for achieving high yield and selectivity in the one-pot synthesis of this compound. The catalyst must possess both basic or acidic sites to promote the initial aldol condensation and active metal sites for the subsequent hydrogenation. Below is a summary of the performance of various catalytic systems in similar 2-alkylcyclopentanone syntheses. While specific data for this compound is limited, the data for analogous reactions, such as the synthesis of 2-butylcyclohexanone (B1265551), provides valuable insights into catalyst performance.[1]
| Catalyst System | Support | Metal | Aldehyde Conversion (%) | 2-Alkyl Cycloketone Yield (%) | Reaction Conditions | Reference |
| Catalyst A | ZrO₂ | Pd (0.2 wt%) | 99 (n-butanal) | 76 (2-butylcyclohexanone) | 140°C, 3.5 MPa H₂, 400 min | [1] |
| Catalyst B | γ-Al₂O₃ | Pd | Data not available for one-pot | Data not available for one-pot | 140-150°C, 3.0 MPa H₂ | Patent EP0194591B1 |
| Catalyst C | ZrO₂ | Pt | Lower than Pd | Lower than Pd | 140°C, 3.5 MPa H₂, 400 min | [1] |
| Catalyst D | ZrO₂ | Ru | Lower than Pd | Lower than Pd | 140°C, 3.5 MPa H₂, 400 min | [1] |
| Catalyst E | ZrO₂ | Ni | Lower than Pd | Lower than Pd | 140°C, 3.5 MPa H₂, 400 min | [1] |
| Catalyst F | MgO | Pd | Data not available | Data not available | 140°C, 3.5 MPa H₂, 400 min | [1] |
| Catalyst G | ZnO | Pd | Data not available | Data not available | 140°C, 3.5 MPa H₂, 400 min | [1] |
| Catalyst H | CaO | Pd | Data not available | Data not available | 140°C, 3.5 MPa H₂, 400 min | [1] |
Note: The data for Catalyst A, C, D, E, F, G, and H are based on the synthesis of 2-butylcyclohexanone from cyclohexanone (B45756) and n-butanal, which serves as a model reaction for this compound synthesis.[1]
Reaction Pathway and Experimental Workflow
The one-pot synthesis of this compound proceeds through a cascade of two main reactions: aldol condensation and hydrogenation. The bifunctional catalyst plays a crucial role in facilitating both steps in a single reactor.
Caption: Reaction pathway for the one-pot synthesis of this compound.
A typical experimental workflow for comparing the performance of different catalysts is outlined below. This process involves catalyst preparation, the catalytic reaction itself, and subsequent product analysis.
References
Unraveling the Conformational Landscape of 2-Propylcyclopentanone: A DFT Computational Guide
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for predicting their reactivity, biological activity, and physical properties. This guide provides a comparative overview of Density Functional Theory (DFT) calculations for elucidating the conformational preferences of 2-propylcyclopentanone, a substituted five-membered ring ketone. We will delve into the computational methodologies, present comparative data on conformer energies, and provide a clear workflow for such theoretical investigations.
Substituted cyclopentanones are prevalent structural motifs in natural products and pharmaceuticals. Their flexible five-membered ring can adopt various non-planar conformations, and the position of the substituent significantly influences the energetically preferred shapes. Computational chemistry, particularly DFT, has become an indispensable tool for exploring these conformational landscapes.[1]
Methodologies: A Roadmap for Accurate Conformational Analysis
The accurate prediction of conformational energies and geometries relies on a well-defined computational protocol. The following outlines a typical workflow for the DFT-based conformational analysis of this compound.
Initial Conformer Generation
A thorough exploration of the potential energy surface begins with generating a comprehensive set of possible conformers. This is often achieved through molecular mechanics-based conformational searches or by systematically rotating the key dihedral angles of the molecule. For this compound, the crucial degrees of freedom include the ring puckering and the orientation of the propyl group.
Geometry Optimization and Frequency Calculations
Each generated conformer is then subjected to geometry optimization using a selected DFT functional and basis set. This process finds the lowest energy structure for each conformer. Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
Selection of DFT Functionals and Basis Sets
The choice of the DFT functional and basis set is critical for obtaining reliable results. Different functionals vary in their treatment of electron correlation and exchange. For conformational studies of organic molecules, a range of functionals are commonly employed:
-
B3LYP: A widely used hybrid functional that often provides a good balance between accuracy and computational cost.
-
M06-2X: A meta-hybrid functional that is known to perform well for non-covalent interactions and thermochemistry, which are important in determining conformational preferences.[1]
-
ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, which is beneficial for accurately describing intramolecular interactions.
The basis set determines the mathematical representation of the atomic orbitals. Larger basis sets provide more flexibility and generally lead to more accurate results, albeit at a higher computational cost. Common choices include:
-
6-31G(d,p): A Pople-style basis set that is often used for initial optimizations.
-
6-311+G(d,p): A larger Pople-style basis set with diffuse functions (+) to better describe lone pairs and anions.
-
aug-cc-pVDZ: A Dunning-style correlation-consistent basis set that is often used for more accurate single-point energy calculations.
Single-Point Energy Refinement
To obtain more accurate relative energies, it is common practice to perform single-point energy calculations on the optimized geometries using a higher level of theory (i.e., a larger basis set or a more sophisticated functional).
Analysis of Results
The final step involves analyzing the relative energies of all stable conformers to identify the global minimum and the population of each conformer at a given temperature, which can be estimated using the Boltzmann distribution. Key geometric parameters, such as dihedral angles, are also compared to characterize the different conformations.
Comparative Analysis of this compound Conformers
Below is a table summarizing hypothetical relative energies for the most likely conformers of this compound, based on trends observed for similar molecules. These values are illustrative and would need to be confirmed by specific DFT calculations.
| Conformer | Propyl Group Orientation | Ring Pucker | Relative Energy (kcal/mol) - B3LYP/6-311+G(d,p) | Relative Energy (kcal/mol) - M06-2X/6-311+G(d,p) |
| 1 | Pseudo-equatorial | Twist | 0.00 | 0.00 |
| 2 | Pseudo-equatorial | Envelope | 0.5 - 1.0 | 0.4 - 0.9 |
| 3 | Pseudo-axial | Twist | 1.5 - 2.5 | 1.8 - 2.8 |
| 4 | Pseudo-axial | Envelope | 2.0 - 3.0 | 2.3 - 3.3 |
Note: These are estimated values based on general principles for substituted cyclopentanones. Actual values would require specific calculations.
Visualizing the Computational Workflow
The following diagram illustrates the logical steps involved in a typical DFT-based conformational analysis study.
Conclusion
DFT calculations provide a powerful and insightful approach to understanding the conformational preferences of flexible molecules like this compound. By systematically exploring the potential energy surface and employing appropriate levels of theory, researchers can gain a detailed picture of the relative stabilities and geometries of different conformers. This knowledge is crucial for rational drug design, understanding reaction mechanisms, and interpreting experimental spectroscopic data. While the specific energetic landscape of this compound requires dedicated computational studies, the principles and methodologies outlined in this guide offer a solid foundation for conducting and evaluating such research.
References
A Comparative Analysis of Experimental and Predicted NMR Spectra for 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between theoretically predicted and experimentally obtained Nuclear Magnetic Resonance (NMR) spectra of 2-Propylcyclopentanone. Understanding the correlation between predicted and experimental NMR data is crucial for structure verification, elucidation, and the overall acceleration of the drug development pipeline. While experimental data provides a real-world characterization of the molecule, predicted spectra, generated through various computational algorithms, offer a valuable, rapid, and cost-effective means of preliminary analysis and hypothesis testing.
Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted values from established spectroscopic databases and computational methods. The ¹³C NMR data is based on a spectrum "Computed using HOSE algorithm" available from SpectraBase. The ¹H NMR data is a representative prediction based on established chemical shift principles and spectral databases.
Table 1: Comparison of Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 2.15 | m | - |
| H-3a | 1.95 | m | - |
| H-3b | 1.60 | m | - |
| H-4a | 1.80 | m | - |
| H-4b | 1.70 | m | - |
| H-5a | 2.25 | m | - |
| H-5b | 2.05 | m | - |
| H-1'a | 1.50 | m | - |
| H-1'b | 1.30 | m | - |
| H-2' | 1.40 | sextet | 7.4 |
| H-3' | 0.90 | t | 7.3 |
Table 2: Comparison of Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 220.8 |
| C-2 | 45.1 |
| C-3 | 30.5 |
| C-4 | 21.0 |
| C-5 | 38.2 |
| C-1' | 34.8 |
| C-2' | 20.7 |
| C-3' | 14.2 |
Experimental Protocols
Acquiring high-quality experimental NMR data is fundamental for accurate structural analysis. Below is a standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample like this compound.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the sample temperature, typically to 298 K (25 °C).
-
-
¹H NMR Acquisition:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters include: a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include: a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the spectra to the internal standard (TMS at 0 ppm).
-
Visualization of the NMR Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted NMR spectra, a common practice in chemical research for structure verification.
Caption: Workflow for comparing experimental and predicted NMR spectra.
This guide highlights the synergy between predicted and experimental NMR data. While predicted spectra offer a valuable first look at a molecule's expected NMR signature, experimental verification remains the gold standard for unambiguous structure determination. The continued development of more accurate prediction algorithms will further enhance the utility of computational methods in the field of chemical and pharmaceutical research.
A Comparative Guide to the Quantitative Analysis of 2-Propylcyclopentanone in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical techniques for the quantitative analysis of 2-propylcyclopentanone in a reaction mixture. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV/Vis detection (HPLC-UV/Vis) following derivatization are objectively compared, supported by typical experimental data and detailed protocols.
At a Glance: Method Comparison
The selection of an appropriate analytical method for the quantification of this compound is critical and depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques.
| Feature | GC-FID | GC-MS | HPLC-UV/Vis (with DNPH Derivatization) |
| Principle | Separation based on volatility and interaction with a stationary phase; detection by ionization in a hydrogen flame. | Separation based on volatility; detection by mass-to-charge ratio, providing structural information. | Separation based on polarity after conversion to a UV-active derivative; detection by UV absorbance. |
| Selectivity | Moderate. Relies on chromatographic separation. | High. Mass selective detection provides excellent specificity. | High. Derivatization and UV detection at a specific wavelength enhance selectivity. |
| Sensitivity | Good (ng range). | Excellent (pg range). | Excellent (sub-µg/mL range).[1] |
| Sample Preparation | Simple dilution. | Simple dilution. | More complex, requires a chemical derivatization step. |
| Analysis Time | Fast. | Fast. | Slower, due to the derivatization step and longer chromatography run times. |
| Cost | Lower instrument and operational cost. | Higher instrument cost. | Moderate instrument cost, but derivatization reagents add to the cost. |
| Key Advantage | Robust and cost-effective for routine analysis. | High confidence in analyte identification. | Suitable for non-volatile or thermally sensitive matrices. |
Quantitative Performance Data
The following table summarizes typical validation parameters for the quantitative analysis of cyclic ketones using the compared methods. While specific data for this compound is not extensively published, these values are representative for similar analytes and are based on established analytical methodologies.
| Parameter | GC-FID | GC-MS | HPLC-UV/Vis (with DNPH Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999[1] |
| Limit of Detection (LOD) | 1 - 10 mg/L[2] | < 1 µg/L | ~0.005 µg/mL[1] |
| Limit of Quantitation (LOQ) | 2 - 31 mg/L[2] | < 5 µg/L | ~0.04 µg/mL[1] |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102%[1] |
| Precision (% RSD) | < 7%[2] | < 5% | < 5%[1] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct, rapid quantification of the volatile this compound in a relatively clean reaction mixture.
1. Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration within the calibration range.
-
Add an internal standard (e.g., undecane, dodecane) of a known concentration to the diluted sample to correct for injection volume variations.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
3. Calibration:
-
Prepare a series of standard solutions of this compound and the internal standard in the same solvent used for the sample.
-
Analyze the standards under the same GC-FID conditions.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides higher selectivity and definitive identification of this compound, which is particularly useful for complex reaction mixtures containing potential interfering components.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for GC-FID.
2. GC-MS Conditions:
-
GC Conditions: Use the same GC conditions as described for GC-FID.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan for qualitative analysis and peak identification. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 126, 97, 83, 69, 55) can be used for enhanced sensitivity.
-
3. Quantification:
-
Quantification is performed similarly to GC-FID, using a calibration curve based on the peak area of a selected ion of this compound relative to an internal standard.
Method 3: HPLC-UV/Vis with DNPH Derivatization
This method is an alternative for quantifying this compound, especially if the analyte is present at low concentrations or if GC is not available. The derivatization step converts the non-UV-absorbing ketone into a hydrazone derivative that can be detected by a UV/Vis detector.
1. Derivatization Procedure:
-
Prepare a derivatizing solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a suitable acidic solvent (e.g., acetonitrile (B52724) with a small amount of sulfuric or phosphoric acid).
-
Add a known volume of the reaction mixture sample to the DNPH solution.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction.[1]
-
Cool the solution and dilute with the mobile phase to a concentration within the calibration range.
2. HPLC-UV/Vis Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Start with 50:50 (v/v) acetonitrile:water.
-
Linearly increase to 90:10 (v/v) acetonitrile:water over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 360 nm.[1]
3. Calibration:
-
Prepare standard solutions of this compound and subject them to the same derivatization procedure as the sample.
-
Analyze the derivatized standards using the HPLC-UV/Vis method.
-
Construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the initial concentration of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Propylcyclopentanone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Propylcyclopentanone, a compound utilized in various industrial and scientific research applications.[1] The following procedures are based on established best practices for chemical waste management and the known hazards of this compound.
Disclaimer: This guide is intended for informational purposes. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This compound is classified as a flammable liquid and is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[2]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Lab Coat: A standard laboratory coat. Fire/flame resistant and impervious clothing is recommended.[1]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem[2] |
| Molecular Weight | 126.20 g/mol | PubChem[2] |
| Flash Point | 56.9°C | LookChem[3] |
| Boiling Point | 183°C (estimate) | LookChem[3] |
| Density | 0.9017 g/cm³ | LookChem[3] |
| GHS Hazard Codes | H226, H315, H319, H335 | PubChem[2] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[4] Do not dispose of this chemical down the drain or in regular trash.[4][5]
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".[4]
-
Include the full chemical name; abbreviations are not permitted.[4]
-
Segregate this waste from incompatible materials. As a flammable liquid, it should be stored away from oxidizing agents.
2. Containerization:
-
Use a chemically compatible and leak-proof container. Plastic bottles are often preferred over glass for hazardous waste when compatibility is not an issue.[4]
-
Ensure the container is in good condition with no leaks or rust.[6]
-
For liquid waste, such as solutions containing the compound, use a sealable liquid waste container.
-
For solid waste contaminated with this compound (e.g., absorbent materials, gloves, weighing paper), place them in a designated solid hazardous waste container.[6]
3. Spill and Contamination Management:
-
Small Liquid Spills: Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels as the primary absorbent.[7] Collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[1]
-
Contaminated Labware: Glassware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6] After rinsing, the glassware may be washed for reuse.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After this procedure, the container may be disposed of in the regular trash after defacing the label.[8]
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and cool area, away from sources of ignition.[9]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
Keep the waste container tightly closed except when adding waste.[6][10]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[8]
-
Complete all required paperwork, such as a hazardous waste information form or manifest, accurately listing all chemical constituents and their quantities.[4]
Disposal Workflow Diagram
References
- 1. echemi.com [echemi.com]
- 2. This compound | C8H14O | CID 518461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. acs.org [acs.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pfw.edu [pfw.edu]
Personal protective equipment for handling 2-Propylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Propylcyclopentanone in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a flammable liquid and an irritant.[1] It is essential to handle this chemical with care, utilizing appropriate personal protective equipment (PPE) and working in a well-ventilated area.
Key Hazards:
-
Flammable Liquid: Poses a fire hazard when exposed to heat, sparks, or open flames.[1]
-
Skin and Eye Irritant: Can cause skin and serious eye irritation.[1]
-
Respiratory Irritant: May cause respiratory irritation.[1]
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Boiling Point | 182°C at 760 mmHg | Echemi[2] |
| Flash Point | 56.9°C | Echemi, LookChem[2][3] |
| Melting Point | -68.3°C | LookChem[3] |
| Density | 0.9017 g/cm³ | LookChem[3] |
| Occupational Exposure Limits | Data not available | Echemi[2] |
| Auto-ignition Temperature | Data not available | Echemi[2] |
| Lower/Upper Explosion Limit | Data not available | Echemi[2] |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). | To protect against splashes and vapors that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. | To prevent skin contact and irritation. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | To protect against skin contact and in case of fire.[2] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent respiratory tract irritation from vapors.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to post-handling cleanup.
1. Pre-Handling Preparations:
- Work Area: All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
- Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.
- Ignition Sources: Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2] Use non-sparking tools.[2]
- Spill Kit: Have a chemical spill kit rated for flammable liquids readily available.
2. Handling the Chemical:
- Don PPE: Put on all required personal protective equipment as detailed in the table above.
- Container Inspection: Before use, inspect the container for any signs of damage or leaks.
- Dispensing: When transferring or dispensing the chemical, do so slowly and carefully to avoid splashing. Grounding and bonding of containers may be necessary for larger quantities to prevent static discharge.
- Keep Containers Closed: Keep the container tightly closed when not in use to minimize the release of flammable vapors.[2]
3. Post-Handling Procedures:
- Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.
- Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
- Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
- Designated Container: Collect all this compound waste (including contaminated consumables like pipette tips and wipes) in a dedicated, clearly labeled, and chemically compatible waste container.
- Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Waste Labeling:
- Hazardous Waste Label: Affix a hazardous waste label to the container immediately upon starting waste collection.
- Contents: Clearly write the full chemical name, "this compound," and indicate that it is a "Flammable Liquid" and an "Irritant."
3. Waste Storage:
- Secure Location: Store the waste container in a designated satellite accumulation area that is secure and away from ignition sources.
- Closed Container: Keep the waste container tightly sealed at all times, except when adding waste.
4. Final Disposal:
- Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
- Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are followed. Do not pour this compound down the drain.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
